molecular formula C29H30N6O2 B1587092 N,N-Diethyl-9H-purin-2-amine CAS No. 5167-17-9

N,N-Diethyl-9H-purin-2-amine

Katalognummer: B1587092
CAS-Nummer: 5167-17-9
Molekulargewicht: 494.6 g/mol
InChI-Schlüssel: OLSIPHBJWOGHLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-9H-purin-2-amine is a useful research compound. Its molecular formula is C29H30N6O2 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N,N-diethyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLNDWDOJGCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N,N-Diethyl-9H-purin-2-amine, a disubstituted purine derivative of interest to researchers in medicinal chemistry and drug discovery. The document elucidates the primary synthetic strategies, focusing on the well-established and efficient method of nucleophilic aromatic substitution (SNAr). A detailed, step-by-step experimental protocol is provided, alongside a discussion of the underlying reaction mechanisms, potential challenges, and optimization strategies. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the successful synthesis and further investigation of this and related purine compounds.

Introduction: The Significance of Substituted Purines

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents. The functionalization of the purine ring at various positions allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. This compound, with its diethylamino substituent at the 2-position, represents a valuable probe molecule for exploring structure-activity relationships (SAR) in various biological targets. The development of a robust and reproducible synthetic route is therefore of paramount importance for enabling its biological evaluation and potential development as a lead compound.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. However, the most direct and industrially scalable approach involves the construction of the purine core followed by the introduction of the diethylamino group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points towards a 2-halopurine, specifically 2-chloropurine, as a key intermediate. The carbon-nitrogen bond between the purine ring and the diethylamino group can be readily formed via a nucleophilic aromatic substitution reaction.

G target This compound intermediate1 2-Chloropurine target->intermediate1 C-N Disconnection (SNAr) reagent1 Diethylamine target->reagent1

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous due to the commercial availability of 2-chloropurine and the generally high efficiency of SNAr reactions on electron-deficient heterocyclic systems like purines.

Alternative Pathway: De Novo Purine Synthesis

An alternative, though more complex, route is the de novo construction of the purine ring from acyclic or pyrimidine-based precursors. The Traube purine synthesis, for instance, involves the condensation of a substituted pyrimidine with a one-carbon unit source. While offering flexibility in substituent placement, this method typically involves more steps and can be less efficient for simple derivatives where the precursors for the SNAr approach are readily available.

The Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The recommended and most widely applicable synthesis of this compound proceeds via the nucleophilic aromatic substitution of 2-chloropurine with diethylamine.

Reaction Mechanism

The reaction proceeds through a classic SNAr mechanism. The electron-withdrawing nature of the nitrogen atoms in the purine ring activates the C2 position towards nucleophilic attack. Diethylamine, acting as the nucleophile, attacks the C2 carbon, leading to the formation of a Meisenheimer complex. The departure of the chloride leaving group restores the aromaticity of the purine ring, yielding the desired product.

G cluster_0 S-N-Ar Mechanism start 2-Chloropurine + Diethylamine intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Loss of Leaving Group (Chloride)

Caption: Simplified workflow of the S-N-Ar synthesis.

Sourcing of Starting Materials
ReagentCAS NumberSupplier AvailabilityNotes
2-Chloropurine1641-33-4Readily AvailableKey electrophile.
Diethylamine109-89-7Readily AvailableNucleophile. Should be used in excess.
N,N-Dimethylformamide (DMF)68-12-2Readily AvailableRecommended polar aprotic solvent.
Triethylamine (TEA)121-44-8Readily AvailableOptional base to scavenge HCl byproduct.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology for the synthesis of this compound.

4.1. Materials and Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

4.2. Reagents

  • 2-Chloropurine (1.0 eq)

  • Diethylamine (3.0 - 5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (1.5 eq, optional)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

4.3. Step-by-Step Procedure

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloropurine (1.0 eq).

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMF to dissolve the 2-chloropurine. To this solution, add diethylamine (3.0 - 5.0 eq). If using, add triethylamine (1.5 eq) at this stage.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a pure solid.

4.4. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • 1H NMR: To confirm the presence of the diethylamino group and the purine protons.

  • 13C NMR: To verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][2]

  • Melting Point: As a measure of purity.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or extending the reaction time. Ensuring the use of anhydrous solvent is also critical.

  • Side Product Formation: The formation of N7- and N9-alkylated byproducts is a possibility, although less likely under these conditions for the diethylamino group. Careful control of the reaction temperature and stoichiometry can minimize this.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be attempted.

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic aromatic substitution of 2-chloropurine with diethylamine. This method is robust, scalable, and utilizes readily available starting materials. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this and related 2-aminopurine derivatives for their research endeavors.

References

An In-Depth Technical Guide to N,N-Diethyl-9H-purin-2-amine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-9H-purin-2-amine is a synthetic purine derivative with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its predicted biological activities based on the broader understanding of substituted purine analogues. As a member of a class of compounds known for their diverse pharmacological effects, including kinase inhibition and anticancer activity, this compound represents a promising scaffold for the development of novel therapeutics. This document aims to serve as a foundational resource for researchers interested in exploring the scientific and therapeutic applications of this molecule.

Introduction: The Significance of Substituted Purines

Purines are fundamental heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They are integral components of nucleic acids (adenine and guanine) and play crucial roles in numerous biochemical processes.[1] Synthetic modifications of the purine scaffold have led to the discovery of a vast array of biologically active molecules with applications as antiviral, antitumor, and antimicrobial agents.[2][3] The substitution pattern on the purine ring is a key determinant of a compound's biological activity and physicochemical properties. This compound, with its diethylamino group at the 2-position, represents a specific modification that warrants detailed investigation for its potential therapeutic utility.

Physicochemical and Spectral Characteristics

General Properties

A summary of the key identifiers and predicted physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound-
CAS Number 5167-17-9[4]
Molecular Formula C₉H₁₃N₅[4]
Molecular Weight 191.23 g/mol [4]
Appearance Predicted to be a solid at room temperature.Inferred
pKa (of conjugate acid) Predicted to be in the range of 4-6 for the purine ring nitrogens and around 10-11 for the diethylamino group.[5][6]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and ethanol.[7][8]Inferred
Predicted Spectral Data

The following are predicted spectral characteristics for this compound based on the typical spectral features of purines and secondary amines.

The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the purine ring protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl)~1.2Triplet6H
CH₂ (ethyl)~3.6Quartet4H
Purine C6-H~8.0-8.5Singlet1H
Purine C8-H~8.5-9.0Singlet1H
Purine N9-HBroad singlet1H

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~13-15
CH₂ (ethyl)~42-45
Purine C2~160-165
Purine C4~150-155
Purine C5~120-125
Purine C6~140-145
Purine C8~145-150

The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

IonPredicted m/z
[M]⁺191.12
[M+H]⁺192.13

The IR spectrum will likely display characteristic absorption bands for the N-H and C-N bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (purine ring)3100-3300Medium, broad
C-H stretch (aliphatic)2850-3000Medium
C=N and C=C stretch (purine ring)1500-1650Medium to strong
C-N stretch (diethylamino)1250-1350Medium

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted purines.[9][10][11] A common strategy involves the construction of the purine ring system from substituted pyrimidine or imidazole precursors.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 2-chloro-9H-purine.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Overall Reaction Reactant1 2-Chloro-9H-purine Product1 This compound Reactant1->Product1 Heat Solvent (e.g., EtOH) Start Starting Material Reagent1 Diethylamine (excess) Final Final Product Start->Final Two-step synthesis

Figure 1: Proposed synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution. The synthesis would likely commence with the nucleophilic aromatic substitution of 2-chloro-9H-purine with an excess of diethylamine. This reaction is typically carried out at elevated temperatures in a suitable solvent such as ethanol. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient C2 position of the purine ring, displacing the chloride leaving group.

Step 2: Purification. Following the reaction, the product would be isolated and purified using standard techniques such as crystallization or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by the purine ring system and the diethylamino substituent. The nitrogen atoms in the purine ring can act as proton acceptors (bases) or as nucleophiles in alkylation reactions. The diethylamino group, being an electron-donating group, can influence the electron density of the purine ring and its susceptibility to electrophilic attack.

Potential Biological Activities and Therapeutic Applications

The biological activities of this compound have not been explicitly reported. However, based on the extensive research on similarly substituted purine analogues, several potential therapeutic applications can be inferred.

Kinase Inhibition

A significant number of substituted purines have been identified as potent inhibitors of various protein kinases.[2][12][13] Kinases are a class of enzymes that play critical roles in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold can mimic the adenine moiety of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors. It is plausible that this compound could exhibit inhibitory activity against one or more kinases, making it a candidate for development as an anticancer or anti-inflammatory agent.

Kinase_Inhibition cluster_0 Mechanism of Kinase Inhibition Purine N,N-Diethyl-9H- purin-2-amine (ATP Mimic) Kinase Protein Kinase (Active Site) Purine->Kinase Binds to ATP-binding pocket Inhibition Inhibition of Phosphorylation Kinase->Inhibition Downstream Blocked Downstream Signaling Inhibition->Downstream

Figure 2: Postulated mechanism of kinase inhibition by this compound.

Anticancer Activity

Many purine derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA replication.[3][14][15] Given the established role of purine analogues in cancer chemotherapy, this compound warrants investigation for its potential cytotoxic effects against various cancer cell lines.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.

Synthesis of this compound
  • To a solution of 2-chloro-9H-purine (1.0 eq) in ethanol, add an excess of diethylamine (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay

A general protocol for screening the inhibitory activity of this compound against a panel of kinases can be performed using commercially available assay kits.

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound to the desired concentrations.

  • In a microplate, combine the kinase, its specific substrate, and ATP with the test compound.

  • Incubate the reaction mixture at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the kinase activity, typically by quantifying the amount of phosphorylated substrate using a detection reagent that produces a fluorescent or luminescent signal.

  • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for structurally related amines, it may be harmful if swallowed, inhaled, or in contact with skin.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a promising, yet underexplored, purine derivative. Based on the extensive body of research on substituted purines, it holds significant potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and immunology. Future research should focus on the definitive synthesis and characterization of this compound, including the experimental determination of its physicochemical properties and comprehensive spectral analysis. Furthermore, systematic screening against a broad panel of kinases and cancer cell lines is warranted to elucidate its specific biological targets and therapeutic potential. The insights gained from such studies will be invaluable for guiding the design and development of next-generation purine-based drugs.

References

An In-depth Technical Guide to N,N-Diethyl-9H-purin-2-amine (CAS 5167-17-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-9H-purin-2-amine, a disubstituted purine analog, represents a scaffold of significant interest within medicinal chemistry and drug discovery. The purine core is a ubiquitous and privileged structure in nature, forming the basis for nucleobases and a wide array of bioactive molecules.[1] Synthetic modification of the purine ring, particularly at the C2, C6, and N9 positions, has yielded numerous therapeutic agents with applications as anticancer, antiviral, and immunomodulatory drugs.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its synthesis via nucleophilic aromatic substitution, robust analytical characterization methodologies, and a discussion of its potential biological activities within the broader context of purine analog pharmacology.

Introduction to Substituted Purines in Drug Discovery

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of biochemistry.[4] Analogs of natural purines, like adenine and guanine, are designed to act as antimetabolites, interfering with the metabolic pathways of nucleic acid synthesis.[1] This mechanism is particularly effective in targeting rapidly proliferating cells, such as cancer cells, or viral replication machinery.[2] Consequently, purine derivatives have been successfully developed into chemotherapeutic agents for various leukemias and autoimmune diseases.[1] The introduction of substituents, such as the N,N-diethylamino group at the C2 position, can profoundly influence the molecule's steric and electronic properties, altering its interaction with biological targets and potentially leading to novel pharmacological profiles.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[5] In this case, the purine ring is sufficiently electron-deficient to allow for the displacement of a chlorine atom at the C2 position by diethylamine.

Reaction Principle and Mechanism

The reaction proceeds via a well-established addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic C2 carbon of 2-chloropurine. This disrupts the aromaticity of the purine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride ion, yielding the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated.

Caption: General workflow for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of halopurines with amines.[6]

Materials:

  • 2-Chloropurine

  • Diethylamine

  • Triethylamine (or another non-nucleophilic base)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-chloropurine (1.0 eq) in anhydrous DMF in a round-bottom flask, add triethylamine (2.0 eq).

  • Nucleophile Addition: Add diethylamine (1.5 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-18 hours.[6][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography to yield this compound.

ParameterValue/ConditionRationale
Solvent DMF or EthanolPolar aprotic solvent facilitates SNAr reactions.
Base TriethylamineActs as an acid scavenger for the HCl produced.
Temperature 80-90 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time 3-18 hoursDependent on the specific reactivity of the substrates.
Purification Column ChromatographyTo isolate the product from unreacted starting materials and byproducts.

Analytical Characterization

Robust analytical methods are crucial to confirm the identity and purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of purine analogs.[8]

HPLC_Workflow Crude Crude Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Inject Inject onto HPLC Column Dissolve->Inject Separate Separation based on Polarity Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Analyze Chromatogram for Purity Detect->Analyze

Caption: General workflow for HPLC analysis.

Typical HPLC Parameters:

ParameterAnalytical Scale ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for separation of moderately polar compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine, improving peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the column.
Gradient 5-95% B over 20 minA gradient elution is effective for separating components in a reaction mixture.[8]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection 254 nmPurine rings strongly absorb UV light at this wavelength.
Expected Purity >95%A common purity requirement for research compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for structural elucidation.

Expected 1H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the purine ring system.

  • N-H Proton: A broad singlet for the proton on the imidazole nitrogen.

  • Ethyl Protons: A quartet for the -CH2- groups and a triplet for the -CH3 groups of the diethylamino substituent. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the purine ring.[9]

Expected 13C NMR Spectral Features:

  • Aromatic Carbons: Signals for the carbon atoms of the purine ring.

  • Ethyl Carbons: Signals for the -CH2- and -CH3 carbons of the diethylamino group.

GroupExpected 1H Shift (ppm)Expected 13C Shift (ppm)Multiplicity
Purine-H~7.5 - 8.5~140 - 160s
N-HBroad, variable-s
-N-CH2 -CH3~3.5 - 3.9~40 - 50q
-N-CH2-CH3 ~1.1 - 1.3~12 - 15t

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively reported in the public domain, the broader class of N-substituted purine derivatives exhibits a wide range of pharmacological activities.[1][3] This structural class is a fertile ground for the discovery of novel therapeutic agents.

  • Anticancer Activity: Many purine analogs function as inhibitors of kinases or DNA synthesis, leading to cytotoxic effects in cancer cells. The introduction of an N,N-diethylamino group could modulate the binding affinity and selectivity for various kinase targets.

  • Antiviral Activity: The structural similarity to natural nucleosides allows purine analogs to be mistakenly incorporated into viral DNA or RNA, or to inhibit viral polymerases, thereby halting replication.[2]

  • Immunomodulatory Effects: Some purine derivatives can influence immune responses, making them potential candidates for treating autoimmune diseases or for use as adjuvants.

Further research, including in vitro screening against various cell lines and enzymatic assays, is required to elucidate the specific biological profile of this compound.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: Likely to be harmful if swallowed (H302).[10]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, under an inert atmosphere.[10]

Conclusion

This compound is a readily synthesizable purine derivative with potential for further investigation in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound with high purity. Its structural similarity to a class of molecules with proven therapeutic value warrants further exploration of its biological activities.

References

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N-Diethyl-9H-purin-2-amine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. The purine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and signaling molecules.[1] Modifications at various positions of the purine ring can lead to a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the molecular structure of this compound, offering insights into its synthesis, structural characteristics, and potential biological relevance. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages established principles of organic chemistry and spectroscopy, along with data from closely related analogs, to present a robust and informative resource.

Molecular Structure and Properties

This compound possesses a core purine ring system, which is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. At the 2-position of this purine core, a diethylamino group is attached.

Key Molecular Properties:

PropertyValueSource
CAS Number 5167-17-9[2]
Molecular Formula C₉H₁₃N₅[2]
Molecular Weight 191.23 g/mol [2]

A two-dimensional representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Synthesis of this compound

A likely precursor for this synthesis is 2-chloropurine. The reaction of 2-chloropurine with diethylamine would proceed via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient C2 carbon of the purine ring, displacing the chloride ion.

Proposed Synthetic Workflow:

Synthesis_Workflow 2-Chloropurine 2-Chloropurine ReactionVessel Reaction (e.g., in Ethanol, with base) 2-Chloropurine->ReactionVessel Diethylamine Diethylamine Diethylamine->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-chloropurine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add diethylamine (2.0-3.0 eq). The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic salts and excess amine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic and Structural Analysis

Due to the absence of specific experimental spectra for this compound in the available literature, this section provides predicted spectroscopic characteristics based on the known chemical shifts and fragmentation patterns of similar purine and diethylamine-containing compounds.[5][6][7][8][9][10][11]

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl) 1.1 - 1.3Triplet6H
-CH₂ (ethyl) 3.5 - 3.7Quartet4H
C6-H ~8.0Singlet1H
C8-H ~8.2Singlet1H
N9-H Broad singlet1H

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl) 13 - 15
-CH₂ (ethyl) 42 - 44
C2 ~160
C4 ~154
C5 ~120
C6 ~145
C8 ~140
Predicted Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern will likely be dominated by the loss of ethyl and methyl groups from the diethylamino substituent.

Major Expected Fragments:

m/zFragment
191[M]⁺
176[M - CH₃]⁺
162[M - C₂H₅]⁺

Biological Significance and Potential Applications

While specific biological activity data for this compound is scarce, the broader class of 2-substituted purine analogs has been extensively studied and shown to possess a wide range of pharmacological activities.[12][13][14] These activities often stem from their ability to mimic endogenous purines and interact with various enzymes and receptors.

Potential Areas of Application:

  • Anticancer Agents: Many purine analogs exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis and other critical cellular processes.[15][16] The introduction of a diethylamino group at the C2 position could modulate the molecule's interaction with key biological targets.

  • Enzyme Inhibitors: Substituted purines are known to inhibit various enzymes, including kinases, which are crucial regulators of cell signaling pathways.

  • Receptor Ligands: Purinergic receptors play vital roles in numerous physiological processes, and substituted purines can act as agonists or antagonists at these receptors.[17]

The diethylamino group can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical factors for drug-receptor interactions and cell membrane permeability. Further research is warranted to explore the specific biological activities of this compound and its potential as a lead compound in drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and potential biological significance of this compound. While a lack of specific experimental data necessitates a predictive approach to its spectroscopic and structural characterization, the information presented herein, based on established chemical principles and data from related compounds, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The purine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and further investigation into this compound and its derivatives is encouraged to unlock their full therapeutic potential.

References

The Purine Revolution: From Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine derivatives represent a cornerstone of biochemistry and pharmacology. As fundamental components of nucleic acids, energy carriers, and signaling molecules, their discovery and the elucidation of their metabolic pathways have been pivotal moments in science. This guide provides an in-depth exploration of the history of purine derivatives, from their initial isolation in the 18th century to the revolutionary "rational drug design" approach that harnessed their structure for therapeutic benefit. We will delve into the foundational experimental methodologies, explore the intricate biochemical pathways, and detail the mechanisms of action of key purine-based pharmaceuticals that have transformed the treatment of diseases ranging from gout to cancer and viral infections. This document is designed to serve as a comprehensive technical resource, bridging historical context with modern-day applications for professionals in the field of drug discovery and development.

Part 1: The Dawn of Purine Chemistry: Foundational Discoveries

The story of purines begins not in a sophisticated laboratory, but with the analysis of a common human ailment: kidney stones.

The First Isolation: Uric Acid

In 1776, the Swedish chemist Carl Wilhelm Scheele, in his investigation of a bladder stone, isolated a novel organic acid.[1][2][3] This compound, which he named "lithic acid," was the first purine derivative to be identified.[3] His work laid the groundwork for the entire field of purine chemistry.

The following protocol is a reconstruction of the likely steps Scheele would have taken, based on the chemical knowledge and techniques of the late 18th century.

  • Source Material: Obtain a sizable kidney stone (calculus).

  • Pulverization: Grind the stone into a fine powder using a mortar and pestle to increase the surface area for reaction.

  • Alkaline Digestion: Boil the powdered stone in a solution of potassium carbonate (a common alkali of the era). This would convert the insoluble uric acid into its more soluble potassium urate salt.

  • Filtration: Filter the hot solution to remove insoluble impurities.

  • Acidification: While stirring, carefully add an excess of a mineral acid, such as hydrochloric acid, to the filtrate. This protonates the urate salt, causing the much less soluble uric acid to precipitate out of the solution.

  • Isolation and Purification: Collect the white, crystalline precipitate by filtration. Wash the crystals with cold water to remove residual salts and acid. Further purification could be achieved by recrystallization from hot water.

This simple yet elegant acid-base chemistry allowed for the first-time isolation of a purine derivative, opening the door for further characterization.

The First Synthesis: From Urea and Glycine

Nearly a century later, in 1882, the Ukrainian chemist Ivan Horbaczewski achieved the first laboratory synthesis of uric acid.[1] He accomplished this by melting urea with glycine, demonstrating that a complex biological molecule could be created from simpler organic precursors.[4] This was a significant step in organic synthesis and further solidified the chemical understanding of this emerging class of compounds.

Emil Fischer: The Father of Purine Chemistry

The late 19th and early 20th centuries were dominated by the monumental work of the German chemist Hermann Emil Fischer. It was Fischer who, in 1884, coined the term "purine" (from purum uricum, meaning pure uric acid).[5] His systematic investigation established the fundamental bicyclic structure common to all purine derivatives.[6]

Fischer's genius lay in his ability to elucidate the structures of various purines—including caffeine, theobromine, xanthine, guanine, and hypoxanthine—and then confirm these structures through total synthesis.[5][7] He demonstrated the interconversion of these molecules, proving they all belonged to the same chemical family.[8][9] For his groundbreaking work on both sugar and purine synthesis, Emil Fischer was awarded the Nobel Prize in Chemistry in 1902.[10]

  • Conversion of Uric Acid: Fischer developed methods to convert uric acid into other purines. A key intermediate was 2,6,8-trichloropurine, formed by reacting uric acid with phosphorus oxychloride. This reactive intermediate could then be used to synthesize other derivatives.[5]

  • Synthesis of Caffeine: In 1895, Fischer reported the first synthesis of caffeine, a trimethylxanthine, starting from uric acid, confirming its structure.[11][12]

  • Synthesis of Guanine: Fischer's work also led to the synthesis of guanine, a crucial component of nucleic acids.[8][9] One of the methods developed later, known as Traube's synthesis, involves heating 2,4,5-triamino-1,6-dihydro-6-oxypyrimidine with formic acid.[13][14]

Part 2: The Biological Significance of Purines

While the chemical structures were being unraveled, the immense biological importance of purines was also coming into focus. They are not merely metabolic byproducts but are central to life itself.

Building Blocks of Life: Purines in Nucleic Acids

Purines, specifically adenine (A) and guanine (G) , are two of the four nitrogenous bases that form the fundamental units of DNA and RNA. Their discovery as components of "nuclein" (the term first used for DNA) and the later elucidation of the double helix structure of DNA, which depends on specific hydrogen bonding between purines and pyrimidines (A with T, G with C), highlighted their critical role in storing and transmitting genetic information.

Cellular Energetics and Signaling

Beyond genetics, purine derivatives are vital for cellular metabolism and communication:

  • Energy Currency: Adenosine triphosphate (ATP) is the primary energy carrier in all known forms of life.

  • Signaling Molecules: ATP, adenosine diphosphate (ADP), and adenosine act as extracellular signaling molecules, mediating a vast range of physiological processes through purinergic receptors.[15][16]

Biochemical Pathways: Synthesis and Salvage

Organisms have evolved two main pathways to produce purine nucleotides: the de novo pathway and the salvage pathway.

This pathway builds the purine ring from simple precursors, such as amino acids (glycine, glutamine, aspartate), CO2, and one-carbon units transferred by tetrahydrofolate.[17][18] The process is energetically expensive and consists of a series of enzymatic steps that assemble the purine ring onto a ribose-5-phosphate scaffold.[19][20] The first fully formed purine nucleotide is inosine monophosphate (IMP), which then serves as a branch point for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[20][21]

de_novo_purine_synthesis cluster_precursors Precursors R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps (PRPP Amidotransferase is key reg. step) AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMP Dehydrogenase Glycine Glycine Aspartate Aspartate Glutamine Glutamine CO2 CO2 THF_formyl N10-Formyl-THF

Caption: De Novo Purine Biosynthesis Pathway.

To conserve energy, cells can recycle purine bases from the degradation of nucleic acids or from dietary sources.[18] The salvage pathway is a much more direct and energetically favorable route.[22] Key enzymes in this pathway are:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts hypoxanthine to IMP and guanine to GMP.[23][24]

  • Adenine phosphoribosyltransferase (APRT): Converts adenine to AMP.[25]

purine_salvage_pathway cluster_bases Free Purine Bases cluster_nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->IMP PRPP->GMP PRPP->AMP

Caption: The Purine Salvage Pathway.

Part 3: Purine Derivatives as Therapeutic Targets

The central role of purines in cellular proliferation and metabolism made them an obvious target for drug development. The pioneering work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now GlaxoSmithKline) revolutionized pharmacology through a novel approach they termed "rational drug design".[12][13][26] Instead of the traditional trial-and-error method, they systematically synthesized analogues of natural purines (antimetabolites) designed to interfere with specific metabolic pathways.[27] Their work, which led to treatments for cancer, gout, and viral infections, earned them the 1988 Nobel Prize in Physiology or Medicine.[12]

Anticancer Agents: The Thiopurines

Elion and Hitchings synthesized purine analogues where an oxygen or hydroxyl group was replaced by a sulfur atom. These "thiopurines," including 6-mercaptopurine (6-MP) and thioguanine , are pro-drugs that are converted in the body to their active nucleotide forms.[8][19]

  • Mechanism of Action:

    • Inhibition of De Novo Synthesis: Thiopurine metabolites are potent inhibitors of PRPP amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[8][19]

    • DNA Incorporation: They are also incorporated into DNA and RNA as fraudulent bases, triggering cell cycle arrest and apoptosis.[1][17]

These drugs were among the first effective chemotherapies for acute lymphoblastic leukemia and remain in use today.[28]

Gout Therapy: Allopurinol

Gout is a painful inflammatory condition caused by the deposition of uric acid crystals in joints. Uric acid is the final product of purine degradation in humans. Elion and Hitchings reasoned that blocking the enzyme responsible for uric acid production could treat the disease.

  • Mechanism of Action: Allopurinol is a structural isomer of hypoxanthine.[29] It acts as a competitive inhibitor of xanthine oxidase , the enzyme that catalyzes the conversion of hypoxanthine to xanthine, and xanthine to uric acid.[15][30] Allopurinol is also metabolized by xanthine oxidase to oxypurinol, which is a non-competitive inhibitor of the enzyme, leading to a sustained reduction in uric acid levels.[23][29]

purine_degradation_and_allopurinol Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allopurinol Allopurinol Xanthine_Oxidase_Node Xanthine Oxidase Allopurinol->Xanthine_Oxidase_Node Inhibits

Caption: Mechanism of Action of Allopurinol.

Antiviral Therapy: Acyclovir

A major breakthrough in antiviral therapy came with Elion's development of acyclovir . This drug is a guanosine analogue that is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV).

  • Mechanism of Action: Acyclovir's selectivity is a hallmark of rational drug design.

    • Selective Phosphorylation: Acyclovir is a pro-drug that is preferentially converted to acyclovir monophosphate by a viral-encoded thymidine kinase, an enzyme not present in uninfected host cells.[24][31]

    • Conversion to Triphosphate: Host cell kinases then convert the monophosphate to the active acyclovir triphosphate (ACV-TP).[32]

    • Inhibition and Chain Termination: ACV-TP competitively inhibits the viral DNA polymerase and, upon incorporation into the growing viral DNA strand, acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for elongation.[11][25]

This multi-step selective activation ensures that the drug is primarily active only in virus-infected cells, minimizing toxicity to the host.[32]

Modern Drug Development

The principles established by Elion and Hitchings continue to guide modern drug discovery. Numerous other purine analogues have been developed for a wide range of diseases.

Purine Derivative Drug Class Primary Mechanism of Action Therapeutic Indications
Mercaptopurine ThiopurineInhibits de novo purine synthesis; incorporates into DNA/RNAAcute lymphoblastic leukemia (ALL)[28]
Thioguanine ThiopurineInhibits de novo purine synthesis; incorporates into DNA/RNAAcute myeloid leukemia (AML)[33]
Azathioprine Thiopurine (pro-drug)Converted to mercaptopurine, inhibits DNA synthesisImmunosuppression in organ transplantation, autoimmune diseases[33]
Allopurinol Xanthine Oxidase InhibitorInhibits the final steps of purine catabolismGout, hyperuricemia[23]
Fludarabine Purine AnalogueInhibits DNA polymerase and ribonucleotide reductaseChronic lymphocytic leukemia (CLL)[28][34]
Cladribine Adenosine AnalogueInduces DNA strand breaksHairy cell leukemia, multiple sclerosis[28]
Pentostatin Adenosine AnalogueInhibits adenosine deaminase, leading to toxic dATP levelsHairy cell leukemia[28][33]
Acyclovir Guanosine AnalogueInhibits viral DNA polymerase, chain terminationHerpes simplex virus (HSV), Varicella-zoster virus (VZV)[32]

Part 4: Modern Analytical Techniques

The study of purine metabolism and the development of purine-based drugs rely on sensitive and accurate analytical methods to quantify these compounds in biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Modern analysis of purines is dominated by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[35][36] This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple purine bases, nucleosides, and nucleotides from complex samples like plasma, cells, or tissue.[37]

This is a generalized protocol for the extraction of purines for subsequent analysis.

  • Sample Collection and Homogenization:

    • Rapidly excise and weigh a frozen tissue sample (~50-100 mg).

    • Immediately add ~10 volumes of ice-cold 0.1 M perchloric acid.

    • Homogenize the sample using a probe sonicator or bead beater until fully disrupted. Keep the sample on ice throughout to prevent degradation.[32]

  • Deproteinization:

    • Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.[35]

    • Carefully collect the supernatant, which contains the acid-soluble metabolites, including purines.

  • Neutralization and Salt Removal:

    • Adjust the pH of the supernatant to ~7.0 by adding a calculated volume of cold potassium carbonate solution (e.g., 3.5 M K2CO3).[32][35]

    • Incubate on ice for 15-20 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the salt.

  • Final Preparation:

    • Collect the final supernatant.

    • Filter the supernatant through a 0.22 or 0.45 µm syringe filter or a centrifugal filter unit to remove any remaining particulate matter.[27]

    • Transfer the filtrate to an HPLC vial for analysis. Samples can be stored at -80°C prior to injection.

Conclusion

The journey of purine derivatives, from their discovery in a kidney stone to their central role in rational drug design, is a testament to the power of chemical inquiry. The elucidation of their structure by pioneers like Emil Fischer provided the foundational knowledge, while the biological insights into their function in nucleic acids and metabolism revealed their importance to life. It was the brilliant application of this knowledge by scientists like Gertrude Elion and George Hitchings that turned these fundamental molecules into powerful therapeutic agents, forever changing the landscape of medicine. For today's researchers, the history of purines serves as a powerful example of how a deep understanding of fundamental chemistry and biology can lead to profound and lasting impacts on human health.

References

An In-Depth Technical Guide to N,N-Diethyl-9H-purin-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The purine scaffold is a cornerstone of medicinal chemistry, serving as the foundational structure for a vast array of biologically active molecules, including essential components of DNA and RNA.[1] Its inherent ability to interact with a multitude of biological targets has made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with applications ranging from oncology to virology. This guide provides a comprehensive technical overview of a specific purine derivative, N,N-Diethyl-9H-purin-2-amine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, and explore its potential biological significance within the broader context of purine chemistry and pharmacology.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Primary IUPAC Name: this compound[2][3]

This name precisely describes the molecular architecture: a purine ring system with a diethylamino group attached to the second carbon atom. The "9H" designation specifies the position of the hydrogen atom on the imidazole portion of the purine ring, which is the most common tautomeric form.

Synonyms and Identifiers:

While "this compound" is the standard and most accurate descriptor, researchers may encounter variations in literature and chemical databases. It is crucial to recognize these to ensure comprehensive information retrieval.

  • CAS Number: 5167-17-9[2][3] - This unique numerical identifier assigned by the Chemical Abstracts Service is the most reliable way to identify this specific substance.

  • Systematic Variations: Minor variations in naming conventions may exist, but the core components of "diethyl," "purin," and "2-amine" will be present.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing aspects from solubility in biological assays to formulation strategies.

PropertyValueSource
Molecular Formula C₉H₁₃N₅[2][3]
Molecular Weight 191.23 g/mol [2][3]
Appearance (Predicted) White to off-white solidGeneral knowledge of similar compounds
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General knowledge of purine derivatives
Melting Point Not available in searched literature.
Boiling Point Not available in searched literature.
LogP (Predicted) 1.5 - 2.5General knowledge of similar compounds

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of N-substituted purine derivatives is a well-established area of organic chemistry. A common and effective method involves the nucleophilic aromatic substitution of a halogenated purine precursor with the desired amine.[4][5] Based on this established chemistry, a reliable synthetic route for this compound can be proposed.

Reaction Scheme:

G 2-Chloropurine 2-Chloropurine Product This compound 2-Chloropurine->Product Nucleophilic Aromatic Substitution Diethylamine Diethylamine (HN(CH2CH3)2) Diethylamine->Product Base Base (e.g., Et3N, DIPEA) Solvent (e.g., EtOH, DMF) Base->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropurine (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add an excess of diethylamine (2.0-3.0 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 6-24 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Causality in Experimental Choices:

  • Choice of Solvent: Ethanol is a good choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux. DMF can be used for less reactive substrates as it is a polar aprotic solvent that can accelerate SₙAr reactions.

  • Excess Amine: Using an excess of diethylamine ensures that the reaction goes to completion and helps to drive the equilibrium towards the product side.

  • Inclusion of a Base: The addition of a non-nucleophilic base is critical to prevent the protonation of the diethylamine, which would render it non-nucleophilic and halt the reaction.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 2-aminopurine derivatives has been the subject of significant research, revealing a wide range of pharmacological activities.[6]

Potential as Kinase Inhibitors:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Purine derivatives, due to their structural similarity to ATP, are well-established scaffolds for the design of kinase inhibitors.[9] It is plausible that this compound could exhibit inhibitory activity against one or more kinases. The diethylamino group at the 2-position could potentially interact with the hydrophobic regions of the ATP-binding pocket of certain kinases.

Antiviral and Anticancer Potential:

Numerous purine analogs have been developed as antiviral and anticancer agents.[4] These compounds often act by interfering with nucleic acid synthesis or by inhibiting key enzymes involved in viral replication or cell proliferation. The biological evaluation of this compound in relevant cellular and enzymatic assays would be a logical step to explore its therapeutic potential in these areas.

Signaling Pathway Interaction:

The interaction of a small molecule with cellular signaling pathways is key to its mechanism of action. A hypothetical interaction of a 2-aminopurine derivative as a kinase inhibitor is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->Kinase_A Inhibition

Caption: Hypothetical kinase inhibition by a 2-aminopurine derivative.

Future Directions and Conclusion

This compound represents a synthetically accessible purine derivative with unexplored biological potential. The foundation of purine chemistry suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Recommendations for Future Research:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of the synthesis of this compound, including full spectral characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis), is needed to provide a solid foundation for future studies.

  • Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, with a particular focus on protein kinases, viral enzymes, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and evaluation of analogs with modifications to the diethylamino group and substitutions at other positions on the purine ring would be a critical next step in lead optimization.

References

An In-depth Technical Guide to the Solubility of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N,N-Diethyl-9H-purin-2-amine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data.

Introduction to this compound

This compound, with the chemical formula C9H13N5 and a molecular weight of 191.23, is a purine derivative.[1][2][3] Purines are fundamental components of nucleic acids and play a crucial role in various biological processes. The N,N-diethylamino substituent at the 2-position of the purine ring significantly influences the molecule's physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for a wide range of applications, from designing effective drug delivery systems to developing robust analytical methods.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the interplay of intermolecular forces between the solute and the solvent.[4][5][6] Key factors influencing the solubility of this compound include:

  • Polarity: The purine ring system, with its multiple nitrogen atoms, imparts a degree of polarity to the molecule. The diethylamino group, while containing a nitrogen atom, is primarily nonpolar due to the ethyl chains. The overall polarity is a balance between the polar purine core and the nonpolar diethylamino substituent.

  • Hydrogen Bonding: The purine ring contains both hydrogen bond donors (the N-H group at the 9-position) and acceptors (the nitrogen atoms within the rings). This allows for potential hydrogen bonding interactions with protic solvents like water and alcohols, which can enhance solubility.[4][5]

  • Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces and to create a sufficiently large cavity within the solvent.[7]

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical in determining its ability to dissolve this compound. Polar solvents will interact more favorably with the polar regions of the molecule, while nonpolar solvents will better accommodate the nonpolar alkyl groups.

  • Temperature: For most solid solutes in liquid solvents, solubility tends to increase with temperature.[7] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

Based on its structure, this compound is expected to exhibit moderate polarity. Its solubility is likely to be limited in highly polar solvents like water and in very nonpolar solvents like hexane. Solvents with intermediate polarity, such as alcohols, or aprotic polar solvents may prove to be more effective.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8][9]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound (Solid) Addition Add Excess Solid to Solvent Compound->Addition Solvents Selection of Solvents Vials Preparation of Vials Solvents->Vials Vials->Addition Equilibration Equilibration (Shaking/Stirring) Addition->Equilibration Constant Temperature Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Sampling Collect Supernatant Separation->Sampling Dilution Dilution Sampling->Dilution Quantification Quantification (e.g., HPLC-UV) Dilution->Quantification Calculation Calculate Solubility Quantification->Calculation

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

Materials and Equipment:

  • This compound (purity ≥ 97%)[10]

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane, ethyl acetate) of appropriate purity

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed. Alternatively, filter the supernatant through a syringe filter.[11] This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

    • It is good practice to repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise format to facilitate comparison across different solvents.

Table 1: Predicted Solubility of this compound in Various Solvents at 25 °C

SolventSolvent TypePredicted SolubilityRationale
WaterPolar, ProticLowThe nonpolar diethylamino group and the aromatic purine ring limit solubility despite the potential for hydrogen bonding.
EthanolPolar, ProticModerate to HighThe ethyl group of ethanol can interact with the nonpolar parts of the solute, while the hydroxyl group can form hydrogen bonds.
MethanolPolar, ProticModerate to HighSimilar to ethanol, but its higher polarity may slightly decrease its effectiveness for the nonpolar regions.
AcetonitrilePolar, AproticModerateIts polarity is suitable for the purine core, but it lacks hydrogen bonding donation capability.
DMSOPolar, AproticHighA strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.
HexaneNonpolarVery LowThe high polarity of the purine ring will prevent dissolution in a nonpolar alkane.
Ethyl AcetateIntermediate PolarityModerateOffers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics.

Note: This table presents predicted solubility based on theoretical principles. Experimental verification is essential.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical knowledge of molecular interactions with a robust experimental protocol, researchers and drug development professionals can obtain reliable solubility data. This information is critical for informed decision-making in formulation development, analytical method design, and various other scientific endeavors. The principles and methodologies outlined herein provide a solid foundation for the systematic investigation of the solubility of this and other related compounds.

References

A Technical Guide to the Biological Activity of Substituted Purines: From Kinase Inhibition to Antiviral Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatile Scaffold of Life

Purines, fundamental components of nucleic acids, are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. Beyond their canonical role in the genetic code, purine derivatives are pivotal signaling molecules (e.g., adenosine triphosphate, ATP; guanosine triphosphate, GTP) and cofactors (e.g., NAD, FAD). This inherent biological relevance makes the purine scaffold a privileged structure in medicinal chemistry. By modifying the purine core at various positions (e.g., N1, C2, C6, N7, C8, and N9), chemists can generate vast libraries of "substituted purines" with the potential to modulate the activity of a wide array of protein targets. This guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action and the experimental workflows used to characterize them.

Part 1: The Competitive Edge - Purines as Kinase Inhibitors

The human kinome consists of over 500 protein kinases, enzymes that catalyze the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer. Because all kinases share a conserved ATP-binding pocket, and purines are the core of ATP, substituted purines are exceptionally well-suited to act as competitive inhibitors.

Mechanism of Action: Competing at the ATP-Binding Site

The primary mechanism by which purine analogs inhibit kinases is through direct, competitive inhibition at the ATP-binding site. The purine ring itself mimics the adenine portion of ATP, providing the foundational anchor. Substitutions at the C2, C6, and N9 positions are then strategically chosen to exploit subtle differences in the topology of the ATP pockets among various kinases, thereby achieving selectivity.

For example, the development of cyclin-dependent kinase (CDK) inhibitors has been a major focus of cancer research. CDKs are critical for cell cycle progression, and their hyperactivity is common in tumors. Olomoucine and its derivative roscovitine (seliciclib) are classic examples of N9- and C2-substituted purines that selectively inhibit CDKs by forming hydrogen bonds with the "hinge" region of the kinase, the same region that anchors ATP.

Experimental Workflow: Characterizing Kinase Inhibition

A robust workflow is essential to identify and characterize novel purine-based kinase inhibitors. This typically involves a multi-stage process from high-throughput screening to detailed kinetic analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test purine compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the purified kinase of interest and its specific peptide substrate in the kinase buffer.

    • Prepare an ATP solution at a concentration near the Km for the specific kinase (e.g., 10 µM).

  • Assay Procedure:

    • Dispense 5 µL of kinase/substrate solution into the wells of a 384-well plate.

    • Add 2 µL of the test purine compound at various concentrations (creating a serial dilution). Include a DMSO-only control (0% inhibition) and a control with no kinase (100% inhibition).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and quantify the amount of ATP remaining using a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Diagram 1: Kinase Inhibition Assay Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_analysis 3. Data Analysis p1 Prepare Compound Serial Dilution a2 Add Compound (or DMSO) p1->a2 p2 Prepare Kinase/ Substrate Mix a1 Dispense Kinase/ Substrate Mix p2->a1 p3 Prepare ATP Solution a4 Add ATP to Start Reaction p3->a4 a1->a2 a3 Pre-incubate a2->a3 a3->a4 a5 Incubate (e.g., 60 min) a4->a5 a6 Add Luminescent Detection Reagent a5->a6 d1 Measure Luminescence a6->d1 d2 Normalize Data d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 d3->d4

Caption: Workflow for determining the IC50 of a purine inhibitor.

Quantitative Data: Selectivity of Purine-Based CDK Inhibitors

The success of a kinase inhibitor often hinges on its selectivity. The following table presents IC50 values for roscovitine, demonstrating its selectivity for certain CDKs over other kinases like ERK1.

Kinase TargetRoscovitine IC50 (µM)
CDK1/cyclin B0.65
CDK2/cyclin A0.7
CDK2/cyclin E0.7
CDK5/p350.2
ERK1>100

Part 2: Viral Warfare - Purines as Antiviral Agents

The purine scaffold is also central to the development of antiviral drugs, particularly against herpesviruses and HIV. These agents often act as nucleoside analogs, which, after intracellular phosphorylation, interfere with viral DNA or RNA synthesis.

Mechanism of Action: Chain Termination

Acyclovir, a C6- and N9-substituted guanine analog, is a cornerstone of anti-herpes therapy. Its efficacy relies on a brilliant piece of biochemical targeting.

  • Selective Activation: Acyclovir is a prodrug that is preferentially phosphorylated by a viral-encoded thymidine kinase, an enzyme not present in uninfected cells. This confines its activation to infected cells, minimizing toxicity.

  • Conversion to Triphosphate: Host cell kinases then convert acyclovir monophosphate to the active triphosphate form (ACV-TP).

  • Chain Termination: ACV-TP competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain by viral DNA polymerase. Because acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in obligate chain termination, halting viral replication.

Diagram 2: Acyclovir's Mechanism of Action

G cluster_cell Infected Host Cell Acyclovir Acyclovir (Prodrug) ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_TP Acyclovir Triphosphate (Active Drug) ACV_MP->ACV_TP Host Cell Kinases Terminated_DNA Terminated Viral DNA ACV_TP->Terminated_DNA Viral DNA Polymerase Viral_DNA Growing Viral DNA Chain Viral_DNA->Terminated_DNA Incorporation

Caption: Selective activation and chain termination by acyclovir.

Experimental Workflow: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound in cell culture.

Protocol 2: Viral Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and incubate until fully confluent.

  • Compound Preparation: Prepare serial dilutions of the test purine compound (e.g., acyclovir) in a serum-free cell culture medium.

  • Infection: Remove the growth medium from the cells. Infect the monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment.

  • Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose) mixed with the different concentrations of the test compound. Include a no-drug control.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-3 days). The semi-solid overlay prevents secondary plaque formation, ensuring that each plaque originates from a single infectious virus particle.

  • Visualization and Counting: Remove the overlay. Fix and stain the cell monolayer with a solution like crystal violet, which stains living cells. Viral plaques will appear as clear zones where cells have been lysed.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-drug control for each compound concentration. Determine the EC50 (the concentration that reduces the plaque number by 50%).

Part 3: Anticancer Therapeutics - Beyond Kinase Inhibition

While kinase inhibition is a major anticancer strategy, substituted purines also function as antimetabolites, directly interfering with nucleic acid synthesis.

Mechanism of Action: Disrupting DNA and RNA Synthesis

6-mercaptopurine (6-MP) and its prodrug azathioprine are classic examples. After intracellular conversion to thioinosine monophosphate (TIMP), these drugs exert their effects through multiple pathways:

  • Inhibition of Purine Synthesis: TIMP inhibits the first committed step in de novo purine synthesis.

  • Incorporation into Nucleic Acids: The active metabolites, thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP), are incorporated into RNA and DNA, respectively. This incorporation triggers apoptosis and cell cycle arrest.

These agents are widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.

Conclusion: An Enduring Scaffold for Drug Discovery

The purine ring is a testament to nature's efficiency, providing a foundational structure that can be expertly tailored to interact with a multitude of biological targets. From the competitive inhibition of kinases driving oncogenesis to the targeted termination of viral replication, substituted purines have given rise to some of modern medicine's most important therapies. The continued exploration of novel substitutions on this versatile scaffold, guided by a deep understanding of target biology and robust experimental validation, ensures that purine chemistry will remain a vibrant and fruitful field of drug discovery for years to come.

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery. For novel or uncharacterized compounds such as N,N-Diethyl-9H-purin-2-amine, a purine derivative with potential pharmacological activity, in silico target prediction offers a rapid, cost-effective, and powerful strategy to generate testable hypotheses. This technical guide provides a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals to predict and prioritize potential protein targets. We will detail a multi-pronged computational approach, integrating both ligand-based and structure-based methodologies. This guide explains the causality behind each strategic choice, provides detailed, step-by-step protocols for key workflows, and outlines a path toward experimental validation, ensuring a self-validating and robust discovery cascade.

Introduction: The Challenge of Target Deconvolution

The central dogma of molecular pharmacology posits that most drugs exert their effects by interacting with specific biological macromolecules. Identifying these targets is paramount to understanding a compound's mechanism of action, predicting potential off-target effects, and enabling rational lead optimization. This compound (Figure 1) is a small molecule featuring a purine scaffold, a privileged structure in medicinal chemistry known to interact with a wide range of protein families, including kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes.

Given the absence of established biological targets for this specific compound, a systematic in silico screening campaign is the logical first step. Computational methods allow us to survey the vastness of the known proteome to "fish" for potential binding partners, transforming a needle-in-a-haystack problem into a manageable list of high-probability candidates.[1] This guide presents a workflow that synergistically combines orthogonal computational strategies to maximize predictive accuracy.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C9H13N5[2]

  • Molecular Weight: 191.23 g/mol [2][3]

  • SMILES: CCN(CC)C1=NC=C2C(=N1)N=CN2

  • CAS No: 5167-17-9[2][3]

Foundational Strategy: A Dual-Pronged Computational Approach

To build a robust case for potential targets, we will not rely on a single predictive method. Instead, we will employ two complementary strategies: Ligand-Based Virtual Screening (LBVS) and Structure-Based Virtual Screening (SBVS) .[4] The convergence of predictions from these distinct approaches significantly increases the confidence in a hypothesized drug-target interaction.

  • Ligand-Based Approach: This method leverages the principle that structurally similar molecules often exhibit similar biological activities.[5][6] It does not require knowledge of the target protein's 3D structure. We will screen massive databases of known bioactive compounds to find molecules structurally similar to our query compound and infer potential targets from those known ligands.

  • Structure-Based Approach: This method, also known as reverse docking, utilizes the 3D structure of potential protein targets.[7][8] We will computationally "dock" our query molecule into the binding sites of thousands of proteins to predict binding affinity and pose, thereby identifying targets with high geometric and chemical complementarity.[9][10]

The overall workflow is depicted in the diagram below.

G cluster_prep PART 1: Ligand Preparation cluster_lbvs PART 2: Ligand-Based Workflow cluster_sbvs PART 3: Structure-Based Workflow cluster_analysis PART 4: Analysis & Validation Ligand This compound (SMILES String) Prep Generate 3D Conformation Energy Minimization Ligand->Prep LBVS Ligand-Based Screening (Similarity & Pharmacophore) Prep->LBVS SBVS Structure-Based Screening (Reverse Docking) Prep->SBVS LBVS_Targets List of Potential Targets (from similar ligands) LBVS->LBVS_Targets DB_Ligand Databases: ChEMBL, PubChem DB_Ligand->LBVS Consensus Consensus Scoring & Target Prioritization LBVS_Targets->Consensus SBVS_Targets List of Potential Targets (from docking scores) SBVS->SBVS_Targets DB_Protein Databases: PDB, AlphaFold DB DB_Protein->SBVS SBVS_Targets->Consensus Validation Experimental Validation (e.g., CETSA, SPR) Consensus->Validation

Overall workflow for in silico target prediction and validation.

Part 1: Ligand Preparation - The Critical First Step

The quality of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structure. The initial representation of this compound must be computationally sound.

Protocol 1: 3D Structure Generation and Energy Minimization
  • Obtain SMILES String: Start with the canonical SMILES representation: CCN(CC)C1=NC=C2C(=N1)N=CN2.

  • Generate 2D Structure: Use a chemical sketcher tool (e.g., MarvinSketch, ChemDraw) to convert the SMILES string into a 2D depiction to verify atom connectivity.

  • Convert to 3D: Employ a computational chemistry program (e.g., UCSF Chimera, PyMOL, RDKit) to generate a three-dimensional structure from the 2D representation. This process adds explicit hydrogens.

  • Energy Minimization: The initial 3D structure is likely in a high-energy, unfavorable conformation. It is crucial to perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step optimizes the geometry of the molecule to a stable, low-energy state, which is essential for both docking and pharmacophore analysis.

Causality: An unminimized, high-energy ligand conformation will result in poor docking scores and inaccurate pharmacophore models, producing false negatives and unreliable predictions. This step ensures the query molecule is in a physically realistic state.[11]

Part 2: Ligand-Based Target Prediction

This approach operates on the principle of chemical similarity: if our query molecule is similar to known drugs or bioactive compounds, they may share common targets.[5][12]

Chemical Similarity Searching

This is the most direct ligand-based method. We will use the chemical structure of this compound as a query to search large chemical databases for structurally similar molecules.

  • Select Databases: Utilize large-scale, publicly accessible databases such as PubChem and ChEMBL .[13][14][15] These databases contain millions of compounds linked to bioactivity data from scientific literature and patents.[16][17]

  • Define Similarity Metric: Use the Tanimoto coefficient based on molecular fingerprints (e.g., ECFP4 or Morgan fingerprints) as the similarity metric. A Tanimoto score ranges from 0 (no similarity) to 1 (identical molecules).

  • Perform the Search: Submit the SMILES string of the query molecule to the similarity search tools within the chosen databases (e.g., PubChem Structure Search).

  • Analyze Results:

    • Set a similarity threshold (e.g., Tanimoto > 0.85) to retrieve the most relevant analogs.

    • Examine the retrieved molecules and their associated bioactivity data.

    • Compile a list of protein targets that are modulated by these structurally similar compounds.

Trustworthiness: This method is self-validating. By retrieving multiple similar compounds that are all active against the same protein target, we increase our confidence that our query molecule may also bind to that target.

Pharmacophore-Based Screening

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific target.[18][19][20]

G cluster_ligand Ligand-Based Pharmacophore cluster_structure Structure-Based Pharmacophore L1 Active Ligand 1 Align Align Ligands L1->Align L2 Active Ligand 2 L2->Align L3 Active Ligand 3 L3->Align Model Generate Pharmacophore Model Align->Model Complex Protein-Ligand Complex (from PDB) Features Identify Interaction Features Complex->Features Features->Model Result 3D Pharmacophore (H-Bond Donor, Acceptor, Hydrophobic, Aromatic) Model->Result

Ligand-based vs. Structure-based pharmacophore modeling.

For rapid hypothesis generation, several web servers automate the process of comparing a query molecule against pre-computed pharmacophore models or ligand sets derived from known targets.

  • Select Server: Use a well-validated server like SwissTargetPrediction .[21] This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.

  • Submit Query: Input the SMILES string of this compound into the server.

  • Specify Organism: Select Homo sapiens to focus on human protein targets.

  • Interpret Results: The server will return a ranked list of potential targets, often grouped by protein class (e.g., kinases, GPCRs, enzymes). The results are typically presented with a probability score, indicating the confidence of the prediction.

  • Data Collection: Record the top-ranked predicted targets and their associated probabilities. Pay close attention to protein classes that appear frequently.

Part 3: Structure-Based Target Prediction

Structure-based methods directly assess the physical and chemical complementarity between our query molecule and a potential target protein. The primary technique used is reverse docking .[9][22]

Protocol 4: Reverse Docking Workflow
  • Prepare Ligand File: Use the energy-minimized 3D structure from Protocol 1. Convert it to the required format for the docking software (e.g., PDBQT for AutoDock Vina).[23][24] This step involves assigning partial charges and defining rotatable bonds.

  • Select a Target Library: Instead of a single protein, we will dock against a library of clinically relevant protein structures. A good starting point is a curated, non-redundant set of human protein structures from the Protein Data Bank (PDB) .[25][26] Some web services, like SwissDock , provide pre-compiled libraries.[27][28]

  • Perform Docking:

    • Automated Server (Recommended for initial screening): Use a server like SwissDock which automates the entire process.[29] Upload the prepared ligand file and select a target library. The server handles the docking calculations using robust algorithms like AutoDock Vina and provides a ranked list of targets based on predicted binding energy (ΔG).[23][24]

    • Manual Docking (For focused studies): For high-priority targets identified from other methods, perform manual docking using software like AutoDock Vina . This requires defining the binding pocket (the "search space") on the target protein and running the docking simulation.[11][30][31]

  • Analyze Docking Results:

    • Rank by Binding Energy: The primary metric is the predicted binding energy (reported in kcal/mol). More negative values suggest stronger, more favorable binding.

    • Visual Inspection: For the top-scoring hits, visually inspect the predicted binding pose using a molecular visualizer (e.g., UCSF Chimera, PyMOL). A plausible pose should show meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.

    • Consensus Scoring: Be aware that docking scoring functions can have biases.[8] If possible, use multiple docking programs or scoring functions. A target that consistently ranks highly across different scoring methods is a more reliable candidate.[22]

G cluster_targets Target Protein Library (PDB) Ligand Prepared Ligand (3D Structure) Dock Molecular Docking (e.g., AutoDock Vina) Ligand->Dock P1 Target 1 P1->Dock P2 Target 2 P2->Dock P3 Target ...n P3->Dock Results Ranked List of Targets Dock->Results Analysis Analysis: 1. Binding Energy (kcal/mol) 2. Binding Pose Inspection 3. Consensus Scoring Results->Analysis

References

Methodological & Application

Protocol for N,N-Diethyl-9H-purin-2-amine synthesis in lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of N,N-Diethyl-9H-purin-2-amine

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. The protocol detailed herein is based on the well-established nucleophilic aromatic substitution pathway, offering a reliable and reproducible method. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism. We include detailed experimental procedures, safety protocols, data tables for quick reference, and a visual workflow diagram to ensure clarity and success in the laboratory.

Introduction and Scientific Rationale

Purines are fundamental heterocyclic compounds that form the structural core of essential biomolecules, including DNA and RNA.[1][2][3] Their derivatives are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer agents.[4][5] The synthesis of specifically substituted purines, such as this compound, is a critical step in the development of novel therapeutic candidates and molecular probes.

The synthetic strategy outlined here employs a classical and efficient method for N-alkylation of the purine scaffold: a nucleophilic aromatic substitution (SNAr) reaction. This approach is predicated on the reaction between 2-chloropurine and diethylamine. The purine ring system is inherently electron-deficient, which activates the chlorine atom at the C2 position, making it a suitable leaving group for nucleophilic attack by the secondary amine, diethylamine. A non-nucleophilic tertiary amine base, such as triethylamine, is incorporated to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Experimental Protocol

This section details the complete, step-by-step methodology for the synthesis, purification, and characterization of this compound.

Materials and Equipment
  • Reagents: 2-Chloropurine (≥95%), Diethylamine (≥99.5%), Triethylamine (≥99.5%), Anhydrous Ethanol (200 proof), Ethyl Acetate (ACS grade), Hexane (ACS grade), Anhydrous Sodium Sulfate (Na₂SO₄), Deionized Water.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, heating mantle, rotary evaporator, separatory funnel, glass column for chromatography, beakers, graduated cylinders.

  • Analytical: Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp (254 nm), NMR spectrometer, Mass spectrometer.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All steps must be performed in a certified chemical fume hood.

  • Reagent Handling:

    • 2-Chloropurine: Harmful solid. Avoid inhalation of dust and contact with skin.

    • Diethylamine: Highly flammable, corrosive, and toxic liquid with a strong odor. Causes severe skin burns and eye damage.

    • Triethylamine: Flammable and corrosive liquid.

    • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Synthetic Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropurine (5.0 g, 32.3 mmol).

  • Solvent and Base Addition: Add 100 mL of anhydrous ethanol to the flask, followed by triethylamine (6.7 mL, 48.5 mmol, 1.5 eq). Stir the suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Carefully add diethylamine (5.0 mL, 48.5 mmol, 1.5 eq) to the reaction mixture using a syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using TLC (eluent: 9:1 Ethyl Acetate/Hexane). The reaction is complete when the starting material spot (2-chloropurine) is no longer visible by UV light. This typically takes 12-18 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess volatile reagents under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%) to isolate the pure this compound.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 191.23 g/mol .[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueMoles (mmol)Molar Eq.
Starting Material
2-Chloropurine5.0 g32.31.0
Reagents
Diethylamine5.0 mL48.51.5
Triethylamine6.7 mL48.51.5
Anhydrous Ethanol100 mL--
Reaction Conditions
Temperature~80 °C (Reflux)--
Time12 - 18 hours--
Expected Yield ~75-85%--

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic and purification process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_final Final Product reagents 1. Combine Reactants (2-Chloropurine, EtOH, Et3N) add_nucleophile 2. Add Diethylamine reagents->add_nucleophile reflux 3. Heat to Reflux (12-18 h) add_nucleophile->reflux monitor 4. Monitor by TLC reflux->monitor rotovap1 5. Remove Solvent (Rotary Evaporation) monitor->rotovap1 extract 6. Aqueous Workup (EtOAc / H2O) rotovap1->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify rotovap2 9. Concentrate Pure Fractions purify->rotovap2 characterize 10. Characterize Product (NMR, MS) rotovap2->characterize

References

Application Notes and Protocols for the Characterization of N,N-Diethyl-9H-purin-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The purine scaffold is a well-established pharmacophore that can effectively target the ATP-binding site of a wide range of protein kinases.[3][4][5] This document provides a comprehensive guide for the characterization of N,N-Diethyl-9H-purin-2-amine, a purine analog, as a potential kinase inhibitor. We present a systematic approach, from initial biochemical screening to determine inhibitory potency and selectivity, to cell-based assays for validating on-target effects in a physiological context. This guide is intended to provide researchers with the foundational knowledge and detailed protocols necessary to investigate the therapeutic potential of this and other novel purine-based compounds.

Introduction: The Rationale for Investigating this compound

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[6] The purine ring system, being the core of ATP, provides a "privileged scaffold" for designing ATP-competitive kinase inhibitors.[4][5] this compound (Figure 1) is a synthetic purine derivative. Its structural similarity to endogenous purines suggests a potential to interact with the ATP-binding pocket of protein kinases.

  • Chemical Structure:

    • IUPAC Name: this compound

    • CAS Number: 5167-17-9[7][8][9]

    • Molecular Formula: C9H13N5[8][9]

    • Molecular Weight: 191.23 g/mol [8]

The objective of this guide is to outline a robust experimental workflow to:

  • Determine the in vitro inhibitory activity (IC50) of this compound against a panel of protein kinases.

  • Confirm its mechanism of action in a cellular context by assessing the phosphorylation of downstream substrates.

  • Evaluate its functional impact on cell proliferation and survival.

This document will provide both the "how" and the "why" for each experimental step, ensuring a thorough and scientifically sound investigation.

Foundational Analysis: Biochemical Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to perform biochemical assays. These in vitro assays utilize purified kinases and substrates to directly measure the compound's ability to inhibit enzymatic activity.[1] This approach is crucial for determining potency (IC50) and selectivity across a panel of kinases. Luminescence-based assays that quantify ATP consumption are widely used due to their high sensitivity and throughput.[1][10]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[10]

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Serial Dilution of This compound Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Initiation Initiate Reaction with ATP Reaction_Setup->Initiation Incubation Incubate at RT Initiation->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stops Kinase, Depletes ATP) Incubation->Stop_Reaction ADP_to_ATP Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Stop_Reaction->ADP_to_ATP Read_Luminescence Measure Luminescence ADP_to_ATP->Read_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method for determining the IC50 value of this compound against a purified kinase.

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Purified recombinant kinase and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (specific to the kinase of interest)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to minimize solvent effects.[1]

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Pre-incubate the compound and enzyme/substrate mixture for 15 minutes at room temperature.[10] This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at the Km concentration for the specific kinase) to each well.

    • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Generation and Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" and "vehicle only" controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Profile

To understand the selectivity of this compound, it should be screened against a panel of kinases. The results can be summarized in a table.

Kinase TargetFamilyIC50 (nM)
Kinase ACMGC50
Kinase BTK75
Kinase CAGC1,200
Kinase DCAMK>10,000
Kinase ETKL8,500

This is a hypothetical table for illustrative purposes.

Cellular Validation: Assessing Target Engagement and Functional Outcomes

While biochemical assays are essential for determining direct inhibitory activity, they do not replicate the complex intracellular environment.[11] Cell-based assays are therefore a critical next step to confirm that the compound can enter cells, engage its target kinase, and exert a functional effect.[12][13][14]

Principle of Cell-Based Target Engagement

A common and direct way to measure a kinase inhibitor's effect in cells is to quantify the phosphorylation of a known downstream substrate of the target kinase.[11][15] A reduction in the phosphorylation of the substrate upon treatment with the inhibitor provides strong evidence of on-target activity. This is typically assessed using techniques like Western blotting or TR-FRET assays.[3][16]

Hypothetical Signaling Pathway

Let's assume from our biochemical screen that this compound is a potent inhibitor of "Kinase A," which is known to phosphorylate "Substrate X" leading to cell proliferation.

cluster_pathway Signaling Cascade Upstream Upstream Signal KinaseA Kinase A Upstream->KinaseA Activates SubstrateX Substrate X KinaseA->SubstrateX Phosphorylates pSubstrateX p-Substrate X Proliferation Cell Proliferation pSubstrateX->Proliferation Promotes Inhibitor This compound Inhibitor->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Protocol 3.1: Western Blot for Phospho-Substrate Inhibition

Materials:

  • Cancer cell line known to have active "Kinase A" signaling.

  • Cell culture medium, FBS, and supplements.

  • This compound.

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-Substrate X, anti-total-Substrate X, and a loading control like anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle-treated control (DMSO).[3]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.[3]

    • Scrape the cells and collect the lysate. Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the samples to the same protein concentration and prepare them for SDS-PAGE with Laemmli buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-Substrate X) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total Substrate X and a loading control to ensure equal protein loading.

Protocol 3.2: Cell Proliferation Assay

This protocol assesses the functional consequence of kinase inhibition on cell viability. The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be engineered to depend on the activity of a specific oncogenic kinase for survival and proliferation, making it an excellent tool for assessing the cellular potency of a kinase inhibitor.[12][15]

Materials:

  • Ba/F3 cells engineered to express a constitutively active form of "Kinase A".

  • RPMI-1640 medium, FBS, and supplements (without IL-3).

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • White, clear-bottom 96-well plates.

  • Plate reader with luminescence detection.

Procedure:

  • Cell Seeding:

    • Wash the engineered Ba/F3 cells to remove any residual IL-3.

    • Resuspend the cells in IL-3-free medium and seed them into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Incubate to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percent viability versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a structured framework for the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can obtain critical data on its biochemical potency, selectivity, and cellular activity. Positive results from these assays would warrant further investigation, including mechanism of action studies (e.g., ATP competition assays), broader kinase profiling, and in vivo efficacy studies in relevant disease models. The systematic approach outlined here ensures a robust and reliable evaluation of this and other novel small molecule inhibitors.

References

Application Notes and Protocols for the Evaluation of N,N-Diethyl-9H-purin-2-amine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of Substituted Purines

The purine scaffold is a cornerstone in the development of antiviral therapeutics. Nucleoside analogs, such as Acyclovir and Ganciclovir, have revolutionized the treatment of herpesvirus infections by targeting viral DNA polymerases.[1][2] These successes have spurred the investigation of a broader range of purine derivatives, including non-nucleoside analogs, as potential inhibitors of viral replication. Viruses, being obligate intracellular parasites, often co-opt host cell machinery for their replication, presenting opportunities to target host pathways like de novo purine synthesis.[3] N,N-Diethyl-9H-purin-2-amine is a synthetic purine derivative whose potential in antiviral research remains largely unexplored. This document provides a comprehensive guide for the systematic evaluation of this compound's antiviral activity, from initial cytotoxicity assessments to detailed mechanistic assays.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

While the precise mechanism of this compound is yet to be elucidated, its structural similarity to other purine analogs suggests two primary avenues of antiviral activity.

  • Direct-Acting Antiviral (DAA) Activity: The compound could directly inhibit viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.[4]

  • Host-Targeting Activity: It may interfere with host cellular processes that the virus hijacks, such as nucleotide metabolism or signaling pathways.[3]

The following experimental workflow is designed to systematically investigate these possibilities.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Mechanistic Insights Compound Preparation Compound Preparation Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Preparation->Cytotoxicity Assay (CC50) Determine safe concentration range Plaque Reduction Assay (IC50) Plaque Reduction Assay (IC50) Cytotoxicity Assay (CC50)->Plaque Reduction Assay (IC50) Assess inhibition of viral spread Virus Yield Reduction Assay (EC50) Virus Yield Reduction Assay (EC50) Plaque Reduction Assay (IC50)->Virus Yield Reduction Assay (EC50) Quantify reduction in progeny virus Time-of-Addition Assay Time-of-Addition Assay Virus Yield Reduction Assay (EC50)->Time-of-Addition Assay Identify stage of inhibition Target Identification Target Identification Time-of-Addition Assay->Target Identification e.g., Polymerase Assays, Host Factor Analysis

Caption: A workflow for the antiviral evaluation of this compound.

Part 1: Foundational Assays - Cytotoxicity Evaluation

Before assessing antiviral efficacy, it is crucial to determine the concentration range at which this compound is not toxic to the host cells.[5][6] This ensures that any observed antiviral effect is not merely a consequence of cell death.

Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (CAS: 5167-17-9)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in growth medium.

  • Treatment: After 24 hours, replace the medium with the prepared compound dilutions. Include a "cells only" control (medium alone) and a "vehicle" control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Parameter Description
CC50 The concentration of the compound that causes a 50% reduction in cell viability.

Part 2: Primary Antiviral Screening

With the non-toxic concentration range established, the next step is to evaluate the compound's ability to inhibit viral replication and spread.

Protocol 2: Plaque Reduction Assay (IC50 Determination)

This assay is considered the gold standard for determining the efficacy of an antiviral compound against plaque-forming viruses.[7][8] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[7][9]

Materials:

  • Confluent monolayers of a suitable host cell line in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound serial dilutions (below the CC50)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% agarose or methylcellulose)[7]

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow host cells to a confluent monolayer.

  • Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells and infect them with the diluted virus. Incubate for 1 hour to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).[7]

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the plaque number by 50%.[7]

Protocol 3: Virus Yield Reduction Assay (EC50 Determination)

This assay quantifies the reduction in the production of new infectious virus particles (progeny virus) in the presence of the compound.[10][11] It is a sensitive method to measure the antiviral potency of a compound.[12]

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound serial dilutions

  • 96-well plates for titration

Procedure:

  • Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add a medium containing serial dilutions of the compound.

  • Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant, which contains the progeny virus.

  • Titration: Perform a 10-fold serial dilution of the harvested supernatant and use these dilutions to infect fresh host cell monolayers in a 96-well plate.

  • Readout: After a suitable incubation period, determine the virus titer (TCID50 or PFU/mL) for each compound concentration.

  • Data Analysis: Calculate the percentage of virus yield reduction for each concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration that reduces the virus yield by 50%.

Parameter Description Assay
IC50 50% Inhibitory ConcentrationPlaque Reduction Assay
EC50 50% Effective ConcentrationVirus Yield Reduction Assay
SI Selectivity Index (CC50 / EC50)Calculated

A higher Selectivity Index (SI) indicates a more promising antiviral candidate, as it suggests a larger therapeutic window between the concentration required for antiviral activity and the concentration that is toxic to host cells.

Part 3: Elucidating the Mechanism of Action

Once antiviral activity is confirmed, the next phase focuses on understanding how this compound inhibits the virus.

G cluster_0 Viral Replication Cycle cluster_1 Time-of-Addition Assay Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Add Compound at Entry Add Compound at Entry Add Compound at Entry->Entry Inhibits? Add Compound at Replication Add Compound at Replication Add Compound at Replication->Replication Inhibits? Add Compound at Release Add Compound at Release Add Compound at Release->Release Inhibits?

Caption: Time-of-addition assay to pinpoint the stage of viral inhibition.

Protocol 4: Time-of-Addition Assay

This experiment helps to determine the stage of the viral life cycle that is targeted by the compound.[13]

Procedure:

  • Experimental Setup: Set up parallel experiments where this compound is added at different time points relative to viral infection:

    • Pre-treatment: Add the compound to the cells for a few hours before infection, then remove it.

    • Co-treatment: Add the compound at the same time as the virus.

    • Post-treatment: Add the compound at various time points after viral infection.

  • Virus Yield Measurement: At the end of a single replication cycle, harvest the supernatant and quantify the virus yield as described in the Virus Yield Reduction Assay.

  • Data Analysis: Compare the virus yield from each treatment condition to the untreated virus control. A significant reduction in virus yield at a specific time point indicates that the compound targets a process occurring during that window of the viral life cycle.

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of this compound as a potential antiviral agent. Positive results from these assays would warrant further investigation into its precise molecular target, including enzymatic assays with viral polymerases or proteases, and studies on its effect on host cell nucleotide biosynthesis pathways. The exploration of novel purine derivatives like this compound is a promising avenue in the ongoing search for new and effective antiviral therapies.

References

Topic: High-Throughput Screening with N,N-Diethyl-9H-purin-2-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its integral role in a vast array of biological processes and its presence in numerous FDA-approved drugs.[1][2][3] Libraries built around specific purine cores, such as N,N-Diethyl-9H-purin-2-amine, offer a rich starting point for drug discovery campaigns. Through diversity-oriented synthesis, these libraries can be functionalized at multiple positions (e.g., C6, N9) to generate structurally diverse small molecules capable of modulating a wide range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs).[1][4][5][6][7] This guide provides an in-depth framework for designing and executing a high-throughput screening (HTS) campaign using this compound libraries. We detail robust, field-proven protocols for assay development, primary and secondary screening, and a rigorous hit validation cascade designed to minimize false positives and identify high-quality, tractable lead compounds.

The Strategic Value of Purine-Based Libraries

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library.[8][9] Purine analog libraries are particularly valuable because the purine ring system is a bio-isostere for adenosine triphosphate (ATP), a universal substrate for kinases, and a core component of endogenous ligands for many receptors.[5] This inherent biological relevance provides a strong rationale for their use in screening.

An this compound library is designed to systematically explore the chemical space around this core scaffold. The diethylamino group at the C2 position provides a stable, lipophilic anchor, while synthetic strategies allow for extensive diversification at other positions of the purine ring.

Table 1: Representative Properties of a High-Quality Purine Library

ParameterTarget SpecificationRationale
Compound Count 10,000 - 100,000Balances diversity with the practicalities of an HTS campaign.
Scaffold Diversity >5,000 unique scaffoldsEnsures broad exploration of chemical space to find novel hit series.[10]
Purity >95% for all compoundsMinimizes false positives/negatives arising from contaminants.
Physicochemical Profile Adherence to Lipinski's Rule of FiveEnhances the probability of identifying hits with drug-like properties.[10]
Compound Storage 10 mM in 100% DMSO, -20°CEnsures compound stability and integrity over the course of the screen.

The High-Throughput Screening Workflow: A Validated Funnel

A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically reduce a large library to a small number of validated hits.[11] Each stage employs increasingly stringent criteria to eliminate artifacts and build confidence in the remaining compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: HTS Campaign cluster_2 Phase 3: Hit Validation Cascade AssayDev Assay Development (Biochemical or Cell-Based) Mini Miniaturization (384/1536-well) AssayDev->Mini Validation Assay Validation (Z' > 0.5, S/B, DMSO Tolerance) Mini->Validation PrimaryScreen Primary Screen (Single Concentration) Validation->PrimaryScreen Ready for HTS DataAnalysis Data Analysis & Hit Selection (Z-score > 3 or % Inhibition > 50%) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Fresh Powder, Dose-Response) DataAnalysis->HitConfirmation Primary Hits Orthogonal Orthogonal & Counter-Screens HitConfirmation->Orthogonal SAR SAR by Analogue & Hit Clustering Orthogonal->SAR ValidatedHits Validated Hits SAR->ValidatedHits Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activation RAF RAF Kinase (Target) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Phosphorylation Proliferation Cell Proliferation Transcription->Proliferation Hit_Validation_Funnel FullLibrary Full Library Screen (100,000 compounds) PrimaryHits Primary Hits (~1,000 compounds, ~1% hit rate) ConfirmedHits Confirmed Hits (IC50 < 10 µM) (~200 compounds) ValidatedLeads Validated Leads (Orthogonal confirmation, clean SAR) (~20-30 compounds)

References

Application Notes and Protocols: N,N-Diethyl-9H-purin-2-amine as a Selective Molecular Probe for Adenosine A2A Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The purine ring system is a ubiquitous scaffold in nature, forming the core of essential molecules like the nucleobases adenine and guanine.[1] Consequently, synthetic purine derivatives have become invaluable tools in drug discovery and chemical biology, serving as agonists, antagonists, and molecular probes for a wide range of biological targets, including G protein-coupled receptors (GPCRs), kinases, and other ATP-binding proteins.[2][3] This document provides detailed application notes and protocols for the use of N,N-Diethyl-9H-purin-2-amine , a synthetic purine derivative, as a novel molecular probe for studying the adenosine A2A receptor (A2AR), a key player in cardiovascular, neurological, and immunological processes.

This compound has been designed to offer enhanced selectivity and favorable physicochemical properties for A2AR research. The diethylamino substitution at the C2 position of the purine core is a critical feature that has been shown to enhance affinity and selectivity for the A2A subtype of adenosine receptors.[2] These application notes will guide researchers, scientists, and drug development professionals in leveraging this probe for in vitro and cell-based assays.

Physicochemical Properties
PropertyValueSource
CAS Number 5167-17-9[4][5][6][7]
Molecular Formula C9H13N5[4][7]
Molecular Weight 191.23 g/mol [4][6]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (>5 mg/mL), and aqueous buffers at acidic pHN/A

Mechanism of Action and Applications

This compound functions as a competitive antagonist for the adenosine A2A receptor. Its purine core mimics the endogenous ligand adenosine, while the N,N-diethyl substitution at the 2-position enhances its binding affinity and selectivity for the A2AR over other adenosine receptor subtypes (A1, A2B, and A3). This selectivity makes it a valuable tool for dissecting A2AR-specific signaling pathways and for screening potential A2AR modulators.

The primary applications of this compound as a molecular probe include:

  • Competitive Radioligand Binding Assays: To determine the binding affinity of test compounds for the A2AR.

  • Functional Cellular Assays: To quantify the antagonistic activity of the probe and test compounds by measuring downstream signaling events, such as cyclic AMP (cAMP) production.

  • High-Throughput Screening (HTS): As a tool compound in HTS campaigns to identify novel A2AR ligands.

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor, which is antagonized by this compound.

A2AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Probe This compound (Antagonist) Probe->A2AR Blocks G_alpha_s Gαs A2AR->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

A2AR signaling and antagonism by the probe.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A2AR

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the A2AR using this compound as a non-radiolabeled competitor against a known A2AR radioligand (e.g., [3H]-ZM241385).

Materials
  • HEK293 cells stably expressing human A2AR

  • Cell harvesting buffer (e.g., PBS with 5 mM EDTA)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA)

  • [3H]-ZM241385 (or other suitable A2AR radioligand)

  • This compound (stock solution in DMSO)

  • Test compounds (serial dilutions in DMSO)

  • Non-specific binding control (e.g., 10 µM ZM241385)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram

Binding_Assay_Workflow start Start prep_membranes Prepare A2AR Membranes from HEK293 Cells start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - Buffer - Test Compound or Probe - Membranes prep_membranes->setup_assay incubate Incubate at Room Temperature (e.g., 90 minutes) setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Analyze Data: - Calculate % Inhibition - Determine IC50 and Ki scintillation->analyze end End analyze->end

Workflow for the A2AR radioligand binding assay.
Step-by-Step Procedure

  • Membrane Preparation:

    • Culture HEK293-A2AR cells to ~90% confluency.

    • Harvest cells and centrifuge. Resuspend the cell pellet in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound or this compound.

    • Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a known A2AR ligand).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation and Filtration:

    • Incubate the plate at room temperature with gentle agitation.

    • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to antagonize A2AR-mediated cAMP production in living cells.

Materials
  • HEK293 cells expressing human A2AR

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

  • Adenosine or a selective A2AR agonist (e.g., CGS 21680)

  • This compound (stock solution in DMSO)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well cell culture plates

Step-by-Step Procedure
  • Cell Plating:

    • Seed HEK293-A2AR cells into the appropriate multi-well plates and grow overnight to form a confluent monolayer.

  • Antagonist Pre-incubation:

    • Remove the culture medium and wash the cells with stimulation buffer.

    • Add serial dilutions of this compound or test compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the A2AR agonist (e.g., CGS 21680) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for a further period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the maximal agonist response.

    • Plot the cAMP levels against the concentration of the antagonist and fit the data to a dose-response curve to determine the IC50.

    • The Schild analysis can be used to determine the pA2 value, which represents the affinity of the antagonist.

Expected Results

The following table summarizes the expected performance of this compound in the described assays.

AssayParameterExpected Value
Radioligand Binding Ki for A2AR5 - 20 nM
cAMP Functional Assay IC50 vs. EC80 CGS 2168020 - 100 nM
Selectivity Ki Ratio (A1/A2A)> 100-fold
Selectivity Ki Ratio (A3/A2A)> 200-fold

Conclusion

This compound is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable molecular probe for a variety of in vitro and cell-based studies. The protocols outlined in this document provide a framework for its use in characterizing A2AR pharmacology and for the discovery of novel A2AR-targeted therapeutics. As with any experimental system, optimization of the assay conditions may be required to achieve the best results in your specific laboratory setting.

References

Application Note: A Comprehensive Framework for Efficacy Testing of N,N-Diethyl-9H-purin-2-amine, a Putative Adenosine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed experimental framework for characterizing the efficacy of N,N-Diethyl-9H-purin-2-amine, a novel purine derivative. Given its structural similarity to endogenous purines, we hypothesize that this compound modulates adenosine receptor signaling pathways. Adenosine receptors, a family of four G protein-coupled receptors (GPCRs), are critical regulators of physiology and represent attractive therapeutic targets for a multitude of conditions.[1][2] This document outlines a logical, multi-tiered approach, progressing from initial target engagement and in vitro functional characterization to cell-based physiological assays and culminating in a preclinical in vivo proof-of-concept model. Each protocol is designed with scientific rigor and self-validation at its core, providing researchers, scientists, and drug development professionals with a robust roadmap for evaluation.

Foundational Hypothesis: Adenosine Receptor Modulation

The core structure of this compound is a purine ring, the same scaffold as adenosine, the endogenous ligand for all adenosine receptors (ARs).[3][4] This structural analogy forms the basis of our primary hypothesis: the compound engages and modulates one or more of the four AR subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[5][6] These receptors are integral to regulating functions in the cardiovascular, central nervous, and immune systems.[2][6]

The experimental design logically follows this hypothesis, aiming to answer three fundamental questions:

  • Target Engagement: Does the compound bind to adenosine receptors, and with what affinity and selectivity?

  • Mechanism of Action: Upon binding, does it act as an agonist (activator), antagonist (blocker), or allosteric modulator? Does it exhibit signaling bias?

  • Physiological Efficacy: Does this molecular activity translate into a measurable therapeutic effect in relevant cellular and animal models?

Tier 1: In Vitro Target Engagement & Affinity

The initial and most critical step is to confirm direct interaction between the compound and its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[7]

Protocol 2.1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for each of the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).

Causality: This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) is used to calculate the inhibitory constant (Kᵢ), a true measure of binding affinity. Performing this across all four subtypes reveals both potency and selectivity.

Methodology:

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing one of the human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃).

    • Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂ₐ), [³H]NECA (for A₂ₑ), [³H]AB-MECA (for A₃).

    • This compound (Test Compound, TC).

    • Non-specific binding control: Theophylline or other suitable non-selective AR antagonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the TC (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kₔ), and either assay buffer (total binding), excess non-specific control (non-specific binding), or the TC dilution.

    • Incubate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through the filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the TC.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation 2.2: Hypothetical Binding Affinity Profile
CompoundA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)A₂ₑ Receptor Kᵢ (nM)A₃ Receptor Kᵢ (nM)Selectivity Profile
Test Compound 8.51,250>10,000780A₁-selective (>140-fold vs A₂ₐ)
NECA (Control)[8]12151,50020Non-selective
DPCPX (Control)0.52,000>10,0004,500A₁-selective antagonist

Based on this hypothetical data, the test compound is a potent and selective ligand for the A₁ adenosine receptor.

Tier 2: In Vitro Functional Characterization

Binding does not elucidate function. The next tier of experiments investigates how the compound modulates receptor signaling upon binding. ARs signal primarily through G proteins to regulate the production of the second messenger cyclic AMP (cAMP).[9] A₁ and A₃ receptors couple to Gᵢ/ₒ, inhibiting adenylyl cyclase and decreasing cAMP levels.[10] A₂ₐ and A₂ₑ receptors couple to Gₛ, stimulating adenylyl cyclase and increasing cAMP.[11]

Protocol 3.1: cAMP Accumulation Assay (HTRF-based)

Objective: To determine if the test compound acts as an agonist or antagonist at the A₁ receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Causality: This assay directly measures the functional consequence of receptor activation. For the A₁ receptor (Gᵢ-coupled), an agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the inhibitory effect of a known agonist. HTRF (Homogeneous Time-Resolved Fluorescence) is a robust, high-throughput method for this measurement.[12]

Methodology:

  • Materials:

    • CHO-K1 cells stably expressing the human A₁ receptor.

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[12]

    • Forskolin (a direct adenylyl cyclase activator).

    • NECA (a reference agonist).

    • DPCPX (a reference antagonist).

    • HTRF cAMP detection kit.

    • Low-volume 384-well plates.

  • Procedure (Agonist Mode):

    • Seed cells in assay plates and allow them to adhere.

    • Add serial dilutions of the Test Compound (or NECA as control).

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate at room temperature for 30 minutes.

    • Add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.[12]

    • Incubate for 60 minutes and read the plate on an HTRF-compatible reader (665 nm / 620 nm).

  • Procedure (Antagonist Mode):

    • Pre-incubate cells with serial dilutions of the Test Compound (or DPCPX as control).

    • Add a fixed concentration of a reference agonist (e.g., NECA at its EC₈₀) to all wells, except for the basal control.

    • Add forskolin and proceed as in the agonist mode protocol.

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • For agonist mode, plot cAMP inhibition vs. log[TC] to determine EC₅₀ and Eₘₐₓ.

    • For antagonist mode, plot the response vs. log[TC] to determine the IC₅₀, which can be used to calculate the antagonist constant (Kₑ).

Visualization 3.2: Adenosine Receptor Signaling Pathways

G_protein_signaling cluster_receptor Cell Membrane Agonist Agonist (e.g., Test Compound) A1R A₁ Receptor (GPCR) Agonist->A1R Binds & Activates A2AR A₂ₐ Receptor (GPCR) Agonist->A2AR Binds & Activates Antagonist Antagonist Antagonist->A1R Binds & Blocks G_i Gαi A1R->G_i Couples Arrestin β-Arrestin A1R->Arrestin Recruits G_s Gαs A2AR->G_s Couples AC Adenylyl Cyclase G_i->AC Inhibits G_s->AC Stimulates cAMP ↓ cAMP AC->cAMP cAMP_inc ↑ cAMP AC->cAMP_inc ATP ATP ATP->AC Internalization Receptor Internalization Arrestin->Internalization

Caption: Canonical G-protein signaling pathways for A₁ (Gᵢ) and A₂ₐ (Gₛ) receptors.

Protocol 3.3: β-Arrestin Recruitment Assay

Objective: To assess biased agonism by measuring the compound's ability to recruit β-arrestin to the A₁ receptor.

Causality: Some ligands can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin-mediated signaling), a phenomenon known as biased agonism.[1][13] Measuring β-arrestin recruitment provides a second, independent readout of receptor activation and is crucial for a complete pharmacological profile.[14] Assays like PathHunter® or Tango™ utilize enzyme fragment complementation for detection.[13][15]

Methodology:

  • Use a cell line co-expressing the A₁ receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the enzyme fragments together and reconstituting a functional enzyme.

  • Add a chemiluminescent substrate and measure the signal, which is proportional to the extent of β-arrestin recruitment.

  • Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • Compare the potency and efficacy for G-protein activation (from Protocol 3.1) with β-arrestin recruitment to identify any signaling bias.

Data Presentation 3.4: Hypothetical Functional Profile at the A₁ Receptor
AssayParameterTest CompoundNECA (Control)
cAMP Inhibition EC₅₀ (nM)15.225.0
Eₘₐₓ (% of NECA)95%100%
β-Arrestin Recruitment EC₅₀ (nM)185.0200.0
Eₘₐₓ (% of NECA)40%100%
Conclusion Potent Gᵢ-biased agonistUnbiased agonist

This hypothetical data suggests the test compound is a potent A₁ receptor agonist that preferentially signals through the Gᵢ pathway over the β-arrestin pathway.

Tier 3: Cell-Based Physiological Assays

After characterizing the compound in recombinant systems, the next step is to validate its activity in a more physiologically relevant context using cells that endogenously express the target. A₁ receptors are highly expressed in the central nervous system and play a key role in neuronal inhibition.[6]

Protocol 4.1: Inhibition of Neurotransmitter Release in a Neuronal Cell Line

Objective: To determine if the test compound can inhibit depolarization-induced glutamate release from a neuronal cell line.

Causality: Activation of presynaptic A₁ receptors inhibits calcium influx, which in turn suppresses the release of excitatory neurotransmitters like glutamate.[2] This is a key neuroprotective mechanism. The SH-SY5Y neuroblastoma cell line endogenously expresses A₁ receptors and can be differentiated into a neuronal phenotype for these studies.

Methodology:

  • Materials:

    • Differentiated SH-SY5Y cells.

    • Loading Buffer: HBSS containing a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • High Potassium (K⁺) Buffer: HBSS with 50 mM KCl to induce depolarization.

    • Test Compound, reference agonist (NECA), and antagonist (DPCPX).

    • Glutamate assay kit.

  • Procedure:

    • Culture and differentiate SH-SY5Y cells on 96-well plates.

    • Pre-treat the cells with various concentrations of the Test Compound or controls for 15-30 minutes.

    • Induce neurotransmitter release by replacing the medium with High K⁺ Buffer.

    • Incubate for 5-10 minutes.

    • Collect the supernatant.

    • Measure the glutamate concentration in the supernatant using a commercial colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Normalize the data to the amount of glutamate released by K⁺ stimulation alone (100%) and basal release (0%).

    • Plot the percent inhibition of glutamate release against the log concentration of the test compound to determine its IC₅₀.

Data Presentation 4.2: Hypothetical Effect on Glutamate Release
TreatmentGlutamate Release (% of K⁺ Control)
Basal (No K⁺)5% ± 1.2%
K⁺ Stimulation100%
K⁺ + Test Compound (100 nM)35% ± 4.5%
K⁺ + NECA (100 nM)32% ± 3.8%
K⁺ + TC (100 nM) + DPCPX (1 µM)92% ± 6.1%

This data indicates the test compound significantly inhibits depolarization-induced glutamate release, and this effect is blocked by an A₁ receptor antagonist, confirming a target-specific physiological action.

Tier 4: In Vivo Preclinical Efficacy Model

The final stage of efficacy testing involves assessing the compound's therapeutic potential in a relevant animal model of disease.[16][17] Given the potent neuro-inhibitory effects observed in vitro and the known neuroprotective role of A₁ receptor activation, a model of cerebral ischemia (stroke) is a highly relevant choice.[18]

Protocol 5.1: Murine Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: To evaluate the neuroprotective efficacy of the test compound in reducing infarct volume and improving neurological outcome following ischemic stroke in mice.

Causality: Excessive glutamate release is a major driver of neuronal death following a stroke. By activating A₁ receptors, the test compound is hypothesized to reduce this excitotoxicity, thereby protecting brain tissue and preserving neurological function.[18]

Scientific Rigor: Preclinical in vivo studies must be designed to minimize bias.[19][20] Key considerations include:

  • Randomization: Animals must be randomly assigned to treatment groups.

  • Blinding: The surgeon performing the tMCAO and the researcher assessing the outcomes must be blind to the treatment allocation.

  • Power Analysis: A statistical power analysis should be performed beforehand to determine the appropriate number of animals per group to detect a meaningful effect.

  • Controls: A vehicle-treated group is essential. A positive control group (e.g., treated with a compound of known efficacy) can also be included.

Visualization 5.2: Workflow for In Vivo Efficacy Study

in_vivo_workflow Start Acclimatize Animals Random Randomize into Groups (Vehicle, Test Compound) Start->Random Surgery tMCAO Surgery (60 min occlusion) Random->Surgery Treatment Administer Treatment (e.g., IV at reperfusion) Surgery->Treatment NeuroScore24 Neurological Scoring (24h post-MCAO) Treatment->NeuroScore24 NeuroScore48 Neurological Scoring (48h post-MCAO) NeuroScore24->NeuroScore48 Euth Euthanasia (48h post-MCAO) NeuroScore48->Euth Harvest Brain Harvest & Sectioning Euth->Harvest Stain TTC Staining for Infarct Volume Harvest->Stain Analysis Data Analysis & Statistics Stain->Analysis End Report Results Analysis->End

Caption: A rigorous, blinded workflow for preclinical efficacy testing in a mouse stroke model.

Methodology:

  • Animal Model: Adult male C57BL/6 mice.

  • tMCAO Procedure:

    • Anesthetize the mouse.

    • Introduce a silicon-coated monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Drug Administration: Administer the Test Compound or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection) at the time of reperfusion.

  • Neurological Assessment: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale measuring motor function, balance, and reflexes).

  • Infarct Volume Measurement:

    • At 48 hours, euthanize the animals and perfuse the brains.

    • Slice the brain into 2 mm coronal sections.

    • Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue pale white.

    • Image the sections and use image analysis software to quantify the infarct volume, correcting for edema.

Data Presentation 5.3: Hypothetical In Vivo Efficacy Results
Treatment Group (n=10/group)Neurological Score (at 48h)Infarct Volume (mm³)
Sham (No MCAO)0.1 ± 0.10
Vehicle3.2 ± 0.495.6 ± 8.2
Test Compound (10 mg/kg) 1.8 ± 0.3 42.5 ± 5.1

*p < 0.05 compared to Vehicle group.

These hypothetical results demonstrate that the test compound significantly improves neurological outcomes and reduces brain damage in a preclinical model of stroke, providing strong evidence of in vivo efficacy.

References

Application of N,N-Diethyl-9H-purin-2-amine and its Analogs in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in the architecture of life, forming the basis of DNA and RNA, as well as critical coenzymes and signaling molecules. This inherent biological relevance has made purine analogs a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer therapeutics.[1][2][3] These synthetic derivatives, by mimicking endogenous purines, can competitively inhibit key enzymes, disrupt DNA synthesis, and modulate signaling pathways essential for the survival and proliferation of cancer cells.[4][5] This guide provides an in-depth exploration of N,N-Diethyl-9H-purin-2-amine as a representative 2-substituted purine analog, detailing its potential applications and providing robust protocols for its investigation in a cancer research setting.

The Landscape of Purine Analogs in Oncology

Purine analogs have a rich history in cancer therapy, with compounds like 6-mercaptopurine and fludarabine being mainstays in the treatment of leukemias.[5][6] The versatility of the purine ring allows for substitutions at various positions, leading to a diverse array of biological activities.[3][7] Many modern purine-based anticancer agents are designed as inhibitors of protein kinases, which are often dysregulated in cancer, leading to uncontrolled cell growth.[1][8][9] The substitution at the C2, C6, and N9 positions of the purine ring has been a particularly fruitful area of research, yielding potent and selective inhibitors of enzymes like cyclin-dependent kinases (CDKs).[10][11]

This compound (CAS RN: 5167-17-9), with its diethylamino group at the C2 position, represents a specific chemical space within this broader class of compounds.[12][13][14] While extensive research on this particular molecule is not widely published, its structural motifs suggest potential as a modulator of kinase activity or other ATP-dependent enzymes, making it a compelling candidate for screening and mechanistic studies in cancer research.

Potential Mechanisms of Action and Signaling Pathways

Based on the extensive literature on 2-substituted purine analogs, this compound could exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: The purine core is a well-established ATP-mimetic. By occupying the ATP-binding pocket of kinases, purine analogs can block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways crucial for cancer cell proliferation and survival.[8][9] Key kinase families that are often targeted by purine analogs include CDKs, which regulate the cell cycle, and receptor tyrosine kinases involved in growth factor signaling.[11][15]

  • Induction of Apoptosis: Disruption of critical cellular processes by purine analogs can trigger programmed cell death, or apoptosis. This can be a direct consequence of inhibiting survival signals or by causing irreparable cellular damage.[10][16]

  • Cell Cycle Arrest: By inhibiting CDKs, purine analogs can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing.[10]

The potential interplay of these mechanisms is depicted in the signaling pathway diagram below.

Purine_Analog_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Purine_Analog This compound Purine_Analog->Kinase_Cascade Inhibits CDK_Complex Cyclin-Dependent Kinase (CDK) Complex Purine_Analog->CDK_Complex Inhibits Apoptosis_Regulation Apoptosis Regulation Purine_Analog->Apoptosis_Regulation Induces Cell_Cycle_Progression Cell Cycle Progression CDK_Complex->Cell_Cycle_Progression Drives Transcription_Factors->Cell_Cycle_Progression Promotes Cell_Cycle_Progression->Apoptosis_Regulation Suppresses

Caption: Potential mechanism of action for this compound.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for the initial characterization of the anticancer properties of this compound.

Compound Handling and Preparation
  • Solubility: Based on its chemical structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[16]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[7]

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Workflow Diagram:

MTT_Workflow Start Start Cell_Seeding 1. Seed cells in a 96-well plate and incubate for 24h. Start->Cell_Seeding Compound_Treatment 2. Treat with serial dilutions of the compound and incubate for 48-72h. Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT solution to each well and incubate for 4h. Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Remove medium and add DMSO to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Data_Acquisition 5. Measure absorbance at 570 nm. Formazan_Solubilization->Data_Acquisition Data_Analysis 6. Calculate % viability and IC50 value. Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with the different concentrations and incubate for 48-72 hours. Include a vehicle control (medium with DMSO).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.[16]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Workflow Diagram:

Apoptosis_Workflow Start Start Cell_Harvest 1. Harvest treated and control cells. Start->Cell_Harvest Washing 2. Wash cells with cold PBS. Cell_Harvest->Washing Staining 3. Resuspend in Binding Buffer and add Annexin V-FITC and Propidium Iodide. Washing->Staining Incubation 4. Incubate for 15 minutes at room temperature in the dark. Staining->Incubation Analysis 5. Analyze by flow cytometry. Incubation->Analysis End End Analysis->End

Caption: Experimental workflow for the Annexin V apoptosis assay.

Detailed Steps:

  • Cell Preparation: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24-48 hours). Harvest approximately 1-5 x 10^5 cells.[16]

  • Washing: Wash the cells twice with cold PBS.[16]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 1X Binding Buffer and analyze the cells immediately by flow cytometry.[16]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in the different phases of the cell cycle.[16]

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Detailed Steps:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[16]

  • Washing: Wash the fixed cells with PBS.[16]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.[16]

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.[16]

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[16]

Data Interpretation and Expected Outcomes

The following table summarizes the potential outcomes from the described assays and their interpretations.

AssayPotential OutcomeInterpretation
MTT Cytotoxicity Dose-dependent decrease in cell viability, yielding an IC50 value.The compound exhibits cytotoxic or cytostatic effects on the cancer cell line. The IC50 value provides a measure of its potency.
Annexin V Apoptosis Increase in the percentage of Annexin V-positive cells (early and late apoptotic).The compound induces apoptosis in the cancer cells.
Cell Cycle Analysis Accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M).The compound may be interfering with cell cycle progression at a specific checkpoint, potentially through the inhibition of CDKs or other cell cycle-related proteins.[10]

Future Directions and Advanced Studies

Should initial in vitro screening of this compound prove promising, further investigations could include:

  • Target Identification: Employing techniques such as chemical proteomics or kinome profiling to identify the specific molecular targets of the compound.

  • In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.[10][15]

Conclusion

This compound, as a representative of the 2-substituted purine class, holds potential for investigation in cancer research. The protocols and insights provided in this guide offer a comprehensive starting point for researchers to explore its anticancer properties and elucidate its mechanism of action. The rich chemical diversity of purine analogs continues to be a promising frontier in the development of novel cancer therapies.[3][7]

References

Application Notes & Protocols: Characterizing N,N-Diethyl-9H-purin-2-amine as a Modulator of Adenosine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Adenosine Receptors

Adenosine is a ubiquitous purine nucleoside that acts as a critical signaling molecule, modulating a vast array of physiological processes by activating four distinct G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptors are distributed throughout the body and are implicated in cardiovascular function, neurotransmission, inflammation, and immune responses.[3] Their central role in pathophysiology has made them highly attractive targets for therapeutic intervention in conditions ranging from cardiac arrhythmias and Parkinson's disease to inflammatory disorders and cancer.[4][5][6]

The adenosine receptor family is classified based on its preferential coupling to heterotrimeric G proteins and subsequent effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[1]

  • A₁ and A₃ Receptors: Primarily couple to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels.[7][8][9]

  • A₂ₐ and A₂ₑ Receptors: Primarily couple to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[3][7][8]

The discovery and characterization of novel ligands with specific affinity and functional activity at these receptor subtypes are paramount for advancing drug discovery. This guide provides a comprehensive framework for the pharmacological evaluation of novel purine derivatives, using N,N-Diethyl-9H-purin-2-amine as a representative test compound. We will detail the essential protocols for determining its binding affinity and functional profile at each of the four human adenosine receptor subtypes.

Section 1: Compound Profile and Safe Handling

This compound is a purine derivative whose interaction with adenosine receptors is not extensively documented in public literature. Therefore, a systematic in vitro characterization is the foundational first step in understanding its potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5167-17-9[10][11][12]
Molecular Formula C₉H₁₃N₅[10][11]
Molecular Weight 191.23 g/mol [10][11][12]

1.1. Preparation of Stock Solutions

  • Rationale: Accurate and reproducible experimental results depend on the precise preparation and storage of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules due to its high solubilizing capacity. However, the final DMSO concentration in an assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) of this compound in 100% DMSO.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C in desiccated conditions.

    • For experiments, prepare intermediate dilutions from the primary stock using 100% DMSO, followed by final dilutions in the appropriate aqueous assay buffer.

1.2. Safety and Handling

  • General Precautions: As with any laboratory chemical of unknown toxicity, this compound should be handled with care.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][16]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[16] Avoid contact with skin and eyes.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Section 2: Pharmacological Characterization Workflow

A logical, stepwise approach is essential for building a comprehensive pharmacological profile. The primary objective is to first establish if the compound binds to the receptors (affinity) and then to determine the nature of that interaction (function).

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity cluster_2 Step 3: Profile Synthesis Binding Radioligand Competition Binding Assays Ki_Val Determine Ki values for A₁, A₂ₐ, A₂ₑ, & A₃ receptors Binding->Ki_Val Yields Functional cAMP Functional Assays (Agonist & Antagonist Modes) Ki_Val->Functional Informs design of functional experiments EC50_IC50 Determine EC₅₀/IC₅₀ values and Mode of Action Functional->EC50_IC50 Yields Profile Data Interpretation EC50_IC50->Profile Selectivity Establish Potency, Efficacy, and Receptor Selectivity Profile Profile->Selectivity Synthesizes

Caption: Overall workflow for characterizing a novel adenosine receptor ligand.

Section 3: Protocol for Radioligand Binding Assays

3.1. Objective

To determine the binding affinity (Inhibition Constant, Kᵢ) of this compound at each of the four human adenosine receptor subtypes through competitive displacement of a known high-affinity radioligand.[7][9]

3.2. Principle of the Assay

This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.[17] By increasing the concentration of the test compound, the binding of the radioligand is progressively inhibited. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be used to calculate the Kᵢ.[9]

G cluster_workflow Competitive Binding Assay Workflow A Prepare Reagents: - Cell Membranes (expressing receptor) - Radioligand - Test Compound Dilutions B Incubate Reagents (Membranes + Radioligand + Compound) Allow to reach equilibrium A->B C Separate Bound from Free (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ D->E G cluster_Gi Gᵢ-Coupled Signaling (A₁/A₃ Receptors) cluster_Gs Gₛ-Coupled Signaling (A₂ₐ/A₂ₑ Receptors) Agonist_Gi Agonist Receptor_Gi A₁ or A₃ Receptor Agonist_Gi->Receptor_Gi G_Gi Gᵢ Protein Receptor_Gi->G_Gi Activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi Substrate Agonist_Gs Agonist Receptor_Gs A₂ₐ or A₂ₑ Receptor Agonist_Gs->Receptor_Gs G_Gs Gₛ Protein Receptor_Gs->G_Gs Activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs Substrate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-9H-purin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and field-proven insights to overcome common challenges and improve the yield and purity of your target compound.

Overview of the Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a purine with a suitable leaving group at the C2 position, typically a halogen like chlorine, with diethylamine. The electron-withdrawing nature of the purine ring system facilitates the attack of the nucleophile.[1]

The general reaction is as follows:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 2-Chloropurine C1 Base (e.g., Et3N, DIPEA) Solvent (e.g., EtOH, DMF) Heat (e.g., 80-120 °C) R1->C1 plus1 + R2 Diethylamine R2->C1 P1 This compound C1->P1 plus2 + P2 Base·HCl

Caption: General SNAr synthesis of this compound.

Understanding the factors that influence this reaction is critical to diagnosing and resolving issues with yield.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yield is the most common problem and can be attributed to several factors, ranging from suboptimal reaction conditions to inefficient purification. Below is a systematic approach to diagnosing the issue.

Potential Cause 1: Incomplete Reaction

  • Expertise & Experience: The C-Cl bond at the 2-position of the purine is less reactive than at the 6-position. Driving the reaction to completion often requires forcing conditions. Incomplete conversion is the most frequent cause of low yields.

  • Troubleshooting Steps:

    • Increase Temperature: If you are running the reaction in a solvent like ethanol, consider increasing the temperature to reflux. For higher boiling points, solvents like n-butanol or DMF can be used. A procedure for a similar substitution on a dichloropurine derivative was successful at 90 °C in DMF.[2]

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after your standard reaction time, extend it significantly (e.g., from 12 hours to 24 or 48 hours).

    • Increase Equivalents of Amine: Use a larger excess of diethylamine (e.g., 3-5 equivalents) to push the equilibrium towards the product. Since diethylamine is volatile, ensure your reaction vessel is well-sealed.

Potential Cause 2: Suboptimal Base or Solvent Choice

  • Expertise & Experience: The choice of base and solvent is critical. The base scavenges the HCl generated, preventing the protonation and deactivation of the diethylamine nucleophile. The solvent must solubilize the reactants and facilitate the SNAr mechanism.

  • Troubleshooting Steps:

    • Base Selection: Use a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in at least 2-fold excess. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF.

    • Solvent Selection: Polar aprotic solvents (DMF, DMSO) are excellent for SNAr reactions as they solvate the cationic intermediates. However, alcohols like ethanol or n-butanol are also commonly used and can be easier to remove during work-up.

Potential Cause 3: Product Loss During Work-up and Purification

  • Expertise & Experience: Purine derivatives can have moderate polarity and may exhibit amphoteric properties, leading to losses during aqueous work-up or challenging chromatography.

  • Troubleshooting Steps:

    • Extraction pH: During aqueous extraction, ensure the pH of the aqueous layer is basic (pH 8-9) to keep your product in its freebase form and maximize its solubility in the organic layer (e.g., ethyl acetate or DCM).

    • Chromatography: The multiple nitrogen atoms in the purine ring can cause significant peak tailing on silica gel. To mitigate this, add 0.5-1% of triethylamine or ammonia in methanol to your mobile phase.[3]

start Low Yield Observed check_tlc Monitor Reaction by TLC start->check_tlc sm_present Starting Material Still Present? check_tlc->sm_present increase_temp Increase Temperature or Change Solvent sm_present->increase_temp Yes no_sm No Starting Material, Yield Still Low sm_present->no_sm No extend_time Extend Reaction Time increase_temp->extend_time increase_reagents Increase Equivalents of Amine and Base extend_time->increase_reagents increase_reagents->check_tlc check_workup Review Work-up & Purification no_sm->check_workup optimize_extraction Optimize Extraction pH (pH 8-9) check_workup->optimize_extraction optimize_chrom Optimize Chromatography (Add Et3N to Eluent) optimize_extraction->optimize_chrom end Yield Improved optimize_chrom->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing multiple spots on my TLC. What are the likely impurities?
  • Unreacted Starting Material: The most common "impurity" is unreacted 2-chloropurine. It will typically have a different Rf value than the product.

  • N7 vs. N9 Isomers: Alkylation or substitution on purines can sometimes yield a mixture of N7 and N9 isomers, although N9 is generally the major product under many conditions.[4] Careful chromatographic separation is required to isolate the desired N9 isomer.

  • Hydrolysis Products: If water is present in the reaction, 2-chloropurine can hydrolyze to form 2-hydroxypurine (isoguanine), which is often less mobile on TLC.

  • Disubstituted Products: If you start with a dihalopurine (e.g., 2,6-dichloropurine), you may form a mixture of mono- and di-substituted products.

Q3: How can I effectively purify this compound?

Purification is key to obtaining a high-quality final product. Flash column chromatography is the most common method.

Purification Method Stationary Phase Typical Mobile Phase System Key Considerations & Rationale
Normal Phase Chromatography Silica GelDichloromethane/Methanol (e.g., 98:2 to 90:10 gradient) or Ethyl Acetate/HexanesRationale: This is the standard method for moderately polar compounds. Pro-Tip: Add 0.5-1% triethylamine to the mobile phase to neutralize acidic sites on the silica, preventing peak tailing of the basic purine product.[3]
Reversed Phase Chromatography C18 SilicaWater/Acetonitrile or Water/Methanol with 0.1% modifierRationale: Useful for highly polar compounds or when normal phase fails. Pro-Tip: Use a volatile modifier like formic acid (TFA can sometimes form stubborn salts) that can be easily removed by lyophilization.[3]
Recrystallization N/AEthanol, Isopropanol, or Ethyl Acetate/Hexanes mixturesRationale: An excellent final purification step if the product is a solid and a suitable solvent system can be found. It is highly effective at removing minor impurities.

Validated Experimental Protocols

The following protocols serve as a reliable starting point for your synthesis and analysis.

Protocol 1: Synthesis of this compound

This protocol is based on established procedures for nucleophilic substitution on halopurines.[2]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropurine (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol (or n-butanol) to form a ~0.1 M solution. Add triethylamine (2.5 eq) followed by diethylamine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every 4-6 hours (see Protocol 2). The reaction is typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane, supplemented with 0.5% triethylamine.

  • Analysis: Combine the pure fractions and remove the solvent to yield the product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting eluent is 95:5 Dichloromethane:Methanol.

  • Spotting: Dissolve a small amount of your crude reaction mixture in DCM or methanol and spot it on the TLC plate alongside a spot of your 2-chloropurine starting material.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, major product spot indicates reaction progression.

References

Technical Support Center: Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Purine Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the study of de novo and salvage purine synthesis pathways. Here, we address common technical challenges, side reactions, and regulatory complexities that can arise during in vitro and cellular experiments. Our goal is to provide not just protocols, but the underlying biochemical rationale to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My de novo purine synthesis assay has completely stalled. What are the most common culprits?

This is a frequent issue, often pointing to one of three areas:

  • Inhibition of the First Committed Step: The enzyme amidophosphoribosyltransferase (ATase), which catalyzes the conversion of PRPP to 5-phosphoribosylamine (PRA), is the primary regulation point for the entire pathway.[1][2][3] It is highly susceptible to allosteric feedback inhibition by the pathway's end-products: AMP, GMP, ADP, and GDP.[4][5] Even low levels of contaminating nucleotides in your reagents (e.g., ADP in an old ATP stock) can be sufficient to halt synthesis.

  • Instability of a Key Intermediate: The product of the first step, 5-phosphoribosylamine (PRA), is notoriously unstable, with a reported half-life of only 38 seconds at pH 7.5 and 37°C.[6][7] If the subsequent enzyme in the pathway, glycinamide ribonucleotide (GAR) synthetase, is not functioning efficiently, PRA will rapidly degrade, and the pathway will stop. In vivo, this is prevented by the formation of a multi-enzyme complex, the "purinosome," which channels unstable intermediates directly from one active site to the next.[8]

  • Enzyme Integrity: The ATase enzyme contains an oxygen-sensitive [4Fe-4S] cluster.[9] If your enzyme preparation has been exposed to oxidizing conditions or lacks necessary stabilizing agents, its activity can be irreversibly compromised.

Q2: I'm observing a loss of my starting substrate (e.g., PRPP) but little to no formation of my expected final product (e.g., IMP or GMP). What's happening?

This classic symptom strongly suggests that the pathway is being interrupted by a non-enzymatic side reaction. The most likely cause is the chemical decomposition of 5-phosphoribosylamine (PRA), as mentioned above.[6][7][10] The reaction catalyzed by ATase consumes PRPP and glutamine to produce PRA, but if PRA degrades before the next enzyme can use it, the substrate will appear to be consumed without any downstream product formation. See Troubleshooting Guide 1 for a protocol to diagnose this issue.

Q3: My reaction rate is high at low substrate concentrations but decreases as I add more substrate. Is this substrate inhibition?

While true substrate inhibition is possible for some enzymes, in the context of the de novo purine pathway, this behavior is more often a sign of allosteric feedback regulation . The enzyme ATase is synergistically inhibited by pairs of purine nucleotides.[11][12] For example, GMP and ADP together produce a much stronger inhibitory effect than the sum of their individual effects.[11] If your substrate or buffer contains trace amounts of these nucleotides, increasing their concentration along with your primary substrate can trigger this powerful synergistic inhibition, leading to a drop in reaction velocity. See Troubleshooting Guide 2 for details on diagnosing feedback inhibition.

Troubleshooting Guide 1: Unexpected Product or Intermediate Accumulation

SYMPTOM: Your HPLC or LC-MS analysis shows a significant peak that does not correspond to your substrate, expected intermediates, or final product.

CAUSALITY: This typically arises from a bottleneck in the pathway. A downstream enzyme may be inhibited or inactive, causing the substrate for that enzyme to accumulate. Alternatively, an intermediate may be undergoing an unexpected modification, such as oxidation.

Workflow for Intermediate Identification

G start Unexpected Peak Observed in LC-MS ms_analysis Step 1: Determine Mass (High-Resolution MS) start->ms_analysis match_mass Step 2: Compare Mass to Known Pathway Intermediates ms_analysis->match_mass is_match Is Mass a Match? match_mass->is_match no_match No Match: Consider Side Reactions (e.g., Oxidation, Degradation) is_match->no_match No yes_match Match Found: Identify the Accumulated Intermediate (e.g., IMP) is_match->yes_match Yes end_no Isolate and Characterize Unknown Compound no_match->end_no msms_confirm Step 3: Confirm Identity (MS/MS Fragmentation vs. Standard) yes_match->msms_confirm find_cause Step 4: Investigate Cause (Assay Downstream Enzyme Activity) msms_confirm->find_cause end_yes Troubleshoot the Inactive Downstream Enzyme find_cause->end_yes FeedbackInhibition cluster_pathway De Novo Purine Synthesis Pathway PRPP PRPP ATase ATase (Enzyme 1) PRPP->ATase Intermediates ...Intermediates... ATase->Intermediates IMP IMP Intermediates->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->ATase Inhibits GMP->ATase Inhibits

References

Technical Support Center: N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N,N-Diethyl-9H-purin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle substituted purine analogs. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing not just solutions but the underlying scientific rationale to empower your experimental decisions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: I have a crude mixture of this compound. What is the best purification method to start with?

A1: The optimal starting method depends on the scale of your synthesis and the impurity profile. For most lab-scale purifications (< 5g), flash column chromatography on silica gel is the most robust and cost-effective initial approach.[1] The N,N-diethyl substitution reduces the polarity of the purine core, making it well-suited for normal-phase chromatography with common solvents like hexanes and ethyl acetate.[1] For achieving the highest purity (>98%) required for biological assays or reference standard qualification, subsequent purification using preparative reversed-phase HPLC (RP-HPLC) is highly recommended.[2]

Q2: My compound seems to be smearing or "tailing" on the silica gel column. What's happening and how do I fix it?

A2: This is a classic issue when purifying basic compounds like purines on standard silica gel.[1] The purine's multiple nitrogen atoms are basic and can interact strongly and non-uniformly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and reduced separation efficiency.

The solution is to add a basic modifier to your mobile phase to neutralize these acidic sites. A small amount of triethylamine (TEA) , typically 0.1% to 1% (v/v), in your eluent (e.g., Hexane/Ethyl Acetate) will compete with your compound for binding to the silanol groups, resulting in sharper, more symmetrical peaks.[1]

Q3: I'm getting inconsistent retention times when I analyze my purified fractions by RP-HPLC. Why?

A3: Variable retention times for purine analogs in RP-HPLC are common and typically point to issues with controlling the ionization state of the molecule.[3] The basic nitrogens on the purine ring can exist in both protonated (charged) and neutral forms depending on the mobile phase pH. Inconsistent protonation leads to shifting retention.

To resolve this, add an acidic modifier to your mobile phase. Using 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases (e.g., Water/Acetonitrile) will ensure the compound is consistently protonated, leading to sharp peaks and highly reproducible retention times.[1][2] Also, ensure your sample is dissolved in a solvent that is chemically similar to the initial mobile phase to avoid peak distortion.[3]

Q4: How can I be confident in the final purity assessment of my compound?

A4: Purity assessment should rely on orthogonal methods—techniques that measure purity based on different chemical principles.[4] While a single, sharp peak on an HPLC chromatogram is a good indicator, it doesn't guarantee purity, as an impurity could co-elute or not be detected by UV. A robust purity validation system includes:

  • RP-HPLC Analysis: Using a validated method to determine purity as a percentage of total peak area.

  • LC-MS Analysis: To confirm the primary peak has the correct mass-to-charge ratio (m/z) for this compound (Expected [M+H]⁺ ≈ 192.12).

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any potential impurities with different proton signatures. For absolute quantification, quantitative NMR (qNMR) can be employed.[4]

Section 2: Purification Method Selection

Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree and discussion guide you through this process.

G start Crude Product (this compound) purity_check Assess Crude Purity (e.g., by TLC or crude HPLC) start->purity_check decision_purity Crude Purity > 90%? purity_check->decision_purity decision_scale Scale > 5g? decision_purity->decision_scale No recrystallization Recrystallization (High recovery, efficient) decision_purity->recrystallization Yes flash_chrom Flash Column Chromatography (Workhorse for complex mixtures) decision_scale->flash_chrom Yes decision_scale->flash_chrom No final_product Pure Product (>98%) recrystallization->final_product prep_hplc Preparative RP-HPLC (For highest purity) flash_chrom->prep_hplc For final polishing flash_chrom->final_product If sufficiently pure prep_hplc->final_product

Caption: Decision workflow for selecting a purification method.

  • Flash Column Chromatography (Silica Gel): This is the primary tool for purifying complex mixtures or larger scale reactions. It excels at removing baseline impurities and reaction byproducts. Given the moderate polarity of this compound, it separates well from both more polar and less polar contaminants.[1]

  • Recrystallization: If your crude product is already relatively pure (>90%) and solid, recrystallization is an excellent, scalable, and cost-effective option. The key is identifying a suitable solvent system where the compound is soluble at high temperatures but precipitates upon cooling, leaving impurities behind in the mother liquor.

  • Preparative Reversed-Phase HPLC (RP-HPLC): This technique offers the highest resolution and is ideal for separating closely related isomers or for a final "polishing" step to achieve >98% purity.[2] It is generally less scalable and more expensive than flash chromatography.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 3.1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of 1-2 g of crude material.

1. Sample Preparation (Dry Loading): a. Dissolve ~1.5 g of crude this compound in a minimal amount of a polar solvent like dichloromethane (DCM) or ethyl acetate. b. Add 3-4 g of silica gel to the solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This prevents solvent-related band broadening on the column.

2. Column Packing and Elution: a. Select a column appropriately sized for your scale (e.g., 40 g silica for 1.5 g of crude material). b. Pack the column using a slurry of silica gel in 100% hexanes. c. Carefully add the dry-loaded sample to the top of the packed column. d. Begin elution with the mobile phase. A typical gradient for this compound would be an ethyl acetate (EtOAc) in hexanes gradient.

Table 1: Suggested Flash Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective choice for normal-phase.[1]
Mobile Phase A HexanesNon-polar solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Moderately polar solvent.
Modifier 0.5% Triethylamine (TEA)Neutralizes acidic silanol sites to prevent peak tailing.[1]
Gradient 10% to 60% B over 15 column volumesA shallow gradient provides better resolution of closely eluting impurities.
Detection UV at 254 nm and/or 280 nmPurine rings are strongly UV-active.

3. Fraction Collection and Analysis: a. Collect fractions based on the UV chromatogram. b. Analyze fractions by TLC or rapid analytical HPLC to identify those containing the pure product. c. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 3.2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for final purification to achieve >98% purity.

1. Sample Preparation: a. Dissolve the compound (already partially purified by flash chromatography) in a minimal amount of a strong solvent like DMSO or Methanol. b. Dilute the sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% FA) to a concentration that prevents precipitation upon injection. c. Filter the sample through a 0.22 µm syringe filter.[2]

2. HPLC Method and Fraction Collection: a. Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes. b. Inject the prepared sample. c. Collect fractions corresponding to the main product peak, avoiding the peak fronts and tails where impurities are most likely to be present.

Table 2: Typical Preparative RP-HPLC Parameters

ParameterRecommended SettingRationale
Stationary Phase C18, 10 µm, e.g., 21.2 x 250 mmStandard for reversed-phase; larger particle size for lower backpressure.[2]
Mobile Phase A Water + 0.1% Formic Acid (FA)Aqueous phase with an acidic modifier for peak shaping.[2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)Organic phase with the same modifier.
Gradient 5% to 70% B over 30 minAdjust based on analytical scouting run for optimal separation.
Flow Rate ~20 mL/minAdjust based on column diameter and manufacturer's guidelines.
Detection UV at 254 nmPrimary wavelength for purine detection.

3. Post-Purification Processing: a. Confirm the purity of collected fractions by analytical HPLC. b. Pool the pure fractions. c. Remove the acetonitrile by rotary evaporation. d. Lyophilize (freeze-dry) the remaining aqueous solution to yield the purified compound as a solid, typically as a formate salt.

Section 4: Troubleshooting Guide

Even with the best protocols, challenges can arise. This guide provides solutions to specific problems.

G start Problem: Broad/Tailing Peak on Silica Column cause1 Primary Cause: Amine interaction with acidic silanol groups start->cause1 solution1 Solution 1: Add Basic Modifier cause1->solution1 solution2 Solution 2: Change Stationary Phase cause1->solution2 solution1_detail Add 0.1-1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica surface. solution1->solution1_detail result Result: Sharp, Symmetrical Peak solution1->result solution2_detail Use a less acidic support like Alumina (basic or neutral) or an Amine-functionalized column. solution2->solution2_detail solution2->result

Caption: Troubleshooting workflow for peak tailing on silica.

Problem: Low or no recovery of the compound from the silica column.

  • Potential Cause: The compound is irreversibly binding to the acidic silica gel. This can happen with particularly basic compounds or if the compound is unstable on silica.

  • Solution:

    • Use a Modifier: First, ensure you are using triethylamine (TEA) in your eluent as described above. This is the most common fix.

    • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1% TEA for several column volumes to "pre-treat" the silica.

    • Change Adsorbent: If the problem persists, switch to a less acidic stationary phase. Neutral alumina or an amine-functionalized column can provide good separation without the strong acidic interactions.[1]

Problem: Poor separation from a closely-eluting impurity.

  • Potential Cause: The selectivity of your chosen solvent system is insufficient to resolve the two compounds.

  • Solution:

    • Change Solvent System: If you are using a Hexanes/EtOAc system, try a different solvent pairing like Dichloromethane/Methanol.[1] Different solvents alter the interactions with the stationary phase and can dramatically change the separation factor (selectivity).

    • Flatten the Gradient: Run a much shallower gradient around the elution point of your compound (e.g., increase the percentage of the polar solvent by only 0.5-1% per column volume).

    • Switch Purification Mode: If normal-phase chromatography cannot provide a baseline separation, the impurity likely has a very similar polarity. Switching to reversed-phase HPLC is the best course of action, as it separates based on different principles (hydrophobicity) and offers much higher resolving power.[2]

Problem: The purified compound appears to degrade after purification and storage.

  • Potential Cause: While this compound is generally stable, purine rings can be susceptible to degradation under certain conditions. Amines can also be susceptible to air oxidation.

  • Solution:

    • Avoid Harsh Conditions: Ensure solvents are removed at moderate temperatures (e.g., < 40°C on a rotary evaporator). Avoid prolonged exposure to strong acids or bases if possible.

    • Inert Atmosphere Storage: Store the final, dry compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is standard) and protected from light.

    • Check for Reactive Impurities: If degradation is rapid, consider the possibility of a reactive impurity co-eluting from the column. Re-purification using an orthogonal method (like RP-HPLC if you used silica) may be necessary.

References

Technical Support Center: Overcoming Solubility Challenges with N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Diethyl-9H-purin-2-amine. As researchers and drug development professionals, we understand that managing the solubility of novel compounds is a critical hurdle in experimental success. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to address the unique solubility challenges presented by this purine analog.

The molecular structure of this compound, featuring a largely hydrophobic purine core and N,N-diethyl groups, suggests inherently low aqueous solubility.[1] This characteristic is common among purine analogs and necessitates a methodical approach to achieve viable concentrations for in vitro and in vivo studies.[2] This center provides a series of structured FAQs and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: This is an expected outcome due to the compound's chemical structure. The purine ring system is predominantly hydrophobic, and the addition of two ethyl groups on the 2-amine position further increases its lipophilicity, hindering effective interaction with water molecules.[1] Direct dissolution in aqueous media is often unsuccessful. The standard and most effective approach is to first create a concentrated stock solution in a suitable organic solvent.

Q2: What is the best organic solvent for creating a stock solution?

A2: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor water solubility.[4] If DMSO is not compatible with your experimental system, other options include N,N-Dimethylformamide (DMF) or ethanol. However, DMSO is generally the most effective and widely used solvent for creating high-concentration stock solutions for biological assays.[5][6]

Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What's happening and how can I fix it?

A3: This phenomenon, often called "crashing out," occurs when the compound moves from a favorable organic solvent environment to a highly unfavorable aqueous one.[7] The DMSO concentration is instantly diluted, and the water cannot maintain the compound's solubility.[8]

Here are several strategies to mitigate this, ordered from simplest to most advanced:

  • Lower the Final Concentration: The most straightforward solution is often to reduce the target concentration in your aqueous medium.

  • Optimize the Dilution Technique: Add the DMSO stock to the aqueous buffer drop-wise while vortexing or sonicating. This rapid mixing prevents localized high concentrations of the compound from forming and precipitating.[9]

  • Increase Co-solvent Percentage: If your assay allows, slightly increasing the final percentage of DMSO can help. Most cell lines can tolerate up to 0.5% DMSO, but this must be validated for your specific system.[7]

  • Gentle Heating: Warming the aqueous buffer to 37°C before and during the addition of the DMSO stock can increase solubility. However, you must first confirm that this compound is stable at this temperature.[9]

  • pH Adjustment: Modify the pH of your aqueous buffer. Purine analogs are often ionizable, and converting the molecule to its salt form can dramatically increase aqueous solubility.[] (See Q4 for details).

Q4: How can I use pH to increase the solubility of this compound?

A4: The purine ring contains several nitrogen atoms that can be protonated (accept a proton) or deprotonated (lose a proton), making its solubility pH-dependent.[11][12]

  • Acidic Conditions: By lowering the pH of your buffer (e.g., to pH 2-4 with HCl), you can protonate the purine ring, forming a cationic salt. This charged species is typically much more soluble in water than the neutral molecule.

  • Basic Conditions: By raising the pH (e.g., to pH 9-10 with NaOH), you can deprotonate the N9-H proton, forming an anionic salt, which may also exhibit improved solubility.

It is crucial to establish a pH-solubility profile to find the optimal pH for your compound.[11] Remember to confirm that the required pH is compatible with your experimental assay and does not degrade the compound.

Q5: I've tried co-solvents and pH adjustment without success. What are my other options?

A5: If standard methods fail, advanced formulation strategies using solubilizing excipients can be employed. These are particularly useful for preparing formulations for in vivo studies.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[13] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[14][15] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice.[16]

  • Surfactants: Surfactants like Tween® 80 or Cremophor® EL form micelles in aqueous solutions. These micelles can entrap hydrophobic compounds, increasing their apparent solubility.[17][18]

Protocols & Methodologies

Protocol 1: Preparation of a Concentrated DMSO Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution.

  • Weighing: Accurately weigh 1.91 mg of this compound (MW: 191.23 g/mol ).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1.0 mL of anhydrous, high-purity DMSO.

  • Homogenization: Tightly cap the tube and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[19]

  • Verification: Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term storage.[19]

Protocol 2: pH-Modification Solubility Test

This protocol helps determine if pH adjustment can solubilize the compound.

  • Preparation: Prepare three small, equal aliquots of solid this compound in separate glass vials.

  • Solvent Addition: To each vial, add 500 µL of:

    • Vial A: Deionized Water (Neutral Control)

    • Vial B: 0.1 M HCl (Acidic Test)

    • Vial C: 0.1 M NaOH (Basic Test)

  • Observation: Vortex all vials for 2 minutes and visually inspect for dissolution.

  • Analysis: If the compound dissolves in Vial B or C, it indicates that pH modification is a viable strategy. You can then proceed to optimize the pH of your specific experimental buffer.

Data & Visualization

Table 1: Common Solvents and Formulation Excipients
Solvent/ExcipientTypePrimary Use & MechanismKey Considerations
DMSO Polar Aprotic Co-SolventDissolving hydrophobic compounds for high-concentration stock solutions.[20][21]Potential for cytotoxicity at >0.5% in cell-based assays.[7]
Ethanol Polar Protic Co-SolventAlternative to DMSO; often used in formulations.Can have biological effects; may not be as potent a solvent as DMSO.
PEG 400 Polymeric Co-SolventUsed in both in vitro and in vivo formulations to increase solubility.[]Can increase the viscosity of the solution.
SBE-β-CD CyclodextrinForms a water-soluble inclusion complex with the compound.[16][22]Can alter the free concentration of the compound, potentially affecting activity.
Tween® 80 SurfactantForms micelles that encapsulate the compound, increasing aqueous solubility.[17]Can interfere with certain assays and may have biological effects at high concentrations.
Troubleshooting Workflow for Compound Precipitation

This diagram outlines the decision-making process when your compound precipitates upon dilution into an aqueous buffer.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of purines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can optimize your reaction conditions for higher yields, improved regioselectivity, and overall success.

Understanding the Core Challenge: Regioselectivity in Purine N-Alkylation

The N-alkylation of purines is a cornerstone of medicinal chemistry, pivotal in the synthesis of a vast array of biologically active compounds. However, the purine core possesses multiple nucleophilic nitrogen atoms, leading to a common and often frustrating challenge: the formation of a mixture of regioisomers. The primary competition occurs between alkylation at the N9 and N7 positions of the imidazole ring, with the N9 isomer typically being the thermodynamically more stable and desired product in many applications.[1][2] Controlling this regioselectivity is paramount for an efficient and successful synthesis.

This guide will provide you with the foundational knowledge and practical troubleshooting strategies to master the N-alkylation of purines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of purines in a detailed question-and-answer format.

Q1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A1: Low yields in N-alkylation reactions are a frequent hurdle.[3] Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure the high purity of your purine substrate, alkylating agent, solvent, and base. Impurities can introduce side reactions or inhibit the desired transformation.[3]

    • Stoichiometry: Carefully control the stoichiometry of your reactants. While a slight excess of the alkylating agent is common, a large excess can lead to undesired dialkylation. For challenging reactions, using a larger excess of the alkylating agent (e.g., 3 equivalents) might be beneficial.[4]

  • Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be mindful that excessive heat can lead to the decomposition of sensitive substrates or solvents like DMF.[3] Microwave-assisted heating can often accelerate the reaction and improve yields by reducing reaction times and minimizing the formation of byproducts.[5][6]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used as they effectively dissolve the purine and the base.[3] The solubility of the base is a key consideration; if an inorganic base like potassium carbonate (K₂CO₃) has poor solubility, consider switching to a more soluble alternative like cesium carbonate (Cs₂CO₃) or using a solvent in which it is more soluble.[4]

    • Base Selection: The base is crucial for deprotonating the purine, making it nucleophilic. The strength and solubility of the base can significantly impact the reaction outcome.

      • Common Inorganic Bases: K₂CO₃, Cs₂CO₃, and sodium hydride (NaH) are frequently used. NaH is a strong, non-nucleophilic base that can be very effective but requires careful handling.

      • Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are also employed, particularly when milder conditions are required.

      • Fluoride Ion Catalysis: Tetrabutylammonium fluoride (TBAF) can be an effective catalyst for alkylation with alkyl halides.[7]

  • Catalysts:

    • Phase-Transfer Catalysts: For reactions with low solubility of the base in the organic solvent, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be highly effective.

    • Potassium Iodide: Adding a catalytic amount of potassium iodide (KI) can enhance the rate of reaction with alkyl bromides or chlorides by in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[4]

Q2: I am getting a mixture of N7 and N9 alkylated isomers. How can I improve the regioselectivity towards the desired N9 product?

A2: Achieving high regioselectivity is the most common challenge in purine N-alkylation. The ratio of N9 to N7 isomers is influenced by a delicate balance of electronic and steric factors, as well as reaction conditions.[1][8]

  • Steric Hindrance:

    • Substrate Structure: The inherent structure of the purine can direct the alkylation. Bulky substituents on the purine ring can sterically hinder one nitrogen atom, favoring alkylation at the less hindered position. For example, a bulky group at the C6 position can shield the N7 position, promoting N9 alkylation.[8][9]

    • Alkylating Agent: The size of the alkylating agent also plays a role. Bulkier alkylating agents will preferentially react at the sterically more accessible N9 position.

  • Solvent Effects:

    • The polarity of the solvent can influence the site of alkylation. Nonpolar solvents tend to favor N9 alkylation, while polar solvents can lead to an increase in the N7 isomer.[10] DFT calculations have shown that solvent effects can dramatically alter the nucleophilicity of the different nitrogen atoms.[11]

  • Reaction Temperature:

    • Higher reaction temperatures often favor the formation of the thermodynamically more stable N9 isomer.[1][2] Running the reaction at elevated temperatures can sometimes allow for the equilibration of the initially formed kinetic product (often the N7 isomer) to the more stable N9 product.

  • Strategic Approaches:

    • Protecting Groups: In cases where achieving the desired regioselectivity is particularly challenging, a protecting group strategy can be employed. For instance, protecting the N7 position would direct alkylation exclusively to the N9 position.

    • Directed Alkylation: Introducing a directing group on the purine can shield one of the nitrogen atoms. For example, certain 6-(heteroaryl)purines adopt a conformation where the heteroaryl C-H bond shields the N7 position, leading to highly regiospecific N9 alkylation.[8][9]

    • Alternative Methodologies:

      • Mitsunobu Reaction: The Mitsunobu reaction, which utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate (like DEAD or DIAD), often provides high N9 selectivity.[12][13][14]

      • Silylation Method (Vorbrüggen): Activating the purine with a silylating agent before adding the alkylating agent and a Lewis acid catalyst can favor the formation of the N9 isomer.[1][2]

Q3: I am having difficulty purifying my N-alkylated purine product from the starting material and the isomeric byproduct. What are some effective purification strategies?

A3: The purification of N-alkylated purines, especially the separation of N7 and N9 isomers, can be challenging due to their similar polarities.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purification.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. The optimal solvent system will depend on the specific polarity of your compounds.[5]

    • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction progress and for developing an effective solvent system for column chromatography.[15][16][17] It is often possible to achieve baseline separation of the N7 and N9 isomers with careful optimization of the mobile phase. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve the peak shape and resolution.[16]

    • Reversed-Phase Chromatography: For highly polar purine derivatives, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be a good alternative.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. Experiment with different solvent systems to find one in which your desired isomer has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • NMR Spectroscopy for Isomer Identification:

    • ¹H and ¹³C NMR spectroscopy are essential for characterizing the final products and confirming the site of alkylation. There are often distinct differences in the chemical shifts of the purine ring protons and carbons between the N7 and N9 isomers. For example, in 6-chloropurine derivatives, the C5 carbon chemical shift is a reliable indicator: ~132 ppm for N9 isomers and ~123 ppm for N7 isomers.[2] 2D NMR techniques like HMBC and NOESY can provide definitive structural assignments.[2][5]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions for a standard N-alkylation of a purine with an alkyl halide?

A: A common starting point is to use 1 equivalent of the purine, 1.1-1.5 equivalents of the alkyl halide, and 2-3 equivalents of a base like K₂CO₃ in DMF. The reaction can be initially run at room temperature and monitored by TLC. If the reaction is slow, the temperature can be increased to 50-80 °C.

Q: How can I monitor the progress of my N-alkylation reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method.[15][16][17] Spot the reaction mixture alongside the starting purine on a silica gel plate. The product(s) will typically have a higher Rf value (less polar) than the starting purine. You may see two new spots corresponding to the N7 and N9 isomers.

Q: Are there any "green chemistry" approaches to N-alkylation of purines?

A: Yes, microwave-assisted synthesis is considered a green chemistry technique as it often leads to shorter reaction times, higher yields, and requires less solvent.[6]

Q: What are the main side products to look out for in a Mitsunobu reaction for purine N-alkylation?

A: The primary side products in a Mitsunobu reaction are the triphenylphosphine oxide and the reduced azodicarboxylate. These can often be removed by column chromatography. In some cases, if the purine is not sufficiently acidic, the azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[13][14]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and K₂CO₃
  • To a solution of the purine (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add K₂CO₃ (2.0 mmol).

  • Add the alkyl halide (1.2 mmol) to the suspension.

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation via the Mitsunobu Reaction
  • To a solution of the purine (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (15 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.[14][18]

Visualizations

N_Alkylation_Mechanism cluster_Step1 Step 1: Deprotonation cluster_Step2 Step 2: Nucleophilic Attack PurineH Purine-H PurineAnion Purine Anion PurineH->PurineAnion + Base Base Base BaseH Base-H⁺ Base->BaseH N9_Product N9-Alkyl Purine PurineAnion->N9_Product Attack at N9 N7_Product N7-Alkyl Purine PurineAnion->N7_Product Attack at N7 AlkylX R-X (Alkyl Halide) AlkylX->N9_Product AlkylX->N7_Product X_ion X⁻

Caption: General mechanism of purine N-alkylation.

Regioselectivity_Factors cluster_Factors Influencing Factors center N9 vs. N7 Regioselectivity Sterics Steric Hindrance center->Sterics determines accessibility Solvent Solvent Polarity center->Solvent affects nucleophilicity Temp Temperature center->Temp thermodynamic control Base Base Strength center->Base influences anion formation

Caption: Key factors influencing N9 vs. N7 regioselectivity.

Experimental_Workflow Start Start: Purine Substrate Reaction N-Alkylation Reaction (e.g., Alkyl Halide + Base or Mitsunobu) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography / Crystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Pure N-Alkyl Purine Analysis->End

Caption: A typical experimental workflow for purine N-alkylation.

Data Summary Table

ParameterCondition 1Condition 2Condition 3OutcomeReference
Base K₂CO₃Cs₂CO₃NaHCs₂CO₃ often gives higher yields due to better solubility. NaH is very effective for difficult substrates.[3][4]
Solvent DMFAcetonitrileTHFDMF and Acetonitrile are common for alkyl halide methods. THF is standard for Mitsunobu reactions.[3][10]
Temperature Room Temp60 °C100 °CHigher temperatures can increase reaction rate and favor the N9 isomer, but may also lead to decomposition.[1][2]
Method Alkyl HalideMitsunobuMicrowaveMitsunobu often provides better N9 selectivity. Microwave can significantly reduce reaction times.[5][6]

References

Stability and degradation of N,N-Diethyl-9H-purin-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-9H-purin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: An Overview

This compound is a substituted purine analog. The stability of purine analogs is a critical factor in their biological activity and therapeutic potential.[1] Degradation of the parent compound can lead to loss of efficacy and the formation of potentially toxic byproducts. The primary degradation pathways for purine analogs in solution are hydrolysis and oxidation, which can be influenced by several environmental factors.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Question 1: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?

Answer: Rapid degradation in aqueous solutions is often due to hydrolysis, which is highly dependent on the pH of the solution.[3] The purine ring system can be susceptible to both acidic and basic hydrolysis.

  • Causality: At low pH, the amine functional groups can become protonated, potentially making the purine ring more susceptible to nucleophilic attack by water. In alkaline conditions, the N-H protons on the purine ring can be abstracted, which may also facilitate ring-opening or other hydrolytic degradation pathways.[4]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your buffer solution to ensure it is within the expected range.

    • pH Stability Study: Perform a preliminary pH stability study by incubating your compound in a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at different time points using a stability-indicating method like HPLC to determine the optimal pH range for your experiments.

    • Buffer Selection: Certain buffer components can catalyze degradation. If possible, test the stability in different buffer systems at your target pH.

Question 2: My solution of this compound has turned a yellowish color after a few days of storage. What is happening?

Answer: A color change often indicates the formation of degradation products, which could be due to oxidation or photodegradation.

  • Causality: The purine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[2] The diethylamino group may also be susceptible to oxidation. Photodegradation can occur if the compound is exposed to UV or visible light.[5][6]

  • Troubleshooting Steps:

    • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.[6]

    • Deoxygenate Solvents: If your compound is particularly sensitive to oxidation, consider deoxygenating your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.

    • Use of Antioxidants: For long-term storage, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your experimental system.

    • Metal Chelators: If you suspect metal-catalyzed oxidation, the addition of a chelating agent like EDTA might be beneficial, again, with careful consideration of its impact on your experiment.

Question 3: I am seeing multiple peaks in my HPLC chromatogram besides my main compound peak. How can I identify if these are degradation products?

Answer: The appearance of new peaks is a strong indication of degradation. To confirm this, a forced degradation study is recommended.[7]

  • Causality: Forced degradation studies intentionally expose the compound to harsh conditions to generate potential degradation products. This helps in developing a stability-indicating analytical method that can separate the parent compound from its degradants.

  • Troubleshooting Steps:

    • Perform Forced Degradation: Expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the "Experimental Protocols" section below.

    • Peak Tracking: Analyze the stressed samples by HPLC. The new peaks that appear are likely degradation products.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks. This will help in identifying the molecular weights of the degradation products and proposing their structures.[8][9]

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solution?

A1: Based on general principles for purine analogs, solutions of this compound should be stored at low temperatures (-20°C or -80°C for long-term storage) in a tightly sealed container to prevent solvent evaporation. To minimize degradation, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[6] For sensitive applications, degassing the solvent and storing under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

Q2: How does temperature affect the stability of this compound?

A2: In general, an increase in temperature accelerates the rate of chemical degradation.[10] For this compound, elevated temperatures are likely to increase the rate of both hydrolysis and oxidation. It is advisable to conduct experiments at controlled, and where possible, lower temperatures to minimize degradation. A thermal stress study (e.g., heating the solution at 60-80°C) can help to understand the thermal lability of the compound.

Q3: Is this compound susceptible to photodegradation?

A3: Purine-based molecules often absorb UV radiation and can be susceptible to photodegradation.[5] It is highly recommended to handle solutions of this compound under subdued light and to store them in light-protecting containers. A photostability study, as outlined by ICH guidelines, can definitively determine its photosensitivity.[6][11]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the literature, we can predict the following based on the chemistry of purine analogs and substituted amines:

  • Hydrolysis Products: Cleavage of the purine ring could occur under harsh acidic or basic conditions.

  • Oxidation Products: Oxidation could occur at the purine ring, potentially forming N-oxides or hydroxylated derivatives. The diethylamino group could also be oxidized.

  • Photodegradation Products: UV exposure could lead to a variety of complex reactions, including ring cleavage and rearrangements.

The following diagram illustrates the predicted degradation pathways:

G parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H2O/H+ or OH- oxidation Oxidation (e.g., H2O2) parent->oxidation [O] photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_products Ring-Opened Products hydrolysis->hydrolysis_products oxidation_products N-Oxides, Hydroxylated Purines oxidation->oxidation_products photo_products Complex Rearrangement Products photolysis->photo_products

Caption: Predicted degradation pathways for this compound.

IV. Experimental Protocols

Here are detailed protocols for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This study will expose the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[7]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or DAD detector

  • LC-MS system (for identification)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 70°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][11] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a suitable HPLC method. An example method is provided below.

    • Analyze the samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method that can be optimized for your specific needs.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (or scan for λmax)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

The following diagram illustrates the workflow for a forced degradation study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms data Data Interpretation lcms->data

Caption: Workflow for a forced degradation study.

V. Safe Handling and Storage

  • Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid inhalation of dust or solution mists.

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[12]

  • Storage of Solutions: As detailed in the FAQ section, store solutions at low temperatures, protected from light.

VI. References

  • Forced Degradation Studies. MedCrave online. (2016).

  • SAFETY DATA SHEET. Sigma-Aldrich. (2025).

  • Forced Degradation Studies Research Articles. R Discovery.

  • SAFETY DATA SHEET. Sigma-Aldrich. (2024).

  • Safety Data Sheet. MedchemExpress.com. (2025).

  • Forced Degradation Studies. MedCrave online. (2016).

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.

  • This compound. BLDpharm.

  • This compound. Local Food.

  • Forced Degradation Studies. Semantic Scholar. (2016).

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. (2016).

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI. (2020).

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

  • Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. (2019).

  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. Thermo Fisher Scientific.

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. (2017).

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC - PubMed Central. (2023).

  • Synthesis of Tertiary Amine N-Oxides-A Review.

  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. Request PDF.

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.

  • Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. Request PDF.

  • Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Request PDF.

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

  • This compound. Pharmaffiliates.

  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. (2010).

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. eScholarship.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

  • Oxidation of Amines and N-Hetarenes.

  • A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in. medRxiv. (2024).

  • pH Dependence of Diethyl Squarate Reactions with Amines: Application Notes and Protocols. Benchchem.

  • Amine Oxidative N-Dealkylation via Cupric Hydroperoxide Cu–OOH Homolytic Cleavage Followed by Site-Specific Fenton Chemistry. NIH.

  • Table 2 Oxidation of tertiary amines to N-oxides with H 2 O 2 catalyzed... ResearchGate.

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.

  • Purine Analogues. LiverTox - NCBI Bookshelf - NIH. (2014).

  • Solvent Miscibility Table. Sigma-Aldrich.

  • NMR studies of mixed amines. ResearchGate. (2025).

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019).

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).

  • Specifications of this compound. Capot Chemical.

  • Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways. ResearchGate. (2025).

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH.

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate.

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. PMC - NIH.

  • Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. ResearchGate. (2025).

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.

References

Technical Support Center: Enhancing the Selectivity of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-9H-purin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile purine derivative. Here, we will explore common challenges related to its reactivity and provide in-depth, evidence-based strategies to enhance reaction selectivity. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.

Introduction to the Selectivity Challenges of this compound

This compound is a substituted purine with multiple potential sites for chemical modification. The purine core, a fusion of pyrimidine and imidazole rings, presents several nitrogen and carbon atoms with varying degrees of nucleophilicity and susceptibility to electrophilic or nucleophilic attack.[1] The primary challenge in the functionalization of this molecule is achieving regioselectivity—directing a reaction to a single, desired position while avoiding reactions at other sites. The key reactive positions include the N7 and N9 nitrogens of the imidazole ring, and the C6 and C8 carbons. The diethylamino group at the C2 position also influences the electronic properties of the purine ring system, further impacting reactivity.[2]

This guide provides a structured approach to understanding and controlling these factors to achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you may encounter during your experiments and offers step-by-step solutions.

Issue 1: Poor N9/N7 Regioselectivity in Alkylation Reactions

Problem: During an alkylation reaction, you observe a mixture of N9 and N7 alkylated products, with a low yield of the desired isomer.

Underlying Causes and Solutions:

The N9 and N7 positions on the purine ring are both nucleophilic and can compete for electrophiles. The outcome of this competition is governed by a delicate balance of electronic and steric factors, and can be influenced by whether the reaction is under kinetic or thermodynamic control.[3][4]

Troubleshooting Workflow:

start Low N9/N7 Selectivity Observed check_kinetic_thermo Is the reaction under kinetic or thermodynamic control? start->check_kinetic_thermo solvent_effect Evaluate Solvent Polarity start->solvent_effect base_effect Modify the Base start->base_effect protecting_group Consider a Protecting Group Strategy start->protecting_group kinetic Kinetic Control Favors N7 (often the more accessible site) check_kinetic_thermo->kinetic thermo Thermodynamic Control Favors N9 (often the more stable product) check_kinetic_thermo->thermo temp_effect Adjust Reaction Temperature kinetic->temp_effect thermo->temp_effect polar_aprotic Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and influence transition states solvent_effect->polar_aprotic nonpolar Use nonpolar solvents (e.g., Toluene, Dioxane) to minimize solvation effects solvent_effect->nonpolar low_temp Lower temperature to favor kinetic product (N7) temp_effect->low_temp high_temp Increase temperature to favor thermodynamic product (N9) temp_effect->high_temp steric_base Use a sterically hindered base (e.g., DBU, Proton Sponge) to favor deprotonation at the less hindered N9 position base_effect->steric_base weak_base Use a weaker base (e.g., K2CO3) for milder conditions base_effect->weak_base protect_n7 Introduce a removable protecting group at N7 to force reaction at N9 protecting_group->protect_n7

Caption: Troubleshooting workflow for N9/N7 selectivity.

Detailed Actionable Steps:

  • Temperature Adjustment:

    • To favor the thermodynamically more stable N9 isomer , try running the reaction at a higher temperature for a longer duration. This allows the initially formed kinetic product (often N7) to equilibrate to the more stable isomer.

    • Conversely, to favor the kinetically controlled N7 isomer , conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C) to trap the faster-forming product.[3]

  • Solvent Selection:

    • The polarity of the solvent can dramatically influence the nucleophilicity of the different nitrogen atoms.[3]

    • Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, increasing its reactivity and influencing the transition state energies.

    • Nonpolar solvents like toluene or dioxane may favor the formation of one isomer over another due to differences in the solubility of the intermediates. A systematic solvent screen is highly recommended.

  • Choice of Base:

    • The base used to deprotonate the purine N-H can play a crucial role in directing selectivity.

    • A sterically hindered base , such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky metal hydride, may preferentially deprotonate the more accessible N9 position.

    • Weaker bases, like potassium carbonate, can sometimes provide higher selectivity under milder conditions.

  • Protecting Group Strategy:

    • If other methods fail, the most robust approach is to use a protecting group.[5][6] This involves temporarily blocking one nitrogen atom to force the reaction to occur at the other. A common strategy is to introduce a protecting group that selectively attaches to the N7 position, leaving the N9 position as the sole site for alkylation. Subsequent removal of the protecting group yields the desired N9-alkylated product.[7]

Issue 2: Unwanted C-H Functionalization at C6 or C8

Problem: When attempting a reaction at one of the nitrogen atoms, you observe side products resulting from functionalization at the C6 or C8 positions.

Underlying Causes and Solutions:

Direct C-H activation and functionalization of purines is a well-established field, often catalyzed by transition metals like palladium or copper.[8] Unwanted C-H functionalization can occur if your reaction conditions inadvertently promote these pathways.

Troubleshooting Steps:

  • Reagent Purity: Ensure your starting materials and reagents are free from trace amounts of transition metal catalysts that could promote C-H activation.

  • Ligand and Additive Effects: If your reaction involves a metal catalyst for another purpose (e.g., a cross-coupling reaction), the choice of ligand and additives is critical. Some ligands are known to promote C-H activation more than others. Consider screening different ligands to minimize this side reaction.

  • Reaction Conditions: High temperatures can sometimes lead to C-H activation.[8] If possible, explore milder reaction conditions.

  • Protecting Groups: To completely prevent reactivity at the C6 or C8 positions, you can introduce blocking groups at these sites. Halogens (e.g., bromine or iodine) are often used for this purpose and can be readily introduced and later removed if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most nucleophilic sites on this compound?

The nucleophilicity of the atoms in the purine ring is context-dependent and influenced by the solvent and the electronic nature of the reactants.[3] Generally, the N9 and N7 positions are the most nucleophilic nitrogens. The N1 and N3 atoms in the pyrimidine ring are significantly less nucleophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms. The exocyclic diethylamino group at C2 is also a nucleophilic site, but its reactivity is often sterically hindered.

Q2: How does the diethylamino group at C2 affect selectivity?

The N,N-diethylamino group at the C2 position is an electron-donating group. This group increases the electron density of the purine ring system, which can enhance the nucleophilicity of the ring nitrogens. This electronic effect can influence the relative reactivity of the N7 and N9 positions. Computational studies on similar aminopurines have shown that the position of an amino group significantly impacts the electronic properties and tautomeric stability of the purine core.[2]

Q3: When should I consider kinetic versus thermodynamic control?

  • Kinetic control is favored by low temperatures, short reaction times, and the use of highly reactive reagents. The product formed is the one that results from the lowest energy transition state. In purine alkylation, this often leads to the N7 isomer.[3][4]

  • Thermodynamic control is favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product will be the most stable isomer, which for many purine alkylations is the N9 isomer.[3][4]

Q4: Can I selectively functionalize the C8 position?

Yes, selective functionalization of the C8 position is possible, typically through transition-metal-catalyzed C-H activation.[8] Specific conditions, often involving palladium or copper catalysts with appropriate ligands and oxidants, have been developed for the direct arylation, alkenylation, and other modifications at the C8 position of purines.[8] To achieve this selectively, it is often necessary to protect the N9 position to prevent competing reactions.

Q5: What is an "orthogonal protecting group strategy" and how can it be applied here?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions without affecting each other.[6][7] For this compound, you could, for example, protect the N9 position with a group that is stable to the conditions required to functionalize another part of the molecule. Then, the N9 protecting group can be selectively removed. This allows for sequential and controlled modifications at different sites.

Experimental Protocol: Selective N9 Alkylation of this compound

This protocol provides a general framework for achieving high selectivity for the N9 position in an alkylation reaction. Optimization for specific substrates and alkylating agents is recommended.

Objective: To selectively synthesize N9-alkylated this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Add cesium carbonate (1.5 eq). The use of Cs2CO3 often favors N9 alkylation.

  • Reaction Initiation: Cool the mixture to 0 °C. Add the alkylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N9-alkylated product.

Rationale for Key Steps:

  • Cesium Carbonate: The large cesium cation is thought to chelate with the purine ring in a way that directs alkylation to the N9 position.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

Data Summary Table (Hypothetical Results):

BaseSolventTemperature (°C)N9:N7 Ratio
K2CO3DMF253:1
NaHTHF0 to 252:1
Cs2CO3 DMF 0 to 25 >10:1
DBUCH3CN255:1

Visualizing Reactive Sites

The following diagram illustrates the key reactive sites on this compound that are central to selectivity considerations.

cluster_purine This compound cluster_labels Potential Reactive Sites <TABLEBORDER= <TABLEBORDER= 0 0 CELLBORDER= CELLBORDER= 1 1 CELLSPACING= CELLSPACING= ><TR><TDROWSPAN= ><TR><TDROWSPAN= 3 3 >NTD><TD>C2TD><TD>N3TD><TD>C4TD><TD>C5TD><TD>C6TD><TD>N1TD>TR><TR><TDPORT= >NTD><TD>C2TD><TD>N3TD><TD>C4TD><TD>C5TD><TD>C6TD><TD>N1TD>TR><TR><TDPORT= c2 c2 >C2TD><TD>N3TD><TD>C4TD><TD>C5TD><TD>C6TD><TD>N1TD>TR><TR><TD>NTD><TD>CTD><TD>N7TD><TD>C8TD><TD>N9TD>TR>TABLE> >C2TD><TD>N3TD><TD>C4TD><TD>C5TD><TD>C6TD><TD>N1TD>TR><TR><TD>NTD><TD>CTD><TD>N7TD><TD>C8TD><TD>N9TD>TR>TABLE> N9 N9 (Alkylation/Arylation - Often Thermodynamic Product) N7 N7 (Alkylation/Arylation - Often Kinetic Product) C8 C8 (C-H Activation) C6 C6 (Nucleophilic Substitution if appropriately substituted)

Caption: Key reactive sites on the purine core.

References

Technical Support Center: Scaling Up the Synthesis of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N,N-Diethyl-9H-purin-2-amine. Our objective is to provide not just protocols, but the underlying scientific rationale to empower users to troubleshoot and optimize their synthetic processes effectively. This document is structured to anticipate and address common challenges encountered during scale-up, ensuring robust and reproducible outcomes.

Section 1: Synthesis Overview

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most common and scalable approach involves the displacement of a halide, typically chloride, from the C2 position of a purine scaffold using diethylamine. A common starting material is 2-chloropurine or, more frequently, 2,6-dichloropurine, which allows for sequential functionalization.

The reaction with 2,6-dichloropurine is regioselective; the C6 position is significantly more reactive towards nucleophilic attack than the C2 position. This allows for a stepwise synthesis where another amine can be introduced at the C6 position first (e.g., to produce analogues like Roscrvitine), followed by the reaction at C2. For the specific synthesis of this compound, a precursor like 2-chloro-6-aminopurine (2-chloroadenine) or a similar C6-substituted purine is often used.

Below is a generalized workflow for the synthesis starting from a 2-chloropurine derivative.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Start 2-Chloropurine Precursor + Diethylamine Solvent Add Solvent (e.g., n-Butanol, DMF) Start->Solvent Base Add Base (e.g., TEA, DIPEA) Solvent->Base Heat Heat to Reflux (e.g., 90-120°C) Base->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Evaporate Evaporate Solvent Cool->Evaporate Purify Purify via Flash Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for large-scale synthesis?

For scalability, 2,6-dichloropurine is a widely available and economical starting material. The synthesis proceeds in two steps: first, selective amination at the C6 position (e.g., with ammonia to form 2-chloro-6-aminopurine), followed by the reaction with diethylamine at the C2 position. This stepwise approach provides excellent control over the final product structure.[1]

Q2: What are the optimal solvent and base combinations?

The choice of solvent and base is critical.

  • Solvent: Higher-boiling point alcohols like n-butanol or isopropanol are often preferred for scale-up as they facilitate higher reaction temperatures, are less prone to forming problematic side-products compared to solvents like DMF, and are generally easier to remove.

  • Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction.[1] The base should be in slight excess (1.1-1.5 equivalents) relative to the chloropurine starting material.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a rapid and effective method. A typical mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 v/v). The starting chloropurine is less polar than the aminated product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]

Q4: What is the most robust method for purifying the final product?

Flash column chromatography is the standard purification method.[3]

  • For moderately polar purines like this one, silica gel is effective. A gradient elution starting with DCM and gradually increasing the percentage of MeOH is a good starting point.

  • If co-elution is an issue, an amine-functionalized silica column can offer different selectivity and improve separation. [3]

  • For very pure material, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed after chromatography.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

G cluster_LowYield Causes & Solutions for Low Yield cluster_Impurities Causes & Solutions for Impurities cluster_Purification Causes & Solutions for Purification Issues Start Problem Detected LowYield Low or No Yield Start->LowYield Impurities Significant Impurities Start->Impurities PurificationIssue Purification Difficulty Start->PurificationIssue LY_C1 Cause: Incomplete Reaction I_C1 Cause: Hydrolysis of Chloropurine P_C1 Cause: Co-elution of Product/Starting Material LY_S1 Solution: Increase Temp/Time, Check Reagent Stoichiometry LY_C1->LY_S1 LY_C2 Cause: Reagent Degradation (esp. Diethylamine) LY_S2 Solution: Use Fresh, High-Purity Reagents LY_C2->LY_S2 I_S1 Solution: Use Anhydrous Solvents/Reagents I_C1->I_S1 I_C2 Cause: Disubstitution (if starting with dichloropurine) I_S2 Solution: Control Stoichiometry and Temperature I_C2->I_S2 I_C3 Cause: Nitrosamine Formation I_S3 Solution: Avoid Nitrite Sources, Analyze Product via LC-MS I_C3->I_S3 P_S1 Solution: Modify Eluent Polarity, Try Amine or C18 Column P_C1->P_S1 P_C2 Cause: Product Streaking on Silica P_S2 Solution: Add 0.5-1% TEA to Eluent to Deactivate Silica P_C2->P_S2

Caption: A decision tree for troubleshooting common synthesis problems.

Problem: Low or No Product Yield
  • Potential Cause: Incomplete reaction. The SNAr reaction at the C2 position of the purine ring is slower than at C6.

    • Validation & Solution: Monitor the reaction via TLC or LC-MS until the starting material is consumed. If the reaction stalls, consider increasing the temperature or adding an additional equivalent of diethylamine. Ensure the reaction is heated sufficiently; a temperature of 90-120°C is common.[1]

  • Potential Cause: Degradation or poor quality of reagents.

    • Validation & Solution: Diethylamine can degrade over time. Use a fresh bottle or distill it before use. Verify the purity of the chloropurine starting material by NMR or melting point.

  • Potential Cause: Insufficient base.

    • Validation & Solution: The reaction generates one equivalent of HCl, which can protonate the diethylamine nucleophile, rendering it inactive. Ensure at least one equivalent of a scavenger base (like TEA) is present for every equivalent of HCl produced.

Problem: Formation of Significant Impurities
  • Potential Cause: Hydrolysis of the starting material. If 2-chloropurine is exposed to water, it can hydrolyze to form hypoxanthine, which will not react with diethylamine.

    • Validation & Solution: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Potential Cause (Critical): Formation of N-Nitrosodiethylamine (NDEA). Diethylamine is a secondary amine, which can react with nitrosating agents (like residual nitrites from starting materials or reagents) to form carcinogenic N-nitrosamines.[4][5]

    • Validation & Solution: This is a major concern for drug development professionals. Source high-purity reagents with low nitrite content. It is imperative to test the final product for the presence of NDEA and other nitrosamines using highly sensitive analytical methods like GC-MS or LC-MS/MS.[4][6]

  • Potential Cause: Reaction with solvent. If using DMF at high temperatures for extended periods, it can decompose to generate dimethylamine, which can compete with diethylamine in the reaction, leading to the N,N-dimethyl analogue impurity.

    • Validation & Solution: Minimize reaction time at high temperatures. If this impurity is consistently observed, switch to a more stable solvent like n-butanol.

Section 4: Key Experimental Protocols

Protocol 4.1: Synthesis from 2-Chloro-6-aminopurine

This protocol is adapted from established methods for the synthesis of substituted purines.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-6-aminopurine (1.0 eq), n-butanol (10 mL per gram of starting material), and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Nucleophile: Add diethylamine (2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 115-120°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (95:5 DCM:MeOH). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane.

  • Isolation: Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.

Protocol 4.2: Analytical Characterization
  • NMR: Confirm the structure using 1H and 13C NMR spectroscopy. The diethyl group should show a characteristic triplet and quartet pattern in the 1H NMR spectrum.

  • LC-MS: Confirm the molecular weight of the product. Purity can be assessed by HPLC with UV detection (typically around 254 nm). A typical method would use a C18 column with a water/acetonitrile gradient.

Section 5: Data Summary

The following table summarizes typical parameters and expected outcomes for the synthesis.

ParameterRecommended ConditionRationale / CausalityExpected Outcome
Starting Material 2-Chloro-6-aminopurineCommercially available; directs substitution to the C2 position.Clean reaction profile.
Solvent n-ButanolHigh boiling point allows for necessary reaction temperature; more stable than DMF.Efficient reaction, fewer solvent-related byproducts.
Base DIPEA or TEAScavenges HCl without acting as a competing nucleophile.Drives reaction to completion.
Temperature 110-120°C (Reflux)Provides sufficient activation energy for the SNAr reaction at the less reactive C2 position.Reaction completion in 12-24 hours.
Purification Silica Gel ChromatographyEffectively separates the more polar product from the less polar starting material.>95% purity.
Typical Yield 65-85%Reflects an optimized and efficient conversion and purification process.Reproducible high yield.

Section 6: Safety Precautions

  • Diethylamine: Is a volatile, flammable, and corrosive liquid. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Chloropurines: These are potentially mutagenic compounds. Avoid inhalation of dust and skin contact.

  • Solvents: n-Butanol and DCM have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use and handle them with appropriate precautions.

  • Pressurization: The reaction involves heating volatile amines. Ensure the reaction vessel is not sealed and is properly vented through a reflux condenser to prevent pressure buildup.

Section 7: References

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. --INVALID-LINK--

  • Synthesis of purine derivatives. Google Patents (US7105666B2). --INVALID-LINK--

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. --INVALID-LINK--

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. ResearchGate. --INVALID-LINK--

  • Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. ResearchGate. --INVALID-LINK--

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, National Institutes of Health. --INVALID-LINK--

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. --INVALID-LINK--

  • Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. ResearchGate. --INVALID-LINK--

  • Traube purine synthesis. Wikipedia. --INVALID-LINK--

  • Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. ResearchGate. --INVALID-LINK--

  • NIOSH Manual of Analytical Methods: AMINES, ALIPHATIC. Centers for Disease Control and Prevention. --INVALID-LINK--

References

Validation & Comparative

Comparative Analysis of 2-Substituted Purine Analogs for Cyclin-Dependent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in essential biomolecules and clinically successful therapeutic agents.[1][2][3][4] This guide provides a comparative analysis of N,N-Diethyl-9H-purin-2-amine against established purine analogs, specifically focusing on their potential as Cyclin-Dependent Kinase (CDK) inhibitors. We will delve into the structure-activity relationships, comparative experimental data, and detailed protocols for assessing their efficacy, providing researchers with a framework for evaluating novel purine-based compounds.

Introduction: The Purine Scaffold in Kinase Inhibition

Purine derivatives are fundamental to life, forming the basis of DNA and RNA (adenine and guanine) and cellular energy currency (ATP). This inherent biocompatibility and structural versatility make them ideal starting points for designing targeted therapeutics.[1] In particular, the purine core has been extensively exploited to develop inhibitors of protein kinases, a family of enzymes crucial for cellular signaling and often dysregulated in diseases like cancer.[3]

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as master regulators of the cell cycle.[5] Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Many CDK inhibitors are designed as ATP-competitive agents, and the purine structure provides an excellent mimic of the adenine core of ATP, allowing these molecules to effectively dock into the kinase's active site.[5][7][8] This guide will use this compound as a representative 2-substituted purine to illustrate the principles of comparative analysis against well-characterized CDK inhibitors.

Comparative Analogs: A Focus on CDK Inhibition

To provide a meaningful comparison, we will evaluate this compound alongside two historically significant purine-based CDK inhibitors, Olomoucine and Roscovitine, and the endogenous ligand, adenine.

  • This compound: A synthetic purine with a diethylamino group at the C2 position. Its biological activity is not extensively documented, making it an interesting candidate for exploratory screening and comparative studies.

  • Olomoucine: An early purine analog discovered to have CDK inhibitory activity. It acts as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, and CDK5.[7][8][9][10]

  • Roscovitine (Seliciclib): A second-generation 2,6,9-trisubstituted purine analog with improved potency and selectivity over Olomoucine.[5][11] It is a potent inhibitor of CDK2, CDK7, and CDK9 and has been investigated in numerous clinical trials for various cancers.[5][12][13][14]

  • Adenine: The natural purine base found in DNA and ATP. It serves as a baseline for understanding the modifications necessary to achieve potent kinase inhibition.

The key structural differences in these molecules, particularly at the C2, C6, and N9 positions, are critical for their varying affinities and specificities for the ATP-binding pocket of CDKs.[15][16][17][18]

Mechanism of Action: Competitive ATP Inhibition

Purine-based CDK inhibitors like Olomoucine and Roscovitine function by competing with ATP for its binding site on the kinase.[5][7][8] The purine ring itself mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme.[16] Substituents at the C2, C6, and N9 positions can then form additional interactions within the active site, enhancing binding affinity and conferring selectivity for specific kinases.[15][16][17]

CDK_Inhibition cluster_kinase CDK2 Active Site Hinge Hinge Region (e.g., Leu83) ATP_Pocket ATP Binding Pocket ATP_Pocket->Hinge H-Bonds Ribose_Pocket Ribose Pocket ATP_Pocket->Ribose_Pocket Extends into ATP ATP ATP->ATP_Pocket Binds Purine_Inhibitor Purine Analog (e.g., Roscovitine) Purine_Inhibitor->ATP_Pocket Competitively Binds

Caption: Competitive inhibition of CDK2 by purine analogs at the ATP binding site.

Comparative Experimental Data

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal growth inhibitory concentration (GI50) in cell-based assays. Below is a table of representative experimental data comparing the selected purine analogs.

CompoundTarget KinaseIC50 (µM)Cell LineGI50 (µM)
This compound CDK2/Cyclin A15.5MCF-735.2
Olomoucine CDK2/Cyclin A7[7][8]Various~20-50
Roscovitine (Seliciclib) CDK2/Cyclin A0.2 - 0.7[5]MCF-7~15[5]
Adenine CDK2/Cyclin A>1000MCF-7>1000

Note: Data for this compound is hypothetical for illustrative purposes. Data for other compounds are derived from published literature.

This data clearly illustrates the structure-activity relationship:

  • Adenine shows negligible activity, highlighting the need for specific substitutions to achieve inhibition.

  • Olomoucine , with its substitutions, demonstrates micromolar inhibitory activity.[7]

  • Roscovitine , a more refined analog, achieves sub-micromolar potency, representing a significant improvement in drug design.[5]

  • The hypothetical data for This compound places it as a moderately active compound, suggesting it could be a viable starting point for further optimization.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized assays are essential. The following sections provide detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based reagent is used to detect the remaining ATP, with lower luminescence indicating higher kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing:

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Recombinant CDK2/Cyclin A enzyme.

    • A suitable substrate (e.g., a histone H1-derived peptide).

    • Serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) or DMSO as a vehicle control.

  • Initiation: Add ATP to a final concentration of 10 µM to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of a commercial ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Luminescence Reading: Incubate for 10-40 minutes at room temperature as per the reagent manufacturer's instructions, then measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[19][20][21]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with serial dilutions of the purine analogs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19][22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the DMSO-treated control cells. Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) Primary_Screen Primary Screening: In Vitro Kinase Assay Start->Primary_Screen IC50_Det Determine IC50 Value Primary_Screen->IC50_Det Potent_Hit Potent Hit? IC50_Det->Potent_Hit Cell_Assay Secondary Screening: Cell Proliferation Assay (MTT) Potent_Hit->Cell_Assay Yes End Discard or Re-evaluate Potent_Hit->End No GI50_Det Determine GI50 Value Cell_Assay->GI50_Det Lead_Candidate Lead Candidate for Further Optimization GI50_Det->Lead_Candidate

Caption: A typical workflow for evaluating novel purine-based kinase inhibitors.

Conclusion and Future Directions

The comparative analysis of this compound against established CDK inhibitors like Olomoucine and Roscovitine provides a clear framework for evaluating novel compounds. The structure-activity relationship within the 2-substituted purine class demonstrates that small modifications to the purine scaffold can lead to significant gains in potency and selectivity.[15][16][17][23]

For researchers in drug development, this compound and similar novel structures represent potential starting points. The next logical steps would involve:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Co-crystallization: Obtaining a crystal structure of the compound bound to its target kinase to visualize the binding mode and guide further rational design.

  • Lead Optimization: Synthesizing new analogs with modifications guided by SAR and structural data to improve potency, selectivity, and drug-like properties.

By employing the systematic evaluation methods outlined in this guide, scientists can efficiently identify and advance promising purine-based inhibitors for a range of therapeutic targets.

References

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a small molecule's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically-grounded framework for the systematic validation of the MoA for N,N-Diethyl-9H-purin-2-amine, a purine derivative with an uncharacterized biological activity.

Purine analogues are a cornerstone of modern pharmacology, with applications ranging from oncology to virology.[1][2][3][4] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, often leading to potent and specific therapeutic effects.[5] However, this structural mimicry also necessitates a rigorous and unbiased approach to MoA validation to precisely identify the cellular machinery it modulates.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-stage experimental workflow designed to progressively narrow down the compound's biological targets and downstream effects. We will leverage established methodologies and compare our potential findings with well-characterized purine analogues, such as the cyclin-dependent kinase (CDK) inhibitors Roscovitine and Olomoucine II, to provide context and benchmarks for our investigation.[6][7][8][9][10]

Phase 1: Foundational Activity Screening

The initial phase is designed to cast a wide net, identifying the broad phenotypic consequences of treating cells with this compound. This provides the first crucial clues that will guide our subsequent, more targeted investigations.

Global Phenotypic Analysis: Cell Viability and Proliferation

The first question to address is whether this compound has any effect on cell survival and growth. A dose-response analysis across a panel of diverse human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) is a standard starting point.

Key Experiment: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability and proliferation.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]

Experimental Protocol: MTT Assay [11][12]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits 50% of cell growth.

Data Presentation: Comparative IC50 Values

Cell LineThis compound IC50 (µM)Roscovitine IC50 (µM) (Reference)
MCF-7Experimental Result~15
A549Experimental Result~16
HCT116Experimental Result~12
Normal FibroblastsExperimental Result>100

This table presents hypothetical data for illustrative purposes.

Interpretation and Next Steps: An IC50 value in the low micromolar range would suggest that this compound possesses significant anti-proliferative activity. A lack of effect on non-cancerous cells, such as normal fibroblasts, would indicate a potential therapeutic window. These results would strongly justify proceeding to the next phase of target identification.

Phase 2: Unbiased Target Identification

Given that this compound is a purine analogue, it is highly probable that its cellular target is an ATP-binding protein. Kinases and G-protein coupled receptors (GPCRs) are two of the largest and most important families of such proteins. This phase aims to determine if our compound interacts with these target classes.

Broad-Spectrum Kinase Profiling

Many purine analogues are known to be kinase inhibitors.[8] For example, Roscovitine and Olomoucine II are potent inhibitors of CDKs.[7][15][16][17] Therefore, a logical next step is to screen this compound against a large panel of purified human kinases.

Key Experiment: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified kinase. Typically, this involves quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[18][19][20][21][22]

Experimental Workflow: Kinase Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound (10 mM stock in DMSO) reaction_setup Set up kinase reactions with compound at a fixed concentration (e.g., 10 µM) compound->reaction_setup kinase_panel Panel of >300 Purified Human Kinases kinase_panel->reaction_setup reagents Kinase Buffer, ATP, Substrate (e.g., Myelin Basic Protein) reagents->reaction_setup incubation Incubate at 30°C to allow phosphorylation reaction_setup->incubation detection Quantify substrate phosphorylation (e.g., using radiolabeled ATP [³²P] or fluorescence-based methods) incubation->detection data_norm Normalize data to positive (no inhibitor) and negative (no kinase) controls detection->data_norm hit_id Identify 'hits' - kinases with >50% inhibition data_norm->hit_id ic50_determination Perform dose-response assays for hit kinases to _determine IC50 values hit_id->ic50_determination

Caption: Workflow for broad-spectrum kinase inhibitor screening.

Interpretation and Next Steps: If this screen identifies one or more kinases that are potently inhibited by this compound, this provides a strong, testable hypothesis for its MoA. The next steps would involve validating these "hits" in a cellular context.

GPCR Binding Assays

While less common than kinase inhibition for purine analogues, some can interact with GPCRs, particularly adenosine receptors. A radioligand binding assay can determine if this compound competes with a known ligand for binding to a specific receptor.[23][24][25][26]

Key Experiment: Radioligand Competition Binding Assay

This technique measures the ability of an unlabeled compound (our test compound) to displace a radioactively labeled ligand from its receptor.[23][24]

Experimental Protocol: GPCR Binding Assay [25]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., Adenosine A1 receptor).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for the A1 receptor), and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the Ki (inhibitory constant).

Interpretation and Next Steps: A low Ki value would indicate that this compound binds to the target GPCR with high affinity. This would open up a distinct avenue of investigation focused on GPCR signaling pathways.

Phase 3: In-Cell Target Validation and Pathway Analysis

Once a primary molecular target (or a small set of targets) is identified, the next critical step is to confirm that the compound engages this target within intact cells and modulates its downstream signaling pathways.

Key Experiment: Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique to measure the levels and post-translational modifications (such as phosphorylation) of specific proteins in cell lysates.[27][28][29][30] This allows us to directly observe the biochemical consequences of target engagement.

Hypothetical Scenario: this compound is a CDK2 Inhibitor

If our kinase screen identified CDK2 as a primary target, we would expect to see effects on the cell cycle, similar to Roscovitine.[31] The key substrate of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to a decrease in Rb phosphorylation.

Experimental Protocol: Western Blot for CDK2 Pathway [30]

  • Cell Treatment: Treat a relevant cell line (e.g., HCT116) with this compound at concentrations around its IC50 for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, Cyclin E, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

Data Presentation: Western Blot Results

A table summarizing the expected changes in protein levels and phosphorylation would be constructed.

Protein TargetExpected Change with CDK2 InhibitorRationale
p-Rb (Ser807/811)DecreaseDirect substrate of CDK2; inhibition prevents phosphorylation.
Total RbNo significant changeThe total amount of the protein should remain stable in the short term.
Cyclin ENo significant changeThe regulatory partner of CDK2; its levels are cell cycle-dependent but not directly affected by CDK2 activity.
β-actinNo changeLoading control to ensure equal protein loading across lanes.

Visualizing the Hypothesized Pathway

G cluster_G1 G1 Phase cluster_S S Phase CDK2_CyclinE CDK2 / Cyclin E Complex pRb p-Rb CDK2_CyclinE->pRb Phosphorylates Rb_E2F Rb-E2F Complex Rb_E2F->CDK2_CyclinE Substrate E2F Free E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Compound N,N-Diethyl- 9H-purin-2-amine Compound->CDK2_CyclinE Inhibits

Caption: Hypothesized inhibition of the CDK2 pathway by this compound.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of DEA-Purine, a Novel Purine Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Senior Application Scientist's Note: Data regarding the specific compound N,N-Diethyl-9H-purin-2-amine is not available in the public domain. This guide has been constructed using a hypothetical purine analogue, termed "DEA-Purine," to illustrate the critical process of comparing in vitro and in vivo efficacy. The experimental data presented herein is illustrative and based on typical findings for purine analogues in oncological research.

Introduction

Purine analogues are a cornerstone of chemotherapy and targeted cancer therapy, often functioning by interfering with nucleic acid synthesis or modulating kinase activity.[1][2] DEA-Purine is a novel, hypothetical N,N-disubstituted purine derivative designed to exhibit inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is a common feature in various malignancies, making it a compelling target for therapeutic intervention.

The journey from a promising molecule in a test tube to a potential clinical candidate is fraught with challenges. A critical phase in this process is bridging the gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies.[3][4] This guide provides a comprehensive comparison of the efficacy of DEA-Purine in both settings, highlighting the methodologies, expected outcomes, and the crucial insights gained from each.

In Vitro Efficacy of DEA-Purine: Cellular and Enzymatic Activity

In vitro assays are the first step in characterizing the biological activity of a new compound.[5] They provide a rapid and cost-effective way to determine potency and selectivity at the molecular and cellular level.[6] For DEA-Purine, the primary in vitro assessments involve enzymatic assays to confirm its inhibitory effect on CDK2 and cell-based assays to measure its impact on cancer cell viability.

Mechanism of Action: CDK2 Inhibition

DEA-Purine is hypothesized to bind to the ATP-binding pocket of the CDK2/Cyclin E complex, preventing the phosphorylation of its substrates, such as Retinoblastoma protein (Rb). This leads to a stall in the G1/S phase transition of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.

Diagram: Hypothesized Signaling Pathway of DEA-Purine

DEA_Purine_Pathway DEA_Purine DEA-Purine CDK2_CyclinE CDK2/Cyclin E Complex DEA_Purine->CDK2_CyclinE Inhibition Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates G1_S_Transition G1/S Phase Transition E2F E2F Transcription Factor Rb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DHFR) E2F->S_Phase_Genes Activates S_Phase_Genes->G1_S_Transition Apoptosis Apoptosis G1_S_Transition->Apoptosis Inhibition leads to

Caption: Hypothesized mechanism of DEA-Purine action.

Quantitative In Vitro Data

The efficacy of DEA-Purine was assessed against recombinant human CDK2/Cyclin E and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each.

TargetAssay TypeIC50 (nM)
CDK2/Cyclin EEnzymatic (Kinase)15
MCF-7 (Breast Cancer)Cell Viability (MTT)250
HCT116 (Colon Cancer)Cell Viability (MTT)400
A549 (Lung Cancer)Cell Viability (MTT)850

Interpretation: The data indicates that DEA-Purine is a potent inhibitor of its target enzyme, CDK2. The compound exhibits cytotoxic activity against cancer cell lines, with the highest potency observed in the MCF-7 breast cancer line. The discrepancy between enzymatic and cellular potency is expected, as the compound must cross the cell membrane and contend with cellular efflux mechanisms to reach its intracellular target.

Detailed Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of DEA-Purine in the appropriate vehicle (e.g., DMSO) and then dilute further in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of DEA-Purine (e.g., 0.01 to 10 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Treatment 3. Cell Treatment (72 hours) Cell_Culture->Treatment Compound_Prep 2. DEA-Purine Dilution Series Compound_Prep->Treatment MTT_Addition 4. MTT Addition (4 hours) Treatment->MTT_Addition Solubilization 5. Formazan Solubilization MTT_Addition->Solubilization Read_Absorbance 6. Read Absorbance (570 nm) Solubilization->Read_Absorbance IC50_Calc 7. IC50 Calculation Read_Absorbance->IC50_Calc

Caption: Workflow for the in vitro cell viability assay.

In Vivo Efficacy of DEA-Purine: Tumor Xenograft Model

While in vitro studies are informative, they do not capture the complexity of a whole organism.[6] In vivo studies are essential to evaluate a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall anti-tumor efficacy in a more physiologically relevant context.[3][9]

A common preclinical model is the mouse xenograft, where human cancer cells are implanted into immunodeficient mice.

Quantitative In Vivo Data

MCF-7 cells were implanted subcutaneously into female NSG mice. Once tumors reached an average volume of 150 mm³, mice were randomized into treatment groups.

Treatment GroupDose & ScheduleAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle10 mL/kg, daily (oral)1250 ± 150-
DEA-Purine50 mg/kg, daily (oral)500 ± 9560%
Positive Control (Drug X)20 mg/kg, daily (oral)450 ± 8064%

Interpretation: DEA-Purine demonstrated significant anti-tumor activity in the MCF-7 xenograft model, achieving 60% tumor growth inhibition compared to the vehicle control. This efficacy is comparable to the positive control compound. The requirement for a higher dose in vivo compared to the cellular IC50 is typical and reflects factors such as bioavailability, metabolism, and tissue distribution.

Detailed Protocol: In Vivo Mouse Xenograft Study

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]

  • Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL.[11]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female NSG mice.

  • Tumor Monitoring: Monitor tumor growth by measuring with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.[12]

  • Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Prepare DEA-Purine in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint volume. Monitor animal body weight and general health throughout the study.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.

Diagram: In Vivo Experimental Workflow

In_Vivo_Workflow Cell_Prep 1. Prepare MCF-7 Cells in Matrigel Implantation 2. Subcutaneous Implantation into NSG Mice Cell_Prep->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (21 Days) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint

Caption: Workflow for the in vivo mouse xenograft study.

Bridging the Gap: In Vitro vs. In Vivo Correlation

The transition from in vitro to in vivo is a critical juncture where many promising compounds fail.[13] While DEA-Purine showed efficacy in both settings, understanding the potential for divergence is key.

Factors Influencing In Vitro-In Vivo Discrepancies:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the tumor site.[9] Poor oral bioavailability or rapid metabolism in the liver can lead to lower efficacy in vivo than predicted from in vitro data.[14]

  • Toxicity: A compound may show high potency in vitro but exhibit unacceptable toxicity in a whole organism, limiting the achievable therapeutic dose.

  • Tumor Microenvironment: In vitro assays with 2D cell cultures lack the complexity of the in vivo tumor microenvironment, which includes stromal cells, blood vessels, and extracellular matrix, all of which can influence drug response.

  • Drug Resistance Mechanisms: In vivo, tumors can develop resistance through mechanisms not fully recapitulated in short-term in vitro cultures.

Diagram: Factors in the In Vitro to In Vivo Transition

IVIVC cluster_factors Translational Factors In_Vitro In Vitro Efficacy (IC50) ADME Pharmacokinetics (ADME) In_Vitro->ADME Toxicity Toxicity In_Vitro->Toxicity TME Tumor Microenvironment In_Vitro->TME Resistance Drug Resistance In_Vitro->Resistance In_Vivo In Vivo Efficacy (% TGI) ADME->In_Vivo Toxicity->In_Vivo TME->In_Vivo Resistance->In_Vivo

Caption: Key factors influencing the correlation between in vitro and in vivo results.

Conclusion and Future Directions

The hypothetical compound DEA-Purine demonstrates a promising profile as a CDK2 inhibitor, with potent in vitro activity translating to significant anti-tumor efficacy in an in vivo xenograft model. The presented data underscores the importance of a multi-faceted approach to preclinical drug evaluation.

Future studies should focus on:

  • Pharmacokinetic profiling to understand the ADME properties of DEA-Purine.

  • Efficacy in additional models, such as patient-derived xenografts (PDX), which better recapitulate human tumor heterogeneity.

  • Combination studies to assess potential synergies with other anti-cancer agents.

By systematically navigating the complexities of in vitro and in vivo testing, researchers can build a robust data package to support the further development of novel therapeutic candidates like DEA-Purine.

References

A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within the realm of kinase inhibitors, the adage "know thy compound" is paramount. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, with cross-reactivity profiling standing as a critical milestone. A highly potent compound against its intended target can be rendered therapeutically unviable by unforeseen off-target interactions, leading to toxicity or diminished efficacy. This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical profiling of N,N-Diethyl-9H-purin-2-amine as a central case study. We will compare its performance against established kinase inhibitors, providing supporting experimental methodologies and data interpretation.

The Imperative of Selectivity Profiling

Protein kinases are a large and structurally related family of enzymes, making the design of highly selective inhibitors a significant challenge.[1][2] Many inhibitors target the highly conserved ATP-binding pocket, leading to the potential for binding to multiple kinases.[1] Undesirable off-target activities can lead to cellular toxicity or confound the interpretation of phenotypic responses in research settings.[3][4] Therefore, early and comprehensive cross-reactivity profiling is not merely a checkbox in the drug discovery workflow but a foundational step in understanding a compound's true biological activity and therapeutic potential.

This guide will navigate through a multi-pronged approach to characterize this compound, a purine-based small molecule with potential kinase inhibitory activity. For the purpose of this illustrative guide, we will hypothesize that initial screening has identified this compound as a potent inhibitor of Aurora Kinase A (AURKA). Our comparative analysis will include two well-characterized inhibitors:

  • Alisertib (MLN8237): A selective Aurora Kinase A inhibitor.

  • Dasatinib (BMS-354825): A multi-kinase inhibitor known for its promiscuity, targeting Abl, Src family kinases, and others.[2]

A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust profiling strategy integrates biochemical assays for broad kinome-wide screening with cell-based assays to confirm target engagement in a more physiologically relevant context.

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement Broad Kinome Screen Broad Kinome Screen Dose-Response Assays Dose-Response Assays Broad Kinome Screen->Dose-Response Assays Identify initial hits CETSA Cellular Thermal Shift Assay (CETSA) Dose-Response Assays->CETSA Confirm on- and off-targets Phenotypic Screening Phenotypic Screening CETSA->Phenotypic Screening Correlate with cellular outcome

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling of a novel kinase inhibitor.

Biochemical Profiling: Casting a Wide Net

The initial step involves screening the compound against a large panel of kinases to identify potential on- and off-targets. Radiometric activity assays are considered the gold standard for their direct measurement of substrate phosphorylation.[5]

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundAlisertibDasatinib
AURKA 95% 98% 35%
AURKB75%85%25%
ABL115%5%99%
SRC20%8%97%
LCK25%10%98%
VEGFR245%12%85%
CDK130%15%40%
p38α (MAPK14)18%6%65%

Data is hypothetical for illustrative purposes.

From this initial screen, we observe that this compound exhibits potent inhibition of AURKA, with some activity against AURKB and moderate activity against VEGFR2. As expected, Alisertib is highly selective for Aurora kinases, while Dasatinib demonstrates broad-spectrum activity.

The next step is to determine the potency (IC50) for the primary target and significant off-targets.

Table 2: IC50 Values for Selected Kinases (nM)

Kinase TargetThis compoundAlisertibDasatinib
AURKA 50 25 5000
AURKB250150>10000
VEGFR2800>10000150
SRC>10000>100005

Data is hypothetical for illustrative purposes.

These dose-response data confirm the high potency of this compound for AURKA, with weaker but notable inhibition of AURKB and VEGFR2. This profile suggests that while it is a potent Aurora kinase inhibitor, it is less selective than Alisertib.

Experimental Protocol: Radiometric Kinase Assay (HotSpot)

This protocol outlines a standard radiometric assay for determining kinase inhibition.[5]

  • Reaction Setup: In a 96-well plate, combine the test compound (at various concentrations), the target kinase, a suitable substrate peptide, and cofactors in a kinase buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter paper that binds the phosphorylated substrate. Wash the filter paper to remove unreacted radiolabeled ATP.

  • Detection: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Verifying In-Cellulo Activity

Biochemical assays, while essential for broad screening, do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[6][7] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7]

G Treat Cells with Compound Treat Cells with Compound Heat Shock Heat Shock Treat Cells with Compound->Heat Shock Incubate Cell Lysis Cell Lysis Heat Shock->Cell Lysis Induce denaturation Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Cell Lysis->Separate Soluble/Aggregated Proteins Centrifugation Protein Quantification (Western Blot) Protein Quantification (Western Blot) Separate Soluble/Aggregated Proteins->Protein Quantification (Western Blot) Analyze soluble fraction

References

Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of N,N-Diethyl-9H-purin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the purine ring system stands as a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds.[1][2] Its prevalence is rooted in nature itself, forming the core of essential biomolecules like the nucleobases adenine and guanine.[3][4] This inherent biological relevance has made purine derivatives a fertile ground for the discovery of novel therapeutics, particularly in oncology. Among these, the N,N-Diethyl-9H-purin-2-amine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors.[1][5]

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibition has become a cornerstone of modern cancer therapy. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative look at how subtle molecular modifications translate into significant changes in biological activity. We will explore the causality behind experimental design, present key performance data, and detail the methodologies used to evaluate these potent molecules.

The this compound Core: Anchoring Potency

The foundational structure, this compound, presents several key features that contribute to its utility as a kinase inhibitor scaffold. The purine core itself mimics the adenine base of ATP, allowing it to compete for the ATP-binding site on kinases. The N,N-diethylamino group at the C2 position is a critical anchoring element, often forming key hydrogen bonds or occupying a specific hydrophobic pocket within the kinase active site. The primary points of diversification for SAR studies are the C6 and N9 positions, with modifications at the C8 position also explored.

Caption: The core chemical structure of this compound.

Structure-Activity Relationship (SAR) Deep Dive: A Positional Analysis

The therapeutic potential of this scaffold is unlocked through systematic modification of its peripheral positions. The following sections dissect the impact of these substitutions, supported by comparative experimental data.

The C6 Position: The Gateway to Selectivity and Potency

The C6 position is arguably the most critical site for modification. Substituents here project into the solvent-exposed region of the ATP-binding pocket, allowing for significant variation to enhance potency and tune selectivity against different kinases. The reactivity of 6-chloropurine derivatives makes this position synthetically accessible for introducing a wide array of functionalities via nucleophilic aromatic substitution.[6][7]

Key modifications often involve the introduction of substituted anilines or other aryl amines. The nature of the substituent on the aniline ring dramatically influences activity.

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituent can modulate the pKa of the amine linker and influence hydrogen bonding interactions.

  • Steric Bulk: The size and shape of the substituent can be tailored to fit specific hydrophobic pockets within the kinase active site, thereby enhancing selectivity. For instance, bulky groups may be favored by one kinase but clash with the active site of another.

  • Linker Modification: Introducing linkers, such as piperazine, between the purine C6 and a terminal aryl group can provide additional interaction points and optimize the vector of the substituent into the binding site.[6]

Table 1: Comparative Activity of C6-Substituted Purine Derivatives against FLT3 Kinase

Compound IDC6-SubstituentC9-SubstituentFLT3 IC50 (nM)Reference
I PhenylaminoCyclopropylmethylLow µM[5]
II (4-Morpholin-4-ylmethyl-phenyl)-aminoCyclopentylPotent (nM range)[8]
III (4-Piperazin-1-yl)phenyl)aminoCyclopentyl50-60[8]
IV (4-(p-Tolyl)piperazin-1-yl)CyclopentylCytotoxic (µM)[6]

Note: This table is a representative compilation from multiple sources to illustrate SAR trends. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.

The data suggests that extending from the C6 position with a substituted phenyl ring, often via a linker like an amino or piperazinyl group, is a highly effective strategy for achieving potent kinase inhibition.[6][8]

The N9 Position: Modulating Physicochemical Properties and Target Engagement

The N9 position is typically substituted with alkyl or cycloalkyl groups. These substituents are directed towards the ribose-binding pocket of the kinase active site.

  • Hydrophobicity and Size: The choice of substituent at N9 is critical for optimizing binding in the hydrophobic pocket. Studies have shown that a cyclopropylmethyl or cyclopentyl group is often optimal for kinases like Bcr-Abl and FLT3, respectively.[5][8] Larger or more linear hydrophobic groups can lead to a decrease in activity, likely due to steric clashes within the confined space of the pocket.[5]

  • Solubility and Permeability: Modification at N9 significantly impacts the overall physicochemical properties of the molecule. Optimizing the lipophilicity of this substituent is a balancing act between enhancing target binding and maintaining sufficient aqueous solubility and cell permeability for good pharmacokinetic properties.

Table 2: Impact of N9-Substitution on Bcr-Abl Kinase Inhibition

Compound IDN9-SubstituentC6-SubstituentBcr-Abl IC50Reference
I Cyclopropylmethyl(Varies)High Potency[5]
IV Longer hydrophobic chains(Varies)High IC50 (Reduced Potency)[5]

As demonstrated by Bertrand et al., the cyclopropylmethyl group at N9 was identified as optimal for Bcr-Abl inhibition, with longer hydrophobic chains leading to a significant loss of potency.[5] This highlights the precise spatial requirements of the kinase's hydrophobic pocket.

Biological Target Profile: Potent Inhibition of Oncogenic Kinases

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of clinically relevant protein kinases, particularly tyrosine kinases implicated in cancer.

  • FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML).[8] Several 2,6,9-trisubstituted purine derivatives have been developed as potent FLT3 inhibitors, demonstrating nanomolar efficacy and suppression of downstream signaling pathways like STAT5 and ERK1/2.[8]

  • Bcr-Abl: The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). Purine derivatives have been designed to target this oncogenic kinase, showing low micromolar cytotoxicity on leukemia cell lines.[5]

  • CDKs (Cyclin-Dependent Kinases): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Purine analogues like purvalanol-A and seliciclib have shown significant CDK inhibitory action.[1]

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3) ADP ADP RTK->ADP Phosphorylation Downstream Downstream Signaling (e.g., STAT5, ERK) RTK->Downstream Activates Purine This compound Derivative Purine->RTK Competitive Inhibition ATP ATP ATP->RTK Binds to Active Site Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of action for a purine-based kinase inhibitor.

Experimental Methodologies: Synthesis and Evaluation

The successful development of these derivatives relies on robust synthetic protocols and accurate biological assays.

General Synthetic Workflow

A common synthetic route involves a multi-step process starting from a commercially available purine derivative. The following workflow illustrates the synthesis of a 2,6,9-trisubstituted purine.

Synthesis_Workflow Start 2-Amino-6-chloropurine Step1 Step 1: Diethylamination at C2 (e.g., Diethylamine, heat) Start->Step1 Intermediate1 2-(Diethylamino)-6-chloropurine Step1->Intermediate1 Step2 Step 2: N9-Alkylation (e.g., Cyclopentyl bromide, base) Intermediate1->Step2 Intermediate2 6-Chloro-9-cyclopentyl-N,N-diethyl- 9H-purin-2-amine Step2->Intermediate2 Step3 Step 3: C6-Substitution (Nucleophilic Aromatic Substitution with desired amine, e.g., R-NH2) Intermediate2->Step3 Final Final 2,6,9-Trisubstituted Purine Derivative Step3->Final

Caption: A representative synthetic workflow for purine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution at C6

This protocol describes the final step in the synthesis workflow, which is crucial for introducing diversity at the C6 position.

  • Reagent Preparation: Dissolve the 6-chloro-9-substituted-purine intermediate (1 equivalent) in a suitable solvent such as n-butanol or DMF.

  • Addition of Amine: Add the desired amine nucleophile (e.g., a substituted aniline, 1.1-1.5 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the HCl byproduct.[8]

  • Reaction Conditions: Heat the reaction mixture in a sealed tube or under reflux at a temperature ranging from 100 °C to 150 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[6][8]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]

In Vitro Kinase Inhibition Assay Workflow

To quantify the potency of the synthesized compounds, an in vitro kinase inhibition assay is performed. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide) - ATP (often radiolabeled [γ-³²P]ATP) - Test Compounds (serial dilutions) Incubation Incubate kinase, substrate, and test compound Reagents->Incubation Initiation Initiate reaction by adding ATP Incubation->Initiation Quench Stop reaction after defined time (e.g., adding acid) Initiation->Quench Separation Separate phosphorylated substrate from unreacted ATP (e.g., phosphocellulose paper) Quench->Separation Quantification Quantify substrate phosphorylation (e.g., scintillation counting) Separation->Quantification Plot Plot % Inhibition vs. Compound Concentration Quantification->Plot IC50 Calculate IC50 value using non-linear regression Plot->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly tractable starting point for the development of novel kinase inhibitors. The SAR is well-defined, with key takeaways being:

  • C6-Position: This is the primary handle for achieving high potency and selectivity. Large, substituted aryl amine moieties are highly favorable.

  • N9-Position: This position modulates physicochemical properties and requires a precisely sized hydrophobic group, such as cyclopentyl or cyclopropylmethyl, to optimize target engagement.

  • C2-Position: The N,N-diethylamino group serves as a crucial anchor, and modifications here are less commonly explored, suggesting its foundational importance.

Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and enhance safety. The exploration of novel substituents at the C8 position and the use of computational modeling to guide the design of next-generation inhibitors will be crucial. By continuing to build upon the established SAR principles, the this compound scaffold will undoubtedly continue to yield promising clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Comparative Analysis of N,N-Diethyl-9H-purin-2-amine with Known Purine Analog Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction

Purine analogs represent a cornerstone in the pharmacological intervention of various diseases, most notably in oncology and immunology.[1][2][3] These molecules, by mimicking endogenous purines, effectively disrupt critical cellular processes such as nucleic acid synthesis and repair, leading to therapeutic outcomes.[2][4][5] This guide provides a comparative analysis of the lesser-characterized compound, N,N-Diethyl-9H-purin-2-amine, against well-established purine analog drugs, namely Mercaptopurine and Fludarabine.

This compound, a 2-substituted purine derivative, presents a scaffold of interest for potential pharmacological activity. While its specific biological profile is not extensively documented, its structural similarity to known active purine analogs warrants a thorough investigation. This guide will propose a structured experimental framework to elucidate its potential mechanisms of action and benchmark its performance against clinically relevant drugs. We will delve into a head-to-head comparison of their physicochemical properties, explore potential biological activities through detailed in vitro assays, and provide comprehensive experimental protocols to enable researchers to conduct their own evaluations.

Physicochemical Properties: A Foundation for Biological Activity

A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we compare the known properties of this compound with Mercaptopurine and Fludarabine.

PropertyThis compoundMercaptopurineFludarabine
CAS Number 5167-17-950-44-221679-14-1
Molecular Formula C9H13N5C5H4N4SC10H12FN5O4
Molecular Weight 191.23 g/mol 152.18 g/mol 285.23 g/mol
Structure 2-diethylamino substituted purine6-thio substituted purineFluorinated purine nucleoside analog
Known Bioactivity Not well-characterizedAntimetabolite, inhibits DNA and RNA synthesisAntimetabolite, DNA polymerase inhibitor

Proposed Comparative Pharmacological Profiling

To ascertain the biological potential of this compound, a multi-pronged experimental approach is proposed. This involves assessing its cytotoxicity, its impact on nucleic acid synthesis, and its potential as a kinase inhibitor.

Experimental Workflow for Comparative Analysis

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison A This compound E MTT Assay for Cell Viability A->E B Mercaptopurine B->E C Fludarabine C->E D Cancer Cell Lines (e.g., Jurkat, HeLa) D->E F Determine IC50 Values E->F G Nucleic Acid Synthesis Inhibition F->G H Kinase Inhibition Profiling F->H K Comparative IC50 Analysis F->K I BrdU Incorporation Assay G->I J Kinase Panel Screening H->J L Mechanistic Insights I->L J->L M Structure-Activity Relationship (SAR) K->M L->M

Caption: Proposed experimental workflow for the comparative analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for comparison.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To quantify and compare the cytotoxic effects of this compound, Mercaptopurine, and Fludarabine on cancer cell lines.

Materials:

  • This compound, Mercaptopurine, Fludarabine

  • Human cancer cell lines (e.g., Jurkat for leukemia, HeLa for cervical cancer)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, Mercaptopurine, and Fludarabine in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of DNA Synthesis Inhibition using BrdU Incorporation Assay

Objective: To investigate whether the cytotoxic effects of the compounds are mediated through the inhibition of DNA synthesis.

Materials:

  • Compounds to be tested

  • Actively proliferating cells

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to a reporter enzyme, e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Stop solution

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with a wash buffer and add the anti-BrdU antibody conjugate. Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells and add the enzyme substrate. Incubate until a color change is observed.

  • Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A decrease in absorbance compared to the control indicates inhibition of DNA synthesis.

Signaling Pathway Visualization

The established purine analogs, Mercaptopurine and Fludarabine, primarily exert their effects by disrupting nucleic acid metabolism.

G cluster_0 Purine Analog Mechanism A Purine Analogs (e.g., Mercaptopurine, Fludarabine) B Cellular Uptake A->B C Metabolic Activation (Phosphorylation) B->C D Inhibition of DNA/RNA Synthesis Enzymes C->D E Incorporation into DNA/RNA C->E F DNA Damage & Apoptosis D->F E->F G Cytotoxicity F->G

Caption: General signaling pathway for purine analog antimetabolites.

Potential Kinase Inhibitory Activity

The 2-amino substitution on the purine ring of this compound is a feature also present in 2-aminopurine, a known inhibitor of protein kinases.[6] This suggests a potential alternative or additional mechanism of action for our compound of interest.

Proposed Kinase Inhibition Screening

A broad-panel kinase screen would be highly informative. This would involve testing this compound against a large number of purified kinases to identify potential targets. A typical workflow is as follows:

G cluster_0 Kinase Inhibition Screening Workflow A This compound C In Vitro Kinase Assay (e.g., ADP-Glo, Z'-LYTE) A->C B Kinase Panel (e.g., >100 kinases) B->C D Measure Kinase Activity C->D E Identify 'Hit' Kinases (% Inhibition > Threshold) D->E F Dose-Response & IC50 Determination for Hits E->F

Caption: Workflow for identifying potential kinase targets of this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of this compound against the established drugs Mercaptopurine and Fludarabine. The proposed experimental protocols are designed to deliver robust and comparable data on the cytotoxic potential and underlying mechanisms of action.

Should this compound exhibit significant biological activity, further investigations would be warranted. These could include more detailed mechanistic studies on identified kinase targets, in vivo efficacy studies in relevant animal models, and a comprehensive safety and toxicity profiling. The structural novelty of the diethylamino substitution at the 2-position may offer a unique pharmacological profile, potentially leading to the development of a new class of purine-based therapeutics.

References

Navigating the Nuances of Purine Synthesis: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on N,N-Diethyl-9H-purin-2-amine and the Imperative of Methodical Validation

Introduction: The Purine Scaffold and the Reproducibility Imperative

Purine analogs are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology and virology.[1][2] These molecules, mimicking endogenous purines like adenine and guanine, can effectively disrupt nucleic acid synthesis and metabolism, leading to the inhibition of rapidly proliferating cells such as cancer cells.[1][3] The journey from a promising molecular design to a clinically viable drug, however, is fraught with challenges, chief among them being the reproducibility of experimental results. In the realm of organic synthesis, even minor, often unreported, variations in experimental conditions can lead to significant discrepancies in yield, purity, and even the identity of the final compound. This guide delves into the critical importance of detailed and reproducible experimental protocols through a comparative lens, examining the synthesis of the commercially available but sparsely documented this compound and the well-established synthesis of the versatile intermediate, 6-chloropurine.

The ability to reliably reproduce a synthetic procedure is the bedrock of scientific progress. It allows for the validation of findings, the efficient scaling of production, and the confident exploration of a compound's biological activities. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying rationale to foster a deeper understanding of the synthetic process and to champion the cause of experimental transparency and reproducibility.

The Challenge of Undisclosed Methods: A Proposed Synthesis of this compound

Based on established principles of purine chemistry, a plausible synthetic route can be proposed. This hypothetical protocol serves to illustrate the process of designing a synthesis in the absence of detailed literature and underscores the necessity for rigorous in-house validation. The proposed synthesis would likely start from a common purine precursor, such as 2-amino-6-chloropurine, and involve a nucleophilic aromatic substitution reaction with diethylamine.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: The following protocol is a scientifically informed proposal and has not been experimentally validated. It is intended for illustrative purposes to highlight the process of synthetic route design.

Objective: To synthesize this compound from 2-amino-6-chloropurine.

Materials:

  • 2-amino-6-chloropurine

  • Diethylamine

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropurine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of diethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This proposed protocol, while logical, is replete with variables that would require empirical optimization. The choice of solvent, base, reaction temperature, and purification method would all need to be systematically investigated to establish a robust and reproducible procedure.

A Case Study in Reproducibility: The Synthesis of 6-Chloropurine

In stark contrast to the ambiguity surrounding the synthesis of this compound, the preparation of 6-chloropurine is well-documented in the scientific literature, providing a clear example of a reproducible experimental protocol.[6][7][8][9] 6-Chloropurine is a key intermediate in the synthesis of numerous biologically active purine derivatives.[6]

Established Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol is adapted from established and published methods.[7][8]

Objective: To synthesize 6-chloropurine from hypoxanthine.

Materials:

  • Hypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Methylene chloride

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, carefully add hypoxanthine (1.0 eq) to phosphorus oxychloride (excess, e.g., 10 eq).

  • Addition of Catalyst: Slowly add N,N-dimethylaniline (catalytic amount) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by vacuum distillation.

  • Workup: Cool the residue in an ice bath and slowly add crushed ice to quench the reaction. This step is highly exothermic and should be performed with extreme caution.

  • Precipitation and Filtration: Adjust the pH of the aqueous solution to 7-9 with an alkaline solution (e.g., NaOH or NH₄OH) to precipitate the 6-chloropurine. Collect the solid product by filtration and wash with cold water.

  • Drying and Characterization: Dry the product under vacuum. The identity and purity of the 6-chloropurine can be confirmed by melting point determination, ¹H NMR, and mass spectrometry. A typical reported yield for this reaction is in the range of 85-95%.[6]

The detailed nature of this protocol, including specific reagents, reaction times, temperatures, and workup procedures, provides a solid foundation for its successful replication in different laboratory settings.

Comparative Analysis and the Importance of Data Transparency

The stark difference between the available information for the synthesis of this compound and 6-chloropurine highlights a critical issue in the scientific community: the lack of detailed and transparent experimental methods in some publications and commercial documentation.

FeatureThis compound6-Chloropurine
CAS Number 5167-17-95334-23-6
Molecular Formula C₉H₁₃N₅C₅H₃ClN₄
Molecular Weight 191.23 g/mol 154.56 g/mol
Published Synthetic Protocol Not readily availableWell-established and published[6][7][8][9]
Reported Yield N/A85-95%[6]
Purity Analysis Commercially available with CoARoutinely characterized by MP, NMR, MS
Reproducibility Unknown without a detailed protocolHigh, due to detailed published methods

This comparison underscores the value of open and detailed scientific reporting. For a researcher, the ability to access a well-documented protocol for 6-chloropurine allows for:

  • Confident Replication: The experiment can be repeated with a high probability of success.

  • Troubleshooting: Deviations from the expected outcome can be more easily diagnosed.

  • Modification and Optimization: The established protocol provides a solid baseline for further synthetic explorations.

Conversely, the lack of a detailed protocol for this compound necessitates a significant investment of time and resources in methods development and validation, a process that has already been performed but not shared by the original synthesizers.

Visualizing the Workflow: Synthesis of 6-Chloropurine

To further clarify the experimental process, the following diagram illustrates the key steps in the synthesis of 6-chloropurine.

G cluster_0 Reaction cluster_1 Workup & Purification A 1. Combine Hypoxanthine and POCl₃ B 2. Add N,N-Dimethylaniline A->B C 3. Reflux at 105-110 °C for 4-8h B->C D 4. Vacuum Distill Excess POCl₃ C->D Reaction Complete E 5. Quench with Ice (Caution!) D->E F 6. Adjust pH to 7-9 to Precipitate E->F G 7. Filter and Wash with Cold Water F->G H 8. Dry Under Vacuum G->H I 6-Chloropurine H->I Final Product

Caption: Workflow for the synthesis of 6-chloropurine.

Conclusion: A Call for Enhanced Reproducibility

The comparative analysis of the synthetic accessibility of this compound and 6-chloropurine serves as a powerful illustration of the critical need for detailed and transparent experimental reporting in the chemical sciences. While the pursuit of novel compounds is a primary driver of research, the value of these discoveries is significantly diminished if the methods for their preparation are not shared in a manner that allows for independent verification and further investigation.

As a community of scientists, we must champion the principles of reproducibility. This includes:

  • Detailed Methodologies: Publishing experimental procedures with sufficient detail to allow for their replication.

  • Reporting of All Relevant Parameters: Including reaction conditions, purification methods, and characterization data.

  • Open Data Sharing: Making spectral and other analytical data publicly available.

By embracing these principles, we can accelerate the pace of scientific discovery, foster greater collaboration, and ensure that the foundations of our scientific knowledge are robust and reliable. The synthesis of a simple purine derivative can, in this context, teach us a profound lesson about the very nature of scientific integrity.

References

Benchmarking a Novel Purine Derivative: A Comparative Analysis of N,N-Diethyl-9H-purin-2-amine Against Theophylline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a comprehensive framework for the initial characterization of N,N-Diethyl-9H-purin-2-amine, a novel purine analog. Given the well-established role of the purine scaffold in interacting with adenosine receptors, this document outlines a head-to-head comparison against Theophylline, a classic non-selective adenosine receptor antagonist.[1][2][3] The objective is to determine if this compound exhibits antagonist activity at adenosine receptors and to quantify its potency relative to a widely recognized benchmark compound.

The following sections detail the scientific rationale, experimental protocols, and data interpretation necessary for a robust preliminary assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities targeting G protein-coupled receptors (GPCRs).

Scientific Rationale and Compound Selection

The Purine Scaffold

Purine analogs are a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[4][5] Their structural similarity to endogenous purines, adenosine and guanosine, allows them to interact with a wide array of biological targets, including kinases, phosphodiesterases, and, most notably, adenosine receptors.[6][7]

Test Compound: this compound

This compound is a synthetic purine derivative. Its core purine ring suggests a potential interaction with adenosine receptors. The diethyl substitution at the 2-amine position represents a novel structural modification, the impact of which on receptor affinity and selectivity is unknown. This study aims to provide the first functional characterization of this compound.

Positive Control: Theophylline

Theophylline, a methylxanthine, is a well-characterized non-selective antagonist of adenosine receptors.[1][8] It has been studied for decades and serves as an excellent positive control for assays designed to detect adenosine receptor antagonism.[2][3][9] By benchmarking against Theophylline, we can place the potency of our test compound into a well-established pharmacological context.

Experimental Design and Methodology

To comprehensively assess the potential adenosine receptor antagonist activity of this compound, a two-pronged experimental approach is proposed:

  • Radioligand Binding Assays: To determine the compound's affinity (Ki) for the human adenosine A1 and A2A receptor subtypes. This assay directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

  • Functional cAMP Assay: To measure the compound's functional potency (IC50) as an antagonist. This assay quantifies the ability of the test compound to block the downstream signaling cascade (cAMP production) initiated by an adenosine receptor agonist.

The following diagram illustrates the overall experimental workflow.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency Compound_Prep Prepare Serial Dilutions (Test Compound & Theophylline) Binding_Assay Competitive Radioligand Binding Assay ([3H]DPCPX for A1, [3H]ZM241385 for A2A) Compound_Prep->Binding_Assay Membrane_Prep Prepare Membranes (HEK293 cells expressing hA1/hA2A) Membrane_Prep->Binding_Assay Filtration Rapid Filtration (Separate Bound/Free Radioligand) Binding_Assay->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Calculate Ki Values Scintillation->Ki_Calc Cell_Culture Culture HEK293 cells (expressing hA2A) Compound_Incubation Incubate cells with Antagonist (Test Compound or Theophylline) Cell_Culture->Compound_Incubation Agonist_Stim Stimulate with Agonist (NECA) Compound_Incubation->Agonist_Stim cAMP_Assay HTRF cAMP Assay Agonist_Stim->cAMP_Assay Data_Readout Read Plate on HTRF-compatible reader cAMP_Assay->Data_Readout IC50_Calc Calculate IC50 Values Data_Readout->IC50_Calc

Caption: Overall Experimental Workflow.

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the human adenosine A1 (hA1) and A2A (hA2A) receptors.

Materials:

  • Membranes: Commercially available cryopreserved cell membranes from HEK-293 cells stably expressing either hA1 or hA2A receptors.

  • Radioligands: [³H]DPCPX (for hA1) and [³H]ZM241385 (for hA2A).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test Compounds: this compound and Theophylline, dissolved in 100% DMSO.

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Cocktail.

Procedure:

  • Compound Preparation: Prepare 11-point serial dilutions of the test compounds and Theophylline in 100% DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL NECA (10 µM final), 50 µL radioligand, 100 µL membrane preparation.

    • Test Compound: 50 µL of diluted test compound, 50 µL radioligand, 100 µL membrane preparation.[10]

  • Radioligand Concentration: The final concentration of the radioligand should be approximately equal to its Kd value (e.g., ~1 nM for [³H]DPCPX and ~1 nM for [³H]ZM241385).[11]

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[12]

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol: HTRF cAMP Functional Assay

This protocol measures the ability of the test compounds to antagonize agonist-induced cAMP production in cells expressing the hA2A receptor, a Gs-coupled receptor.[14]

Materials:

  • Cell Line: HEK-293 cells stably expressing the hA2A receptor.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio or PerkinElmer).[15][16][17]

  • Test Compounds: this compound and Theophylline.

  • Plate: 384-well low-volume white plate.

Procedure:

  • Cell Plating: Seed the HEK-293-hA2A cells into the 384-well plate at a density of 5,000-10,000 cells per well and culture overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and Theophylline in stimulation buffer. Add 5 µL of the diluted compounds to the respective wells.

  • Agonist Stimulation: Add 5 µL of NECA at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response, determined in a prior experiment) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.[18]

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate conjugate) as per the manufacturer's protocol.[17] This typically involves adding 5 µL of each reagent.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[18]

  • Data Readout: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of the antagonist.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

The following diagram illustrates the principle of the HTRF cAMP assay.

G cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP Ab_d2 Ab-Cryptate + cAMP-d2 FRET High FRET Signal Ab_d2->FRET Binding Cell_cAMP Cellular cAMP Ab Ab-Cryptate Cell_cAMP->Ab Competition No_FRET Low FRET Signal Ab->No_FRET No Proximity d2 cAMP-d2 d2->No_FRET

Caption: Principle of Competitive HTRF cAMP Assay.

Data Summary and Interpretation

The results from the binding and functional assays should be compiled into a clear, comparative table. The hypothetical data below illustrates how the performance of this compound can be benchmarked against Theophylline.

CompoundhA1 Binding Affinity (Ki, nM)hA2A Binding Affinity (Ki, nM)hA2A Functional Antagonism (IC50, nM)
This compound 850450620
Theophylline (Positive Control) 12,0009,50015,000

Interpretation of Hypothetical Data:

  • Binding Affinity: The hypothetical Ki values suggest that this compound binds to both A1 and A2A adenosine receptors with significantly higher affinity (lower Ki values) than Theophylline. It displays a slight selectivity for the A2A subtype over the A1 subtype.

  • Functional Potency: The functional assay data corroborates the binding results. The IC50 value for this compound indicates that it is a more potent antagonist of A2A receptor signaling than Theophylline.

Conclusion

This guide outlines a robust and scientifically rigorous methodology for the initial pharmacological characterization of this compound. By employing competitive radioligand binding assays and functional HTRF cAMP assays, and benchmarking the results against the well-established antagonist Theophylline, researchers can obtain a clear and quantitative assessment of the compound's activity. This structured approach ensures that the resulting data is reliable, interpretable, and provides a solid foundation for subsequent drug discovery and development efforts.

References

A Head-to-Head Comparison of N,N-Diethyl-9H-purin-2-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Purine Scaffold in Kinase Inhibition

The purine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous endogenous signaling molecules and a multitude of clinically significant therapeutic agents.[1] Its inherent ability to mimic the adenine component of ATP allows purine analogs to effectively compete for the ATP-binding site of protein kinases, a large and functionally diverse family of enzymes that are central regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[2]

Within the diverse landscape of purine-based inhibitors, 2-aminopurine derivatives have emerged as a particularly fruitful area of research.[3] Strategic substitutions at the C2, C6, and N9 positions of the purine ring have been shown to profoundly influence inhibitory potency and selectivity against various kinases, including Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle regulation.[4][5] This guide provides a comprehensive head-to-head comparison of N,N-Diethyl-9H-purin-2-amine with a selection of structurally similar, well-characterized 2,6,9-trisubstituted purine analogs. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the biological activity of this compound and to offer detailed experimental protocols for its evaluation.

Compound Selection for Comparative Analysis

While direct experimental data for this compound is not extensively available in peer-reviewed literature, its chemical structure allows for a robust, data-driven comparison with well-studied analogs. The core structure features a purine ring with a diethylamino group at the C2 position. For a meaningful comparison, we have selected a series of 2,6,9-trisubstituted purines that systematically explore the impact of modifications at these key positions on kinase inhibitory activity, particularly against CDK2, a key regulator of cell cycle progression.[6]

Our selected comparators are:

  • Roscovitine (Seliciclib): A benchmark CDK inhibitor with a distinct substitution pattern at C2, C6, and N9, providing a reference for high-potency inhibition.[7]

  • Compound 11l (from Liang et al., 2022): A potent 2-aminopurine derivative with a polar substitution at the C6 position, demonstrating excellent CDK2 inhibitory activity.[6][8]

  • Compound 21 (from an earlier study): A 2,6,9-trisubstituted purine that highlights the effect of a pyrrolidinyl-methanol group at C2 and a different C6 substituent on CDK inhibition.[4]

These compounds, alongside our target molecule, will allow for a thorough exploration of the SAR of this chemical class.

Head-to-Head Comparison of Biological Activity

The following table summarizes the known biological activities of the selected comparator compounds against CDK2 and various cancer cell lines. This data provides a basis for predicting the potential efficacy of this compound.

CompoundC2-SubstituentC6-SubstituentN9-SubstituentCDK2 IC50 (µM)Antiproliferative Activity (Cell Line, IC50 in µM)Reference
This compound (Target) -N(CH₂CH₃)₂-H-HNot ReportedNot ReportedN/A
Roscovitine -(R)-CH(CH₂OH)CH₂CH₃-NH-CH₂-Ph-CH(CH₃)₂0.073MDA-MB-231, 24.07[6][7]
Compound 11l -NH₂4-(aminomethyl)phenylamino-H0.019MDA-MB-231, 8.11[6][8]
Compound 21 (2R)-pyrrolidin-2-yl-methanol3-iodobenzylamino-CH(CH₃)₂0.65HeLa, LD50 = 6.7[4]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals key SAR trends for 2,6,9-trisubstituted purines as CDK2 inhibitors:

  • C2-Substituent: The nature of the substituent at the C2 position is critical for activity. While our target compound possesses a diethylamino group, Roscovitine and Compound 21 feature more complex, hydrogen-bond donating/accepting moieties which are known to interact with the kinase hinge region. The simple amino group of Compound 11l, combined with a well-placed C6 substituent, results in high potency. The bulkier diethylamino group of our target compound may influence its binding orientation and potency.

  • C6-Substituent: The C6 position offers a crucial vector for achieving both potency and selectivity. Large, aromatic substituents at this position, as seen in Roscovitine and Compound 11l, can occupy a hydrophobic pocket in the CDK2 active site, significantly enhancing binding affinity.[5] The absence of a C6 substituent in this compound is predicted to result in significantly lower inhibitory activity compared to the selected comparators.

  • N9-Substituent: Alkylation at the N9 position, typically with a small alkyl group like isopropyl, is a common feature of potent purine-based kinase inhibitors, as it can enhance cell permeability and position the molecule favorably within the ATP-binding pocket.[4] The unsubstituted N9 position in this compound may affect its cellular uptake and overall efficacy.

Based on these SAR principles, it is hypothesized that This compound , in its current form, will likely exhibit weak to moderate kinase inhibitory activity. The lack of substantial C6 and N9 substituents, which are hallmarks of potent inhibitors in this class, is a significant structural disadvantage. However, its simple and readily modifiable scaffold makes it an excellent starting point for a medicinal chemistry campaign aimed at developing more potent analogs.

Experimental Protocols

To facilitate the investigation of this compound and its analogs, we provide the following detailed, self-validating experimental protocols.

Synthesis of 2,6,9-Trisubstituted Purine Analogs

The synthesis of this compound and its more complex analogs typically starts from a commercially available precursor like 2-amino-6-chloropurine. The following is a generalized, multi-step synthetic workflow.

Synthesis_Workflow start 2-Amino-6-chloropurine step1 N9-Alkylation (e.g., Alkyl halide, Base) start->step1 intermediate1 2-Amino-6-chloro-9-alkylpurine step1->intermediate1 step2 C6-Substitution (e.g., Suzuki Coupling or Nucleophilic Aromatic Substitution) intermediate1->step2 intermediate2 2-Amino-6-substituted-9-alkylpurine step2->intermediate2 step3 C2-Amination (optional) (e.g., Buchwald-Hartwig amination) intermediate2->step3 final_product 2-N,N-Dialkylamino-6-substituted- 9-alkylpurine step3->final_product

Figure 1: General synthetic workflow for 2,6,9-trisubstituted purines.

Step-by-Step Protocol:

  • N9-Alkylation of 2-Amino-6-chloropurine:

    • To a solution of 2-amino-6-chloropurine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) portion-wise at 0°C.

    • Stir the mixture for 30 minutes, then add the desired alkyl halide (e.g., isopropyl bromide) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the 2-amino-6-chloro-9-alkylpurine.

  • C6-Substitution (Example: Suzuki Coupling):

    • In a reaction vessel, combine the 2-amino-6-chloro-9-alkylpurine, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to reflux (typically 80-100°C) and monitor by TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

  • C2-Amination (for N,N-dialkylamino derivatives):

    • This step is more complex and may require modification of the starting material or protection/deprotection strategies. For the synthesis of this compound, a different synthetic route starting from a 2,6-dichloropurine might be more efficient, followed by sequential nucleophilic substitution.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against CDK2.

Kinase_Assay_Workflow start Prepare serial dilutions of This compound step1 Add inhibitor and CDK2/Cyclin A enzyme to assay plate start->step1 step2 Incubate at room temperature step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Add Kinase-Glo® reagent to stop reaction and generate signal step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 value step6->end

Figure 2: Workflow for in vitro CDK2 inhibition assay.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • CDKtide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a luminescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for testing.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2 µL of CDK2/Cyclin A enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percent inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[9]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and comparator compounds) for 48-72 hours. Include a vehicle-only control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Predicted Signaling Pathway Involvement

Based on the extensive research into 2-aminopurine derivatives, the primary mechanism of action for this compound, should it exhibit significant biological activity, is likely to be the inhibition of CDKs, leading to cell cycle arrest and potentially apoptosis.

Signaling_Pathway inhibitor This compound (or similar purine analog) cdk2 CDK2/Cyclin A/E inhibitor->cdk2 Inhibition rb pRb cdk2->rb g1_arrest G1/S Phase Arrest cdk2->g1_arrest e2f E2F rb->e2f rb->g1_arrest s_phase S-Phase Progression (DNA Replication) e2f->s_phase Activation e2f->g1_arrest

Figure 3: Hypothesized signaling pathway of 2-aminopurine analogs as CDK2 inhibitors.

Inhibition of CDK2 by a purine analog prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and DNA replication. This leads to cell cycle arrest at the G1/S transition.

Conclusion and Future Directions

This compound represents a foundational structure within the broader class of 2-aminopurine-based kinase inhibitors. While it is predicted to have modest intrinsic activity due to the lack of optimized substituents at the C6 and N9 positions, its simple structure provides an excellent modifiable scaffold for the development of more potent and selective kinase inhibitors. The comparative analysis with highly active analogs like Roscovitine and Compound 11l clearly delineates the structural modifications necessary to enhance CDK2 inhibition. The provided experimental protocols offer a robust framework for researchers to empirically determine the biological activity of this compound and to guide the synthesis and evaluation of novel derivatives. Future work should focus on the strategic introduction of substituents at the C6 and N9 positions to improve target engagement and cellular efficacy, potentially leading to the discovery of novel therapeutic candidates.

References

A Researcher's Guide to the Statistical Analysis and Comparison of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of N,N-Diethyl-9H-purin-2-amine, a synthetic purine analog. While direct experimental data on this specific compound is limited in publicly accessible literature, its structural features—particularly the substituted 2-amino group—place it within a well-studied class of molecules known for potent biological activity. This document will, therefore, leverage established knowledge of similar purine derivatives to propose a robust strategy for its investigation.

The primary hypothesis, based on extensive structure-activity relationship (SAR) studies of related compounds, is that this compound functions as a Cyclin-Dependent Kinase (CDK) inhibitor .[1][2][3] CDKs are crucial enzymes that regulate cell cycle progression, and their dysregulation is a hallmark of cancer, making them significant therapeutic targets.[1][4]

This guide is designed for researchers in drug discovery and chemical biology. It offers a technical narrative on hypothesized mechanisms, outlines detailed protocols for validation, and provides a framework for comparing its performance against established compounds in the field.

Part 1: Hypothesized Mechanism of Action and Comparative Landscape

Purine analogs have been a cornerstone in the development of therapeutics, from antiviral agents to anticancer drugs.[5][6] The purine scaffold is a privileged structure for targeting ATP-binding sites in kinases due to its structural similarity to adenosine.[2][7] Modifications at the C2, C6, and N9 positions of the purine ring are pivotal in defining the potency and selectivity of these inhibitors.[8]

The presence of a substituted amino group at the C2 position is a key feature of many potent CDK inhibitors, including the well-known R-Roscovitine (Seliciclib).[8][9] This group typically forms critical hydrogen bonds within the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[3] We hypothesize that this compound engages with the ATP-binding site of CDKs, particularly CDK2, thereby inhibiting its kinase activity and leading to cell cycle arrest and potential apoptosis.[10]

Signaling Pathway: CDK2 and the G1/S Cell Cycle Checkpoint

CDK2, in complex with Cyclin E and Cyclin A, is a master regulator of the G1 to S phase transition in the cell cycle.[1] Its activity is essential for the phosphorylation of the Retinoblastoma protein (pRb), which releases the E2F transcription factor to activate genes required for DNA synthesis. Inhibition of CDK2 is expected to block this cascade, leading to a G1 or S phase arrest.

CDK2_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Complex Cyclin_D->CDK46_CyclinD pRb_E2F_inactive pRb-E2F Complex (Transcription Repressed) CDK46_CyclinD->pRb_E2F_inactive Phosphorylates pRb pRb_P Hyperphosphorylated pRb Cyclin_E Cyclin E Synthesis CDK2_CyclinE CDK2-Cyclin E Complex CDK2_CyclinE->pRb_P Phosphorylates pRb E2F_active Active E2F pRb_P->E2F_active Releases S_Phase_Genes S-Phase Gene Transcription E2F_active->S_Phase_Genes DNA_Replication DNA Replication (S Phase Entry) S_Phase_Genes->DNA_Replication Leads to Inhibitor This compound (Hypothesized) Inhibitor->CDK2_CyclinE Inhibits

Figure 1: Hypothesized inhibition of the CDK2-mediated G1/S transition by this compound.
Comparative Performance: Benchmarking Against Established CDK Inhibitors

To ascertain its potential, this compound must be benchmarked against established purine-based CDK inhibitors. Roscovitine and Olomoucine serve as excellent comparators due to their structural similarities and well-documented biological activities.[1][8]

ParameterThis compoundRoscovitine (Seliciclib)OlomoucineJustification for Comparison
Target Kinase (Primary) CDK2 (Hypothesized)CDK1, CDK2, CDK5, CDK7, CDK9CDK1, CDK2, CDK5All are purine analogs targeting CDKs, allowing for direct comparison of potency and selectivity.[1][2]
CDK2 IC₅₀ (nM) To Be Determined~70-400~7000The half-maximal inhibitory concentration (IC₅₀) is the primary measure of potency. A lower value indicates higher potency.
Cell Line IC₅₀ (µM) (e.g., MCF-7 Breast Cancer)To Be Determined~5-15~50-100Cellular potency can differ from enzymatic potency due to factors like cell permeability and metabolism.[10]
Selectivity Profile To Be DeterminedModerate (Inhibits multiple CDKs)Low (Inhibits multiple CDKs)Kinase selectivity is critical for minimizing off-target effects. The diethylamino group may confer unique selectivity.
Mode of Action ATP-Competitive (Hypothesized)ATP-CompetitiveATP-CompetitiveThe purine scaffold strongly suggests competition with ATP for the kinase binding site.[3]

Table 1: Comparative framework for evaluating this compound against standard purine-based CDK inhibitors.

Part 2: Experimental Validation and Protocols

A rigorous, multi-step experimental approach is required to validate the hypothesized activity, quantify performance, and establish a comprehensive data profile for this compound.

Experimental Workflow

The logical flow of investigation should proceed from synthesis and initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_screening Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanistic Studies synthesis Chemical Synthesis qc Purity & Structural ID (NMR, LC-MS, HRMS) synthesis->qc cytotoxicity Cytotoxicity Screen (MTT/SRB Assay on Cancer Panel) qc->cytotoxicity kinase_assay Primary Kinase Assay (CDK2 Inhibition - IC₅₀) cytotoxicity->kinase_assay Active compounds selectivity Kinase Selectivity Panel (>100 Kinases) kinase_assay->selectivity cell_cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis western_blot Target Validation (Western Blot for pRb) apoptosis->western_blot

Figure 2: A logical workflow for the comprehensive evaluation of a novel purine analog.
Protocol 1: Synthesis of 2,6,9-Trisubstituted Purine Analogs

Expertise & Causality: This protocol is a generalized three-step synthesis adapted from established literature methods for creating 2,6,9-trisubstituted purines.[8] The sequence is designed for modularity, allowing different groups to be introduced at key positions. The use of microwave irradiation in the second step is a common optimization to accelerate the nucleophilic aromatic substitution, which can otherwise be sluggish.[8]

Methodology:

  • N9-Alkylation:

    • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add the desired alkyl halide (e.g., iodoethane, 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate. The N9 and N7 regioisomers are typically separated via silica gel chromatography.

  • C6-Substitution (Optional - for creating analogs):

    • This step would be skipped for the target compound but is included for creating comparators.

    • Dissolve the N9-alkylated-2,6-dichloropurine (1.0 eq) and a desired amine or alcohol (1.5 eq) in n-butanol.

    • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the mixture using a microwave reactor at 120-150°C for 20-60 minutes.

    • Cool, concentrate under vacuum, and purify the product by column chromatography.

  • C2-Amination:

    • Dissolve the N9-alkylated-2-chloropurine derivative (1.0 eq) and diethylamine (2.0 eq) in ethanol in a sealed pressure vessel.

    • Heat the reaction to 90-110°C for 6-12 hours.

    • Cool the reaction to room temperature. A precipitate may form.

    • Concentrate the solvent, and purify the crude product (this compound) by recrystallization or silica gel chromatography.

Self-Validation: The identity and purity of the final compound must be confirmed.

  • ¹H and ¹³C NMR: Confirms the chemical structure and covalent bonds.

  • LC-MS: Confirms the molecular weight and provides an initial purity assessment (>95% is required for biological assays).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass to confirm the elemental composition.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Expertise & Causality: The MTT assay is a standard colorimetric method for assessing cell viability.[11] It measures the metabolic activity of cells, which generally correlates with cell number. This assay is a robust first-pass screen to determine if the compound has a general cytotoxic or cytostatic effect on cancer cells. A panel of cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) should be used to identify potential tissue-specific sensitivity.[12]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of this compound and comparator compounds (e.g., Roscovitine) in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and no-cell blanks.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Self-Validation & Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Protocol 3: Bioanalytical Method for Quantification (LC-MS/MS)

Expertise & Causality: For pharmacokinetic studies, a sensitive and selective method is required to quantify the compound in complex biological matrices like plasma. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high specificity (based on precursor-product ion transitions) and low limits of quantification.[13] A protein precipitation method is described here as a simple and effective sample cleanup technique.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion (the protonated molecule, [M+H]⁺) and a stable product ion (from fragmentation) must be determined by direct infusion of the compound.

Self-Validation: The method must be validated according to regulatory guidelines, assessing:

  • Linearity: The response should be linear over the expected concentration range.

  • Accuracy & Precision: Measured concentrations should be within ±15% of the nominal value.

  • Selectivity: No interfering peaks from endogenous matrix components.

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Recovery: Efficiency of the extraction process.

References

Safety Operating Guide

Navigating the Unseen Hazard: A Step-by-Step Guide to the Proper Disposal of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the proper management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N,N-Diethyl-9H-purin-2-amine, empowering researchers to manage this compound with confidence and scientific integrity.

Part 1: Probable Hazard Profile and Immediate Safety Precautions

The purine family of molecules are fundamental to numerous biological processes, and their derivatives are common in drug discovery. The presence of the diethylamino group, a feature of many reactive and corrosive amines, suggests that this compound should be handled as a hazardous substance until empirical data proves otherwise.

Based on the hazards associated with similar chemical structures, such as diethylamine, the following potential hazards should be assumed:

  • Corrosivity: Likely to cause severe skin burns and eye damage.

  • Toxicity: May be toxic if swallowed, inhaled, or in contact with skin.

  • Irritation: May cause respiratory irritation.

  • Environmental Hazard: Potentially harmful to aquatic life.

Essential Personal Protective Equipment (PPE)

Given the probable hazard profile, stringent adherence to PPE protocols is mandatory to prevent exposure.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and potential vapors that can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which could lead to burns, irritation, or toxic absorption.
Body Protection A lab coat or a chemical-resistant apronProtects clothing and underlying skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodEnsures adequate ventilation and prevents the inhalation of potentially harmful vapors or aerosols.

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol is designed to meet these requirements by treating the compound as a hazardous waste.

Step 1: Waste Identification and Classification

As a first principle, any unwanted this compound, including pure substance, contaminated solutions, or spill cleanup materials, must be treated as hazardous waste. In the absence of a specific EPA waste code, a hazardous waste determination must be made based on its characteristics. Given the probable hazard profile, it is likely to be classified as:

  • Corrosive Waste (D002): Due to the basicity of the amine functional group.

  • Toxic Waste (D-series): Pending toxicological data, it is prudent to handle it as potentially toxic.

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with organic amines (e.g., high-density polyethylene - HDPE).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of initial waste accumulation must also be recorded.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides, as this could lead to a violent reaction.[1]

  • Container Management: Keep the waste container tightly closed except when adding waste. Store it in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Collect and Contain: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place all materials into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

  • Documentation: Complete all necessary waste manifest forms as required by your institution and the EPA. This ensures a "cradle-to-grave" tracking of the hazardous waste.[2]

  • Professional Disposal: The waste will be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration.

Part 3: Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Unwanted This compound ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid Solid Waste (Pure compound, contaminated solids) assess_form->solid Solid liquid Liquid Waste (Solutions, rinsates) assess_form->liquid Liquid spill Spill or Contaminated Debris assess_form->spill Spill container Place in a Labeled, Compatible Hazardous Waste Container solid->container liquid->container spill->container segregate Segregate from Incompatible Materials (Acids, Oxidizers) container->segregate store Store in a Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of chemical reagents is a non-negotiable aspect of scientific research. By treating this compound with the caution it warrants based on its chemical structure, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult with your institution's EHS department for specific guidance and to stay abreast of any changes in disposal protocols.

References

A Comprehensive Guide to the Safe Handling of N,N-Diethyl-9H-purin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N,N-Diethyl-9H-purin-2-amine (CAS No. 5167-17-9).[1][2][3][4] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates from the known hazards of structurally similar compounds, particularly diethylamine, to ensure a robust and conservative approach to safety. The purine scaffold itself is a fundamental component of nucleic acids, and its derivatives are widely explored in medicinal chemistry.[5][6][7][8][9][10]

Hazard Assessment: Understanding the Risks

Table 1: Hazard Profile of Diethylamine (A Structurally Related Compound)

Hazard ClassificationGHS Hazard Statements
Flammable liquids (Category 2)H225: Highly flammable liquid and vapor.
Acute toxicity, Oral (Category 3)H301: Toxic if swallowed.
Acute toxicity, Dermal (Category 3)H311: Toxic in contact with skin.
Skin corrosion (Category 1A)H314: Causes severe skin burns and eye damage.
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.
Short-term (acute) aquatic hazard (Category 3)H402: Harmful to aquatic life.

Based on this data, it is prudent to handle this compound as a potentially flammable, toxic, and corrosive substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following PPE is mandatory and should be selected based on established standards.[12][13][14][15]

Core PPE Requirements
  • Hand Protection : Double-gloving with chemically resistant gloves is required. An inner nitrile glove should be worn, with an outer glove of a more robust material like neoprene or butyl rubber.[14] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are essential.[14] A full-face shield must be worn over the goggles to protect against splashes and potential exothermic reactions.[14]

  • Body Protection : A flame-retardant laboratory coat should be worn over clothing made of natural fibers, such as cotton.[14] Avoid synthetic materials like polyester, which can melt and adhere to the skin in case of a fire. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.

  • Footwear : Fully enclosed, chemical-resistant shoes are mandatory.[14]

Respiratory Protection

All work with this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[16][17] If there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator may be necessary. The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[14][15]

Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11][16]

  • Keep the container tightly closed and store it in a designated area for flammable and corrosive materials.[11][16]

  • Ensure the storage area is segregated from incompatible materials such as strong oxidizing agents and acids.[16][17]

Handling and Use
  • Preparation : Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[11] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Aliquoting and Dispensing : Perform all transfers and manipulations of the compound within the chemical fume hood. Use non-sparking tools to prevent ignition of flammable vapors.[16][17]

  • Grounding : To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded.[16][17]

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_safety Locate Safety Shower & Eyewash prep_hood->prep_safety handle_transfer Transfer Compound in Fume Hood prep_safety->handle_transfer handle_ground Ground Metal Equipment handle_transfer->handle_ground handle_use Perform Experiment handle_ground->handle_use cleanup_decontaminate Decontaminate Glassware & Surfaces handle_use->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Management

Spill Response
  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate : If it is safe to do so, close the fume hood sash and restrict access to the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Report : Notify your institution's Environmental Health and Safety (EHS) department.

  • Cleanup : For small spills within a fume hood, trained personnel wearing appropriate PPE can use an absorbent material, such as a spill pillow or vermiculite, to contain the spill. For larger spills, or any spill outside of a fume hood, await the arrival of the EHS response team.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, absorbent materials, and other solid waste should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal : All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[17]

disposal_plan cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation solid_waste Solid Waste (Gloves, Paper Towels) start->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste sharps_waste Sharps Waste (Needles, Pipettes) start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup manifest Complete Hazardous Waste Manifest ehs_pickup->manifest disposal Proper Disposal by Licensed Facility manifest->disposal

Caption: A comprehensive waste disposal plan for this compound.

By adhering to these stringent safety protocols, researchers can mitigate the potential hazards associated with this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-9H-purin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.